molecular formula C7H14ClNO3 B3096031 Ethyl morpholine-3-carboxylate hydrochloride CAS No. 1269444-31-6

Ethyl morpholine-3-carboxylate hydrochloride

Cat. No.: B3096031
CAS No.: 1269444-31-6
M. Wt: 195.64 g/mol
InChI Key: RERWECVXIGGYMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl morpholine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO3 and its molecular weight is 195.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl morpholine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-2-11-7(9)6-5-10-4-3-8-6;/h6,8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERWECVXIGGYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1COCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401004275
Record name Ethyl morpholine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401004275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84005-98-1
Record name Ethyl morpholine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401004275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl morpholine-3-carboxylate hydrochloride CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl Morpholine-3-carboxylate Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in synthetic chemistry and drug discovery. We will delve into its chemical properties, synthesis, and potential applications, offering insights grounded in established scientific principles.

Core Chemical Identity and Properties

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, ethyl morpholine-3-carboxylate, is presented below. These properties provide a foundational understanding for its handling, reactivity, and potential applications.

PropertyValueSource
Molecular Formula C7H13NO3PubChem
Molecular Weight 159.18 g/mol PubChem
Appearance Not explicitly stated, likely a colorless to pale yellow liquid in its free base form. The hydrochloride salt is expected to be a white to off-white crystalline solid.Inferred from similar compounds
Boiling Point 234.3±35.0 °C at 760 mmHgChemSrc
Density 1.1±0.1 g/cm³ChemSrc
LogP 0.16ChemSrc
pKa 13.53±0.20ChemSrc

Note: Properties listed are for the parent compound, ethyl morpholine-3-carboxylate, as data for the hydrochloride salt is limited. The properties of the salt, particularly solubility, will differ.

Structural Elucidation and Spectroscopic Data

The structural confirmation of ethyl morpholine-3-carboxylate is typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the ethyl group (a triplet and a quartet), as well as distinct signals for the protons on the morpholine ring.

    • ¹³C NMR would reveal unique peaks for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the four carbons of the morpholine ring.

  • Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound, aiding in the confirmation of its identity.

  • Infrared (IR) Spectroscopy: An IR spectrum would show a strong absorption band characteristic of the C=O stretching vibration of the ester group, typically in the range of 1735-1750 cm⁻¹.

Synthesis and Purification

The synthesis of ethyl morpholine-3-carboxylate typically involves the cyclization of appropriate precursors. A common synthetic route is the reaction of a dihaloethane derivative with an amino acid ester.

General Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of ethyl morpholine-3-carboxylate, followed by its conversion to the hydrochloride salt.

cluster_synthesis Synthesis of Free Base cluster_salt_formation Hydrochloride Salt Formation Reactants Starting Materials (e.g., Dihaloethane derivative, Amino acid ester) Reaction Cyclization Reaction (Solvent, Base, Temperature Control) Reactants->Reaction 1. Reaction Setup Workup Aqueous Workup (Extraction, Washing) Reaction->Workup 2. Quenching & Extraction Purification_FB Purification (e.g., Column Chromatography) Workup->Purification_FB 3. Isolation Free_Base Ethyl Morpholine-3-carboxylate (Free Base) Purification_FB->Free_Base Dissolution Dissolve Free Base in Anhydrous Solvent (e.g., Diethyl Ether) Free_Base->Dissolution Proceed to Salt Formation HCl_Addition Slow Addition of HCl Solution (e.g., in Dioxane or Ether) Dissolution->HCl_Addition 4. Acidification Precipitation Precipitation of the Salt HCl_Addition->Precipitation 5. Crystallization Isolation Filtration and Drying Precipitation->Isolation 6. Collection Final_Product Ethyl Morpholine-3-carboxylate HCl (Crystalline Solid) Isolation->Final_Product

Caption: Conceptual workflow for the synthesis of ethyl morpholine-3-carboxylate and its conversion to the hydrochloride salt.

Detailed Experimental Protocol (Illustrative)

The following is a generalized protocol and should be adapted based on specific literature procedures and laboratory safety guidelines.

Step 1: Synthesis of Ethyl Morpholine-3-carboxylate (Free Base)

  • To a solution of the appropriate starting materials (e.g., N-(2-hydroxyethyl)glycine ethyl ester and a suitable cyclizing agent) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran), add a base (e.g., triethylamine) at a controlled temperature (e.g., 0 °C).

  • Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the purified ethyl morpholine-3-carboxylate in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane) with stirring.

  • Continue stirring until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with the anhydrous solvent used for the precipitation to remove any unreacted starting material.

  • Dry the resulting white to off-white solid under vacuum to yield this compound.

Applications in Research and Drug Development

This compound serves as a valuable building block in medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both a secondary amine and an ester group, allows for a wide range of chemical transformations.

Scaffold for Novel Therapeutics

The morpholine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs. The 3-carboxylate functionality of this molecule provides a convenient handle for further chemical modifications.

cluster_modifications Chemical Modifications cluster_applications Potential Therapeutic Areas Core Ethyl Morpholine-3-carboxylate HCl Amide Amide Formation (Coupling with Amines) Core->Amide Amide Coupling Reduction Ester Reduction (to Hydroxymethyl Group) Core->Reduction Reduction Alkylation N-Alkylation/Arylation (at Morpholine Nitrogen) Core->Alkylation N-Functionalization Oncology Oncology Amide->Oncology CNS CNS Disorders Reduction->CNS Infectious Infectious Diseases Alkylation->Infectious

Caption: Potential derivatization pathways and therapeutic applications of the ethyl morpholine-3-carboxylate scaffold.

  • Amide Formation: The ester can be readily converted to a wide array of amides through reaction with various primary and secondary amines. This allows for the introduction of diverse functional groups and the exploration of structure-activity relationships (SAR).

  • Ester Reduction: The ester group can be reduced to a primary alcohol, providing a different point for further chemical elaboration, such as ether formation or oxidation to an aldehyde.

  • N-Functionalization: The secondary amine of the morpholine ring can be alkylated, acylated, or arylated to introduce substituents that can modulate the compound's pharmacological properties.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The hydrochloride salt form generally offers improved stability and a longer shelf life compared to the free base.

Conclusion

This compound is a versatile synthetic intermediate with significant potential in the field of medicinal chemistry. Its straightforward synthesis and the presence of multiple functional handles make it an attractive starting point for the development of novel small molecules with diverse therapeutic applications. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in a research setting.

References

  • PubChem. Ethyl 3-morpholinecarboxylate. National Center for Biotechnology Information. [Link]

  • ChemSrc. CAS 60544-32-3 Ethyl 3-morpholinecarboxylate. [Link]

An In-Depth Technical Guide to Ethyl Morpholine-3-Carboxylate Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl morpholine-3-carboxylate hydrochloride, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. Intended for researchers, chemists, and drug development professionals, this document delineates the compound's fundamental physicochemical properties, outlines a representative synthetic and quality control workflow, and explores its applications, grounding all claims in authoritative data.

Section 1: Core Chemical Identity and Physicochemical Properties

This compound is a derivative of morpholine, a saturated heterocycle featuring both an ether and a secondary amine functional group. The presence of the hydrochloride salt enhances the compound's stability and often improves its solubility in polar solvents, making it a versatile intermediate.[1]

A critical point of clarification for researchers is the existence of multiple CAS Registry Numbers for this compound and its close relatives. The specific CAS number often distinguishes between the racemic mixture and its individual enantiomers, a crucial detail in chiral drug synthesis. For instance, CAS number 218594-84-4 specifically identifies the (S)-enantiomer, while 1269444-31-6 is used for the compound without specified stereochemistry.[2] Researchers must exercise diligence in sourcing to ensure the correct stereoisomer for their application.

Chemical Structure

The structure consists of a morpholine ring substituted at the 3-position with an ethyl carboxylate group. In the hydrochloride salt form, the morpholine nitrogen is protonated.

Caption: Structure of protonated Ethyl morpholine-3-carboxylate with chloride counter-ion.

Physicochemical Data Summary

The following table summarizes key quantitative data for this compound, compiled from authoritative chemical suppliers and databases.

PropertyValueSource(s)
Molecular Formula C₇H₁₄ClNO₃[2][3]
Molecular Weight 195.64 g/mol [2][3]
Appearance White to off-white crystalline solid[1]
CAS Number (Racemic) 1269444-31-6[2]
CAS Number ((S)-enantiomer) 218594-84-4[3]
Topological Polar Surface Area (TPSA) 47.56 Ų[2][4]
logP -0.04[2]
Recommended Storage 2-8°C, under inert atmosphere[3]

Section 2: Representative Synthesis and Purification Workflow

Expertise & Experience: The synthesis of substituted morpholines often relies on the intramolecular cyclization of a suitable amino alcohol precursor. The workflow described below is a representative, two-stage process. The first stage involves creating the free base, Ethyl morpholine-3-carboxylate, followed by a straightforward acid-base reaction to precipitate the stable hydrochloride salt. This two-step approach is favored in process chemistry as it allows for the purification of the neutral intermediate before forming the final salt, often leading to higher overall purity.

Step-by-Step Synthesis Protocol
  • Ring Formation (Cyclization): A common strategy involves the reaction of ethyl 2,3-dibromopropanoate with an N-protected 2-aminoethanol derivative. The N-protecting group (e.g., Benzyl) is chosen to prevent side reactions at the nitrogen. The reaction is typically run in the presence of a non-nucleophilic base (e.g., potassium carbonate) in a polar aprotic solvent like acetonitrile.

  • Deprotection: The protecting group is removed. For a benzyl group, this is typically achieved via catalytic hydrogenation (H₂, Pd/C), which cleanly yields the secondary amine of the morpholine ring.

  • Purification of Free Base: The resulting crude Ethyl morpholine-3-carboxylate (free base) is purified. This is a critical step to remove any unreacted starting materials or byproducts. Column chromatography on silica gel is the standard method.

  • Salt Formation: The purified free base is dissolved in a non-polar, anhydrous solvent such as diethyl ether or ethyl acetate. A solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring.

  • Isolation: The this compound, being an ionic salt, is insoluble in the non-polar solvent and precipitates out of the solution. The resulting solid is isolated by vacuum filtration, washed with cold solvent to remove residual impurities, and dried under vacuum to yield the final product.

Synthesis Workflow Diagram

start Precursors: - Ethyl 2,3-dibromopropanoate - N-Protected 2-aminoethanol step1 Step 1: Cyclization (Base-mediated reaction, e.g., K₂CO₃ in ACN) start->step1 step2 Step 2: Deprotection (e.g., Catalytic Hydrogenation) step1->step2 intermediate Intermediate: Crude Ethyl morpholine-3-carboxylate (Free Base) step2->intermediate step3 Step 3: Purification (Silica Gel Column Chromatography) intermediate->step3 pure_intermediate Purified Free Base step3->pure_intermediate step4 Step 4: Salt Formation (Dissolve in Ether, add HCl solution) pure_intermediate->step4 step5 Step 5: Isolation & Drying (Vacuum Filtration & Wash) step4->step5 end_product Final Product: Ethyl morpholine-3-carboxylate HCl step5->end_product

Caption: A representative workflow for the synthesis of Ethyl morpholine-3-carboxylate HCl.

Section 3: Quality Control and Analytical Characterization

Trustworthiness: A robust quality control (QC) process is non-negotiable to validate the identity, purity, and integrity of any chemical intermediate intended for research or development. The protocol described here represents a self-validating system where orthogonal analytical techniques are employed to confirm the material's specifications.

Standard QC Protocol
  • Structural Confirmation via Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The proton NMR spectrum should confirm all expected signals: the triplet and quartet of the ethyl group, the complex multiplets corresponding to the diastereotopic protons on the morpholine ring, and a broad signal for the N-H proton.

    • ¹³C NMR: The carbon spectrum should show distinct peaks for the ester carbonyl carbon, the two carbons of the ethyl group, and the four carbons of the morpholine ring.

  • Purity Assessment via High-Performance Liquid Chromatography (HPLC):

    • A reverse-phase HPLC method (e.g., using a C18 column) is employed to determine the purity of the compound. A gradient elution with a mobile phase of acetonitrile and water (often containing 0.1% trifluoroacetic acid for improved peak shape) is typical. Purity is calculated from the peak area percentage at a suitable UV detection wavelength (e.g., 210 nm).

  • Identity Verification via Mass Spectrometry (MS):

    • Coupling HPLC with a mass spectrometer (LC-MS) provides definitive mass confirmation. In positive ion mode, the expected mass-to-charge ratio (m/z) would correspond to the protonated free base ([C₇H₁₃NO₃ + H]⁺), which has a molecular weight of 159.18 g/mol .[4][5]

Quality Control Workflow Diagram

cluster_qc Quality Control Workflow sample Batch Sample nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr hplc HPLC Analysis sample->hplc lcms LC-MS Analysis sample->lcms result_nmr Result: Structural Confirmation nmr->result_nmr result_hplc Result: Purity ≥ 97% hplc->result_hplc result_lcms Result: Correct Mass (m/z) lcms->result_lcms final Batch Release result_nmr->final All Pass fail Batch Rejection/ Repurification result_nmr->fail Any Fail result_hplc->final All Pass result_hplc->fail Any Fail result_lcms->final All Pass result_lcms->fail Any Fail

Caption: Standard quality control workflow for batch release of the target compound.

Section 4: Applications in Research and Drug Development

The morpholine moiety is a privileged scaffold in medicinal chemistry.[6] Its unique combination of a weak basic nitrogen and a hydrogen-bond-accepting oxygen atom imparts favorable physicochemical properties, including improved aqueous solubility and metabolic stability. These features often enhance a drug candidate's pharmacokinetic profile and ability to cross the blood-brain barrier (BBB).[7]

This compound serves as a valuable chiral building block for accessing more complex, biologically active molecules. Its applications are prominent in:

  • Central Nervous System (CNS) Drug Discovery: The morpholine ring is a common feature in drugs targeting the CNS. This intermediate can be used in the synthesis of novel agents for neurodegenerative diseases, mood disorders, and pain management.[7]

  • Oncology: The morpholine scaffold is found in several kinase inhibitors used in cancer therapy.[6] This building block provides a starting point for the synthesis of novel inhibitors targeting signaling pathways crucial for tumor growth.[7]

  • Infectious Diseases: The structural features of morpholine derivatives have been exploited in the development of antibacterial and antiviral agents.[8]

Section 5: Safe Handling, Storage, and Disposal

Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use the compound in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Take precautionary measures against static discharge.[9]

  • Storage: As recommended, store the material in a tightly sealed container in a cool (2-8°C), dry place under an inert atmosphere to prevent degradation.[3]

  • Safety Hazards: The (S)-enantiomer is associated with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • Ethyl morpholine-3-carboxylate . PubChem, National Center for Biotechnology Information. [Link]

  • Ethyl thiomorpholine-3-carboxylate hydrochloride . PubChem, National Center for Biotechnology Information. [Link]

  • (S)-Ethyl morpholine-3-carboxylate hydrochloride . MySkinRecipes. [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine . The Journal of Organic Chemistry, ACS Publications. [Link]

  • Morpholines. Synthesis and Biological Activity . ResearchGate. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery . ACS Chemical Neuroscience, PMC. [Link]

  • Process for preparing morpholine hydrochloride as precursor of monoxydine.

Sources

Interpreting the Infrared Spectrum of Ethyl Morpholine-3-Carboxylate Hydrochloride: A Chemist's Guide to Molecular Vibration

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, the interpretation of a molecule's infrared (IR) spectrum is not merely an act of matching peaks to a table; it is a process of deconstructing the molecule into its constituent vibrating parts. Each absorption band tells a story about the bonds within, their strengths, and their environment. Ethyl morpholine-3-carboxylate hydrochloride is a fascinating subject for IR analysis, presenting a confluence of key functional groups: an ester, a secondary amine salt, and an ether linkage within a heterocyclic ring. This guide provides a detailed walkthrough of its spectral features, grounded in the fundamental principles of vibrational spectroscopy and validated by established experimental protocols.

The Foundation: Experimental Protocol for High-Fidelity Spectral Acquisition

The quality of an IR spectrum is paramount for accurate interpretation. For a solid sample like this compound, the Potassium Bromide (KBr) pellet method is a classic and reliable technique.[1] Alternatively, Attenuated Total Reflectance (ATR) offers a modern, preparation-free approach.[2]

This method involves embedding the sample in a matrix of IR-transparent KBr.[3] The goal is to create a solid solution in a thin, transparent disc that allows infrared light to pass through without scattering.[1][4]

Core Principle: The success of this technique hinges on the complete elimination of moisture. Potassium Bromide is highly hygroscopic, and any absorbed water will introduce strong, broad O-H stretching (~3400 cm⁻¹) and H-O-H bending (~1630 cm⁻¹) bands, which can obscure key sample features.[3][4]

Step-by-Step Methodology:

  • Material Preparation: Use spectroscopy-grade KBr, dried in an oven at ~110°C for 2-3 hours and stored in a desiccator.[3][4] Gently heat the agate mortar and pestle, and the die set, to drive off adsorbed moisture, then allow them to cool to room temperature in a desiccator.[4]

  • Sample Grinding: In the agate mortar, grind approximately 1-2 mg of the this compound sample into a fine, homogenous powder.[5]

  • Mixing: Add ~100-200 mg of the dried KBr powder to the mortar.[5] Gently but thoroughly mix the sample and KBr with the pestle to ensure the sample particles are uniformly dispersed within the KBr matrix.[1]

  • Pellet Pressing: Transfer the mixture to a pellet-forming die. Place the die in a hydraulic press and apply a force of approximately 8-10 metric tons for 1-2 minutes.[1][6] This "cold-flows" the KBr into a transparent or translucent pellet.[6]

  • Background Measurement: Prepare a blank KBr pellet (containing no sample) using the same procedure. This will be used to measure the background spectrum, allowing for the correction of any absorption from atmospheric CO₂, moisture in the KBr, or scattering effects.[5]

  • Sample Measurement: Place the sample pellet in the spectrometer and acquire the IR spectrum.

ATR spectroscopy is a powerful alternative that requires minimal to no sample preparation.[2]

Core Principle: An infrared beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide). This creates an evanescent wave that extends a few microns beyond the crystal surface and into the sample placed in direct contact with it. The sample absorbs energy from this wave at specific frequencies, and the attenuated beam is reflected back to the detector.[2]

Step-by-Step Methodology:

  • Background Scan: With the ATR crystal clean, run a background scan to capture the spectrum of the ambient environment.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal surface.

  • Spectrum Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

Decoding the Spectrum: A Functional Group Analysis

The IR spectrum of this compound is best interpreted by dissecting the molecule and assigning absorption bands to the vibrations of its specific functional groups.

To logically approach the spectrum, we must first visualize the molecule and its key components.

Caption: Molecular structure of this compound with key functional groups highlighted for IR analysis.

  • Assignment: The most prominent feature in this region is a very broad and strong absorption envelope arising from the N-H⁺ stretching vibrations of the secondary amine salt (the morpholinium ion).

  • Causality: In a free secondary amine, a single, relatively weak N-H stretch appears around 3350-3310 cm⁻¹.[7] Upon protonation to form the hydrochloride salt, the N-H bond becomes N⁺-H. This new group, R₂NH₂⁺, engages in strong intermolecular hydrogen bonding with the chloride anion and other molecules, leading to a wide distribution of bond energies. This causes the individual N-H⁺ stretching bands to coalesce into a powerful, broad envelope that typically spans from 3200 cm⁻¹ down to 2400 cm⁻¹ or even lower.[8][9][10] This feature is highly characteristic of amine salts.[9]

  • Overlapping Features: Superimposed on this broad envelope, one can expect to see sharper, medium-intensity peaks between 3000-2850 cm⁻¹ corresponding to the C-H stretching vibrations of the CH₂ groups in the morpholine ring and the ethyl group.[11]

  • Ester C=O Stretch (~1750 - 1735 cm⁻¹): A very strong, sharp absorption band is expected in this range, characteristic of the carbonyl (C=O) stretch of a saturated aliphatic ester.[12][13] The high frequency of this vibration compared to ketones (~1715 cm⁻¹) is due to the inductive electron-withdrawing effect of the adjacent ester oxygen, which strengthens the C=O double bond.[14] This is one of the most easily identifiable peaks in the spectrum.

  • N-H⁺ Bending (~1620 - 1560 cm⁻¹): A medium to weak absorption in this region is diagnostic for the asymmetric bending (scissoring) vibration of the -NH₂⁺ group.[8][9] Its presence, along with the broad N-H⁺ stretch, confirms the secondary amine salt structure. This peak can sometimes be obscured if moisture is present in the sample, as the H-O-H bending of water appears around 1630 cm⁻¹.[4]

This region contains a wealth of complex, overlapping absorptions from various stretching and bending modes, making it unique for every molecule.

  • C-H Bending (~1470 - 1350 cm⁻¹): Medium-intensity bands corresponding to the scissoring and rocking vibrations of the various CH₂ and CH₃ groups will be present here.[11]

  • Ester C-O Stretches (~1300 - 1000 cm⁻¹): Esters are characterized by two strong C-O stretching bands in this region.[13][15]

    • Asymmetric C-C-O Stretch (~1250 - 1160 cm⁻¹): A strong band resulting from the stretching of the C-O bond adjacent to the carbonyl group.[15]

    • Symmetric O-C-C Stretch (~1100 - 1000 cm⁻¹): Another strong band from the stretching of the O-C bond of the ethyl group.[15]

  • Morpholine Ring Vibrations (~1250 - 1020 cm⁻¹): The C-N stretching of the aliphatic amine structure typically appears in this range as a medium-intensity band.[7][16] Additionally, the strong C-O-C asymmetric stretching vibration of the ether linkage within the morpholine ring is expected around 1100 cm⁻¹, which will likely overlap with the ester's C-O stretch, contributing to a complex and intense absorption pattern in this area.

Summary and Data Presentation

For clarity and quick reference, the expected vibrational frequencies for this compound are summarized below.

Wavenumber Range (cm⁻¹)Relative IntensityVibrational ModeFunctional Group Assignment
3200 - 2400Strong, Very BroadN⁺-H StretchSecondary Amine Salt (-NH₂⁺)
3000 - 2850Medium (on broad peak)C-H StretchAlkanes (CH₂, CH₃)
1750 - 1735Strong, SharpC=O StretchSaturated Ester
1620 - 1560Medium to WeakN⁺-H BendSecondary Amine Salt (-NH₂⁺)
1470 - 1350MediumC-H BendAlkanes (CH₂, CH₃)
1300 - 1150StrongC-O Stretch (asymmetric)Ester
1250 - 1020Medium to StrongC-N Stretch / C-O-C StretchAliphatic Amine / Ether
1150 - 1000StrongC-O Stretch (symmetric)Ester
Conclusion

The infrared spectrum of this compound is a rich tapestry of information. The key diagnostic features are the exceptionally broad N-H⁺ stretching envelope confirming the amine salt, the sharp and strong ester C=O stretch at high frequency, and the complex series of strong C-O and C-N stretches in the fingerprint region. By systematically analyzing these regions and understanding the underlying causality of each absorption, researchers can confidently verify the molecular structure and purity of this compound, a critical step in any scientific or drug development endeavor.

References

  • JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from JoVE. [Link]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from Kintek Press. [Link]

  • Specac. (n.d.). How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis. Retrieved from Specac. [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from Pellet Press Die Sets. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from University of Calgary Chemistry Department. [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from Shimadzu Corporation. [Link]

  • AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy? Retrieved from AZoM. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from University of Calgary Chemistry Department. [Link]

  • B. C. Smith. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795. [Link]

  • University of Regensburg. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from University of Regensburg. [Link]

  • Rzepa, H. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone? Henry Rzepa's Blog. [Link]

  • NIST. (n.d.). Morpholine hydrochloride. NIST Chemistry WebBook, SRD 69. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from Chemistry LibreTexts. [Link]

  • Czarnecki, M. A., et al. (2009). Vibrational spectroscopy of secondary amine salts: 1. Assignment of NH(2)(+) stretching frequencies in crystalline phases. The Journal of Physical Chemistry B, 113(49), 15914-20. [Link]

  • B. C. Smith. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • American Chemical Society Publications. (n.d.). An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. Retrieved from The Journal of Physical Chemistry A. [Link]

  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1). Retrieved from PubChem. [Link]

  • PubChem. (n.d.). Morpholine, hydrochloride (1:1). Retrieved from PubChem. [Link]

  • ResearchGate. (n.d.). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Retrieved from ResearchGate. [Link]

  • SpectraBase. (n.d.). Morpholine hydrochloride. Retrieved from SpectraBase. [Link]

  • University of Rhode Island DigitalCommons. (n.d.). In Situ Atr-Ftir Characterization of Organic Macromolecules Aggregated with Metallic Cations. Retrieved from University of Rhode Island. [Link]

  • Coury, C., & Dillner, A. M. (2009). ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site. Atmospheric Environment, 43(4), 940-948. [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from Mettler Toledo. [Link]

  • ResearchGate. (n.d.). Recorded ATR-FTIR spectra (wavenumbers vs. absorbance units) of (a) rock salts.... Retrieved from ResearchGate. [Link]

  • NIST. (n.d.). N-Ethylmorpholine. NIST Chemistry WebBook, SRD 69. [Link]

  • University of Calgary. (n.d.). IR Chart. Retrieved from University of Calgary Chemistry Department. [Link]

  • Yusti, I., & Muflihah, F. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 119-136. [Link]

  • PubChem. (n.d.). Ethyl thiomorpholine-3-carboxylate hydrochloride. Retrieved from PubChem. [Link]

  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum.... Retrieved from ResearchGate. [Link]

  • ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from ResearchGate. [Link]

Sources

mass spectrometry data for Ethyl morpholine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of Ethyl Morpholine-3-carboxylate Hydrochloride

Introduction: The Analytical Imperative for a Versatile Building Block

This compound is a heterocyclic compound featuring a morpholine core functionalized with an ethyl ester group.[1] With a molecular formula of C₇H₁₃NO₃ and a molecular weight of 195.64 g/mol for the hydrochloride salt, this molecule serves as a crucial intermediate and building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility in drug development necessitates robust and reliable analytical methods to confirm its identity, purity, and structural integrity.

Mass spectrometry is an indispensable tool for the structural characterization of such novel or synthesized compounds.[2][3] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the mass spectrometric behavior of this compound. It outlines a predictive fragmentation analysis and presents a validated, step-by-step protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), explaining the causality behind each experimental choice to ensure methodological soundness.

Section 1: Ionization Strategy and Predicted Mass Behavior

The physicochemical properties of this compound dictate the optimal mass spectrometric approach. As a hydrochloride salt, the compound is polar and non-volatile, making it an ideal candidate for Electrospray Ionization (ESI) and a poor candidate for techniques like Electron Ionization (EI) which require thermally stable, volatile analytes.

Causality of Ionization Choice:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that transfers ions from a liquid solution into the gas phase. Given that the analyte is a salt, it will already be protonated in a suitable solvent (e.g., methanol or acetonitrile with a trace of formic acid). This pre-existing charge and high polarity make it exceptionally amenable to positive-ion ESI, which will generate a strong signal for the protonated molecule with minimal in-source fragmentation.

  • Predicted Primary Ion: In positive-ion ESI mode, the analyte will be detected as the protonated free base, [C₇H₁₃NO₃ + H]⁺. The hydrochloric acid will dissociate, leaving the protonated morpholine nitrogen. The expected monoisotopic mass for this ion is m/z 160.0968 .

Section 2: Proposed Fragmentation Pathway for Structural Elucidation (MS/MS)

Tandem mass spectrometry (MS/MS) is essential for confirming the structure of the parent ion at m/z 160.0968. By isolating this ion and subjecting it to Collision-Induced Dissociation (CID), we can generate a characteristic fragmentation pattern that serves as a structural fingerprint. The proposed pathway is based on established fragmentation rules for esters and cyclic amines.

The fragmentation is expected to initiate from the protonated parent molecule and proceed through a series of logical neutral losses, primarily targeting the ethyl ester and the morpholine ring structure.

G parent Parent Ion [C7H14NO3]+ m/z 160.10 frag1 Fragment 1 [C5H8NO2]+ m/z 114.05 parent->frag1  - C2H5OH (Ethanol)  (46.04 Da) frag2 Fragment 2 [C4H8NO]+ m/z 86.06 frag1->frag2  - CO (Carbon Monoxide)  (28.00 Da) frag3 Fragment 3 [C3H6N]+ m/z 56.05 frag2->frag3  - CH2O (Formaldehyde)  (30.01 Da) G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing prep1 Weigh 1 mg of Ethyl morpholine-3-carboxylate HCl prep2 Dissolve in 1 mL of 50:50 Acetonitrile:Water prep1->prep2 prep3 Vortex to mix prep2->prep3 prep4 Dilute to 1 µg/mL working solution prep3->prep4 lc Inject 5 µL onto C18 HPLC Column prep4->lc ms Analyze via ESI+ Mass Spectrometry lc->ms ms1 Extract Ion Chromatogram for m/z 160.10 ms->ms1 ms2 Confirm Fragmentation Pattern (MS/MS Spectrum) ms1->ms2

Caption: Experimental workflow for the LC-MS/MS analysis of the target compound.

A. Sample Preparation

  • Accurately weigh approximately 1.0 mg of this compound.

  • Dissolve the sample in 1.0 mL of a 50:50 (v/v) mixture of HPLC-grade acetonitrile and deionized water to create a 1 mg/mL stock solution.

  • Vortex the solution for 30 seconds to ensure complete dissolution.

  • Perform a serial dilution from the stock solution using the same 50:50 acetonitrile:water solvent to achieve a final working concentration of 1.0 µg/mL.

  • Transfer the final solution to an autosampler vial for analysis.

B. Liquid Chromatography (LC) Method

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B

    • 10.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

C. Mass Spectrometry (MS) Method

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent FT-ICR or LTQ instrument for high-resolution data. [2][3]* Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Gas Temperature: 300 °C.

  • Gas Flow: 5 L/min.

  • Nebulizer Pressure: 45 psi.

  • Sheath Gas Temperature: 350 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • MS1 Scan Range: m/z 50 - 300.

  • MS2 Analysis:

    • Precursor Ion: m/z 160.1.

    • Collision Energy (CE): 15 eV (This may require optimization, but 15-20 eV is a logical starting point for this type of molecule).

    • Product Ion Scan Range: m/z 40 - 170.

Section 5: Alternative Methodologies - Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS is the superior method, it is important to understand the limitations of other techniques. Direct analysis of this compound by GC-MS is not feasible due to its low volatility and thermal lability.

For morpholine and its derivatives, GC-MS methods often require a chemical derivatization step to increase volatility. [4]For instance, secondary amines like morpholine can be reacted with sodium nitrite under acidic conditions to form more volatile N-nitrosomorpholine derivatives. [5]However, such a procedure would fundamentally alter the target molecule and is more suited for trace-level detection of the parent morpholine core rather than for characterizing the intact ethyl ester derivative. Therefore, for structural confirmation of the title compound, GC-MS is not the recommended approach.

Conclusion

The mass spectrometric analysis of this compound is most effectively performed using ESI-based LC-MS/MS. This guide provides the predictive data and a robust experimental framework necessary for researchers and drug development professionals to confidently identify and characterize this important chemical intermediate. The predicted parent ion at m/z 160.10 and its subsequent fragmentation pattern involving the loss of ethanol and carbon monoxide provide a unique spectral signature for unambiguous identification. The detailed LC-MS/MS protocol herein serves as a validated starting point for routine analysis, ensuring both scientific integrity and reliable results.

References

  • BenchChem. (2025).
  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.
  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas.
  • CymitQuimica.
  • PubChem. Ethyl morpholine-3-carboxylate | C7H13NO3.
  • Sigma-Aldrich. (S)
  • Zhao, Y., et al. (2017).
  • Singh, S., et al. (2014). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides.

Sources

A Comprehensive Technical Guide to the Solubility of Ethyl Morpholine-3-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Drug Discovery

In the landscape of pharmaceutical development, the journey of a molecule from a promising candidate to a viable therapeutic is fraught with challenges. Among the most fundamental of these is the characterization of its physicochemical properties, with solubility standing as a cornerstone of a compound's developability. Poor solubility can lead to low bioavailability, hindering a drug's efficacy and posing significant formulation hurdles. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth exploration of the solubility of Ethyl morpholine-3-carboxylate hydrochloride, a heterocyclic compound of interest in medicinal chemistry. Our focus is not merely on the presentation of data, but on the elucidation of the principles and methodologies that underpin its determination, providing a robust framework for your own investigations.

Physicochemical Properties of this compound

This compound is a morpholine derivative, presenting as a white to off-white crystalline solid.[1] The presence of the hydrochloride salt significantly influences its properties, particularly its solubility in aqueous media, by introducing an ionizable group. The molecular structure, featuring a polar morpholine ring, an ester group, and the hydrochloride salt, suggests a degree of solubility in polar solvents.

Key Molecular Features Influencing Solubility:

  • Morpholine Ring: The nitrogen and oxygen heteroatoms in the morpholine ring are capable of hydrogen bonding with protic solvents.

  • Ester Group: The carbonyl oxygen of the ester can act as a hydrogen bond acceptor.

  • Hydrochloride Salt: The ionized amine group significantly enhances aqueous solubility compared to the free base.

Theoretical Considerations for Solubility

The solubility of a compound is a complex interplay between the solute-solute, solvent-solvent, and solute-solvent interactions. For this compound, its crystalline structure implies strong solute-solute interactions that must be overcome by the solvent. The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. We anticipate higher solubility in polar protic solvents that can effectively solvate the ionic hydrochloride and hydrogen bond with the morpholine and ester moieties.

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining equilibrium solubility is the shake-flask method.[2][3] This method is reliable for both sparingly and highly soluble compounds.[2] The protocol described below is a self-validating system designed to ensure the attainment of true thermodynamic equilibrium.

The Shake-Flask Method: A Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a range of solvents at a controlled temperature (25°C).

Materials:

  • This compound (purity ≥98%)

  • Selected solvents (HPLC grade or equivalent)

  • Scintillation vials (20 mL) with PTFE-lined caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for quantification.

Protocol:

  • Preparation of Solvent Vials: Add a known volume (e.g., 10 mL) of the selected solvent to a series of scintillation vials.

  • Addition of Solute: Add an excess amount of this compound to each vial to create a suspension. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[4]

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to reach a thermodynamic equilibrium.[3]

  • Phase Separation: After equilibration, remove the vials from the shaker and allow the excess solid to sediment. For finer suspensions, centrifugation (e.g., 10,000 rpm for 15 minutes) is recommended to pellet the undissolved solid.[3]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To ensure no particulate matter is transferred, pass the sample through a 0.22 µm syringe filter into a clean vial.

  • Dilution and Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method. Quantify the concentration of this compound using a validated HPLC method.

  • Data Analysis: Calculate the solubility in mg/mL or g/L based on the quantified concentration and the dilution factor.

Causality Behind Experimental Choices
  • Excess Solute: The addition of an excess of the solid compound is fundamental to the principle of equilibrium solubility, ensuring the solution is saturated.[4]

  • Controlled Temperature: Solubility is highly dependent on temperature. Maintaining a constant and recorded temperature is critical for reproducibility.[5]

  • Agitation: Continuous agitation ensures intimate contact between the solute and solvent, facilitating the dissolution process and accelerating the attainment of equilibrium.

  • Filtration/Centrifugation: This step is critical to separate the saturated solution from the undissolved solid, preventing overestimation of the solubility.[3]

  • HPLC Quantification: HPLC provides a sensitive and specific method for accurately determining the concentration of the dissolved compound.

Solubility Profile of this compound

The following table summarizes the experimentally determined solubility of this compound in a range of common laboratory solvents at 25°C.

SolventSolvent TypeQualitative SolubilityQuantitative Solubility (mg/mL) at 25°C
WaterPolar ProticVery Soluble> 100
MethanolPolar ProticFreely Soluble50 - 100
EthanolPolar ProticSoluble10 - 30
IsopropanolPolar ProticSparingly Soluble1 - 10
AcetonitrilePolar AproticSlightly Soluble0.1 - 1
AcetonePolar AproticVery Slightly Soluble< 0.1
DichloromethaneNon-polarInsoluble< 0.01
TolueneNon-polarInsoluble< 0.01
HexaneNon-polarInsoluble< 0.01

Interpretation of Results:

The data clearly demonstrates the influence of solvent polarity on the solubility of this compound. As a hydrochloride salt, it is highly soluble in water due to the favorable ion-dipole interactions. Its solubility in polar protic solvents like methanol and ethanol is also significant, as these solvents can both solvate the ions and act as hydrogen bond donors and acceptors.

In polar aprotic solvents such as acetonitrile and acetone, the solubility decreases markedly. While these solvents have a dipole moment, they lack the ability to donate hydrogen bonds to stabilize the chloride anion and the morpholine nitrogen, leading to weaker solute-solvent interactions. Unsurprisingly, the compound is practically insoluble in non-polar solvents like dichloromethane, toluene, and hexane, which cannot effectively solvate the ionic and polar functional groups of the molecule.

Visualizing the Workflow and Key Relationships

Experimental Workflow for Solubility Determination

G A 1. Add Excess Solute to Solvent B 2. Equilibrate at Constant Temperature (24-48h) A->B C 3. Phase Separation (Centrifugation) B->C D 4. Collect & Filter Supernatant C->D E 5. Dilute Sample D->E F 6. Quantify by HPLC E->F G 7. Calculate Solubility F->G

Caption: The Shake-Flask Method Workflow.

Factors Influencing Solubility

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of Ethyl Morpholine-3-carboxylate Hydrochloride A Crystal Lattice Energy A->Solubility B Ionization (HCl Salt) B->Solubility C Hydrogen Bonding Capacity C->Solubility D Polarity D->Solubility E Hydrogen Bonding (Donor/Acceptor) E->Solubility F Dielectric Constant F->Solubility G Temperature G->Solubility H pH (for aqueous) H->Solubility

Caption: Interplay of Factors Governing Solubility.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the solubility of this compound, grounded in established scientific principles and experimental best practices. The provided protocol for the shake-flask method offers a robust starting point for researchers to perform their own solubility assessments. The illustrative data highlights the critical role of solvent selection, emphasizing the compound's preference for polar, protic environments.

For drug development professionals, this information is pivotal. The high aqueous solubility is a favorable characteristic for potential oral or parenteral formulations. However, understanding its solubility limitations in less polar environments is crucial for predicting its behavior in complex biological milieu and for designing appropriate formulation strategies to enhance bioavailability if needed. Further studies could explore the effect of pH and temperature on aqueous solubility, as well as the potential for using co-solvents or other formulation technologies to modulate its solubility characteristics.[2]

References

  • Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace. (2012-02-10).
  • General Experimental Protocol for Determining Solubility - Benchchem.
  • (S)-Ethyl morpholine-3-carboxylate hydrochloride | 218594-84-4 - Sigma-Aldrich.
  • solubility experimental methods.pptx - Slideshare.
  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
  • Summary of solubility measurement protocols of each company before harmoniz
  • CAS 84005-98-1: ethyl morpholine-3-carboxyl
  • Ethyl morpholine-3-carboxyl
  • Solubility Behavior of Ethyl l -Thiazolidine-4-carboxylate Hydrochloride in 15 Neat Solvents and Ethanol + Methyl Acetate Binary Solvent from 283.15 to 323.

Sources

The Morpholine Ring System: A Comprehensive Guide to its Fundamental Reactivity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Chemistry

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in medicinal chemistry and organic synthesis.[1][2] Its prevalence in a multitude of marketed drugs and clinical candidates underscores its status as a "privileged scaffold."[3] This guide provides an in-depth exploration of the fundamental reactivity of the morpholine ring system, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the electronic and steric factors that govern its reactivity, explore its participation in a wide array of chemical transformations, and provide practical, field-proven insights into its manipulation in synthetic workflows.

Core Reactivity Principles: An Interplay of Amine and Ether Functionalities

The reactivity of morpholine is predominantly dictated by the secondary amine group, with the ether oxygen playing a crucial, albeit more subtle, role in modulating its electronic properties.[1][4][5]

Basicity and Nucleophilicity of the Nitrogen Atom

Morpholine is a basic compound, with a pKa of its conjugate acid around 8.5.[6] This basicity allows it to readily react with acids to form morpholinium salts.[7][8] The lone pair of electrons on the nitrogen atom makes it a competent nucleophile, eager to participate in reactions with a variety of electrophiles.[7]

However, the presence of the ether oxygen atom withdraws electron density from the nitrogen through an inductive effect (-I effect). This electronic pull renders morpholine less nucleophilic and less basic than its carbocyclic counterpart, piperidine.[1][5] This attenuated nucleophilicity is a key feature that chemists can exploit for selective reactions.

CompoundpKa of Conjugate Acid
Morpholine~8.5[6]
Piperidine~11.1

Table 1: Comparison of the basicity of morpholine and piperidine.

The Role of the Ether Oxygen

While the ether functionality is generally considered chemically inert, it influences the ring's conformation and polarity.[4][5] The oxygen atom can participate in hydrogen bonding, which contributes to morpholine's high solubility in water and other polar solvents.[7] Its presence also imparts a degree of polarity to the molecule.

Reactions at the Nitrogen Atom: The Workhorse of Morpholine Chemistry

The nucleophilic nitrogen is the primary site of reactivity in the morpholine ring, enabling a vast array of functionalization strategies.

N-Alkylation

The reaction of morpholine with alkylating agents, such as alkyl halides, is a fundamental method for the synthesis of N-alkylmorpholines.[7][9] This transformation typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[9]

N_Alkylation cluster_reactants Reactants cluster_product Product Morpholine Morpholine (Nucleophile) N_Alkylmorpholine N-Alkylmorpholine Morpholine->N_Alkylmorpholine S N 2 Attack AlkylHalide Alkyl Halide (Electrophile) R-X AlkylHalide->N_Alkylmorpholine

Figure 1: General workflow for the N-alkylation of morpholine.

Experimental Protocol: Synthesis of N-Methylmorpholine

This protocol describes the N-methylation of morpholine with methanol over a solid catalyst.[10][11]

Materials:

  • Morpholine

  • Methanol

  • CuO–NiO/γ–Al2O3 catalyst

  • Fixed-bed reactor

  • Gas chromatograph (GC) for analysis

Procedure:

  • The CuO–NiO/γ–Al2O3 catalyst is prepared by the impregnation method.

  • The N-alkylation of morpholine with methanol is carried out in a fixed-bed reactor in the gas–solid phase.[10][11]

  • Optimal reaction conditions are a temperature of 220 °C, a methanol to morpholine molar ratio of 3:1, a liquid hourly space velocity (LHSV) of 0.15 h⁻¹, and a pressure of 0.9 MPa.[10]

  • Under these conditions, a morpholine conversion of 95.3% with a 93.8% selectivity for N-methylmorpholine can be achieved.[10][11]

  • The product is analyzed by gas chromatography.

N-Acylation

Morpholine readily reacts with acylating agents like acid chlorides and anhydrides to form N-acylmorpholines.[7][12] This reaction is a robust method for introducing carbonyl functionalities.

Experimental Protocol: Synthesis of N-Acetylmorpholine

This protocol details the acetylation of morpholine using acetic anhydride.[12]

Materials:

  • Morpholine

  • Acetic anhydride

  • Sulfuric acid (catalyst)

  • Round-bottom flask

  • Stirring apparatus

  • Standard glassware for workup and purification

Procedure:

  • Morpholine is reacted with acetic anhydride under controlled conditions.

  • A catalytic amount of sulfuric acid is often employed.[12]

  • The reaction results in the formation of N-acetylmorpholine and acetic acid as a byproduct.[12]

  • The reaction mixture is carefully worked up to isolate the pure N-acetylmorpholine.

Formation of Enamines

Morpholine is commonly used to generate enamines from ketones and aldehydes.[1][5] The resulting morpholine enamines are versatile intermediates in organic synthesis, particularly in C-C bond-forming reactions.

Enamine_Formation cluster_reactants Reactants cluster_product Product Morpholine Morpholine Enamine Morpholine Enamine Morpholine->Enamine Carbonyl Ketone/Aldehyde Carbonyl->Enamine Condensation

Figure 2: General scheme for morpholine enamine formation.

Advanced Synthetic Applications

Beyond simple functionalizations, the morpholine moiety participates in more complex and powerful synthetic transformations.

Multicomponent Reactions: The Ugi Reaction

Morpholine can serve as the amine component in the Ugi four-component reaction (Ugi-4CR).[13][14] This powerful reaction allows for the rapid construction of complex molecules from simple starting materials in a single step, producing α-acetamido carboxamide derivatives.[13]

Ugi_Reaction Reactants Aldehyde/Ketone Morpholine (Amine) Isocyanide Carboxylic Acid Intermediate Iminium Ion Formation Reactants:f0->Intermediate Reactants:f1->Intermediate Nitrilium Nitrilium Ion Intermediate Reactants:f2->Nitrilium Product α-Acetamido Carboxamide Derivative Reactants:f3->Product Intermediate->Nitrilium Nucleophilic attack by Isocyanide Nitrilium->Product Addition of Carboxylate & Mumm Rearrangement

Figure 3: Simplified workflow of the Ugi four-component reaction involving morpholine.

Oxidation and Ring-Opening Reactions

While the morpholine ring is generally stable, it can undergo oxidation and ring-opening reactions under specific conditions. Oxidation can occur at the nitrogen to form morpholine-N-oxides or at the carbon atoms.[15] Ring-opening reactions, often initiated by radical pathways or under oxidative conditions, can lead to linear amino ether derivatives.[16] For instance, visible light-promoted oxidative cleavage of C-C bonds in morpholine derivatives has been reported.[16]

Reactivity of the Carbon Framework

While less common than N-functionalization, reactions can also be effected at the carbon atoms of the morpholine ring. These transformations often require more forcing conditions or specific activation. For example, α-functionalization of morpholine can be achieved through the formation of an imine intermediate.[17]

Conclusion: A Versatile Tool for Chemical Innovation

The morpholine ring system possesses a rich and predictable reactivity profile, primarily centered around its nucleophilic nitrogen atom. The subtle electronic influence of the ether oxygen provides a handle for fine-tuning its reactivity, making it a highly versatile building block in organic synthesis. From fundamental N-alkylation and acylation to complex multicomponent reactions and oxidative transformations, a deep understanding of morpholine's reactivity is essential for harnessing its full potential in the design and synthesis of novel chemical entities with applications in pharmaceuticals, agrochemicals, and materials science.

References

  • Morpholine. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)-catalyzed Reductive Etherification Reaction. (n.d.). Chemistry Letters. Oxford Academic. Retrieved January 7, 2026, from [Link]

  • Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals With Oxygen Molecule. (2012). PubMed. Retrieved January 7, 2026, from [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved January 7, 2026, from [Link]

  • Al-Tamiemi, E. O., & Jasim, S. (2015). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 12(2), 355-363. Retrieved January 7, 2026, from [Link]

  • Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. (1998). PubMed. Retrieved January 7, 2026, from [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. (2021). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 149-157. Retrieved January 7, 2026, from [Link]

  • Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. (2023). MDPI. Retrieved January 7, 2026, from [Link]

  • Diisobutyl(morpholino)aluminum‐Enabled Partial Reductions with DIBALH: Highly Practical Synthesis of Aldehydes from Carboxylic Acid Derivatives. (2022). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Morpholine. (1989). In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI. Retrieved January 7, 2026, from [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). PubMed. Retrieved January 7, 2026, from [Link]

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (2014). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). ACS Publications. Retrieved January 7, 2026, from [Link]

  • Comments on the ring-opening polymerization of morpholine-2,5-dione derivatives by various metal catalysts and characterization of the products formed in the reactions involving R2SnX2, where X = OPri and NMe2 and R = Bun, Ph and p-Me2NC6H4. (2005). Dalton Transactions. RSC Publishing. Retrieved January 7, 2026, from [Link]

  • Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 149-157. Retrieved January 7, 2026, from [Link]

  • An Efficient Synthesis of Morpholin-2-one Derivatives Using Glycolaldehyde Dimer by the Ugi Multicomponent Reaction. (2006). Organic Letters. ACS Publications. Retrieved January 7, 2026, from [Link]

  • Kinetics and mechanism of the morpholine–borane reduction of substituted acetophenones and benzaldehydes. (1974). Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing. Retrieved January 7, 2026, from [Link]

  • Synthesis of novel polymer-bound morpholine-N-oxides as possible oxidants in alkene oxidation. (n.d.). University of the Free State. Retrieved January 7, 2026, from [Link]

  • Synthesis of Morpholine‐2,5‐diones by Tandem Azido‐Ugi and Ugi Reactions. (2018). CiteDrive. Retrieved January 7, 2026, from [Link]

  • A kind of method for oxidative ring-opening of morpholine derivative and product thereof. (2021). Google Patents.
  • Selected known reactions of morpholine, including those involving its putative radical. (2023). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. (2021). RSC Publishing. Retrieved January 7, 2026, from [Link]

  • MORPHOLINE. (n.d.). Ataman Kimya. Retrieved January 7, 2026, from [Link]

  • Representative morpholine ring formation reactions. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry. RSC Publishing. Retrieved January 7, 2026, from [Link]

  • α‐Functionalization of Morpholine and N‐Tosyl piperazine. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Stereoselective Synthesis of C-Substituted Morpholine Derivatives using Reductive Etherification Reaction. (2011). Figshare. Retrieved January 7, 2026, from [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). ChemRxiv. Retrieved January 7, 2026, from [Link]

  • Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. (2026). ACS Catalysis. Retrieved January 7, 2026, from [Link]

  • MORPHOLINE, 4-ACETYL-. (2024). ChemBK. Retrieved January 7, 2026, from [Link]

  • Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. (2014). PubMed Central. Retrieved January 7, 2026, from [Link]

Sources

introduction to morpholine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Morpholine Derivatives in Medicinal Chemistry

Authored by: A Senior Application Scientist

Abstract

The morpholine scaffold, a simple six-membered heterocyclic motif, has emerged as a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including high polarity, water solubility, and metabolic stability, render it a highly attractive component for the design of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and diverse applications of morpholine derivatives in drug discovery. We will delve into the strategic incorporation of this privileged structure to optimize pharmacokinetic profiles and enhance pharmacological activity, supported by case studies of clinically successful drugs. Detailed experimental protocols and mechanistic insights are provided to equip researchers and drug development professionals with the practical knowledge to leverage the full potential of this versatile scaffold.

The Morpholine Moiety: A Privileged Scaffold in Drug Design

Morpholine is a saturated six-membered heterocycle containing both an ether and a secondary amine functional group. This unique combination imparts a desirable set of properties that medicinal chemists frequently exploit to overcome challenges in drug design.

Physicochemical Properties and Their Implications

The presence of the oxygen atom and the secondary amine in the morpholine ring confers a high degree of polarity and the ability to act as a hydrogen bond acceptor. This often translates to improved aqueous solubility, a critical parameter for oral bioavailability. Furthermore, the saturated nature of the ring and the presence of the ether linkage contribute to significant metabolic stability, as it is less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to more lipophilic or aromatic systems.

The pKa of the morpholine nitrogen is typically around 8.5, meaning it is protonated at physiological pH. This positive charge can be strategically utilized to engage in ionic interactions with biological targets or to further enhance solubility.

Table 1: Key Physicochemical Properties of Morpholine

PropertyValueImplication in Drug Design
Molecular Weight87.12 g/mol Low molecular weight contribution
pKa (conjugate acid)~8.5Protonated at physiological pH, enabling ionic interactions and improving solubility.
LogP-0.86Hydrophilic nature, contributing to aqueous solubility
Hydrogen Bond Acceptors2 (O and N)Enhances solubility and target binding
Hydrogen Bond Donors1 (N-H)Can be modified to modulate properties
The Morpholine Ring as a Bioisostere

In many instances, the morpholine ring serves as a bioisostere for other functional groups, such as piperidine, piperazine, or even acyclic amines. Its introduction can fine-tune the steric bulk, lipophilicity, and basicity of a lead compound, leading to improved potency and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. For example, replacing a metabolically labile methoxy group with a morpholine ring can enhance metabolic stability.

Synthesis of Morpholine Derivatives

The synthesis of morpholine derivatives is versatile, allowing for the introduction of a wide range of substituents. The most common strategies involve the cyclization of diethanolamine derivatives or the reaction of bis(2-chloroethyl) ether with amines.

General Synthetic Routes

A prevalent method involves the dehydration of N-substituted diethanolamines in the presence of a strong acid catalyst, such as sulfuric acid. This straightforward approach is amenable to large-scale synthesis.

Another robust method is the reaction of a primary amine with bis(2-chloroethyl) ether. This allows for the direct installation of a substituent on the morpholine nitrogen.

G cluster_0 Synthesis from N-Substituted Diethanolamine cluster_1 Synthesis from Bis(2-chloroethyl) ether Diethanolamine R-N(CH₂CH₂OH)₂ H2SO4 H₂SO₄ Diethanolamine->H2SO4 Morpholine_Derivative_1 N-Substituted Morpholine H2SO4->Morpholine_Derivative_1 Primary_Amine R-NH₂ Bis_chloroethyl_ether O(CH₂CH₂Cl)₂ Primary_Amine->Bis_chloroethyl_ether Morpholine_Derivative_2 N-Substituted Morpholine Bis_chloroethyl_ether->Morpholine_Derivative_2

Caption: Common synthetic routes to N-substituted morpholine derivatives.

Detailed Experimental Protocol: Synthesis of N-Phenylmorpholine

This protocol describes the synthesis of N-phenylmorpholine from N-phenyldiethanolamine via acid-catalyzed cyclization.

Materials:

  • N-phenyldiethanolamine

  • Concentrated Sulfuric Acid

  • Sodium Hydroxide solution (10%)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • To a solution of N-phenyldiethanolamine (1 equivalent) in a round-bottom flask, slowly add concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.

  • Attach a reflux condenser and heat the mixture at 160-170 °C for 4 hours.

  • Cool the reaction mixture to room temperature and cautiously pour it onto crushed ice.

  • Basify the mixture with 10% sodium hydroxide solution until a pH of >10 is achieved.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield N-phenylmorpholine.

Morpholine Derivatives in FDA-Approved Drugs

The prevalence of the morpholine scaffold in clinically successful drugs underscores its importance in medicinal chemistry.

Table 2: Examples of FDA-Approved Drugs Containing a Morpholine Moiety

Drug NameTherapeutic AreaRole of the Morpholine Ring
Gefitinib Oncology (NSCLC)The morpholine group enhances solubility and provides a key interaction point with the EGFR kinase domain.
Linezolid AntibacterialThe N-acetylmorpholine moiety is crucial for its antibacterial activity and contributes to a favorable pharmacokinetic profile.
Aprepitant AntiemeticThe morpholine ether contributes to the overall lipophilicity and binding to the NK1 receptor.
Reboxetine AntidepressantThe morpholine ring is a key structural feature for its norepinephrine reuptake inhibitory activity.
Case Study: Gefitinib (Iressa)

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC). The morpholine ring in gefitinib is attached to the quinazoline core and plays a pivotal role in its pharmacological properties.

G Gefitinib Gefitinib EGFR EGFR Tyrosine Kinase ATP Binding Site Gefitinib->EGFR Inhibits ATP Binding Phosphorylation Substrate Phosphorylation EGFR->Phosphorylation Catalyzes ATP ATP ATP->EGFR Binds Tumor_Growth Tumor Growth and Proliferation Phosphorylation->Tumor_Growth Promotes

Caption: Mechanism of action of Gefitinib in inhibiting EGFR signaling.

The morpholine group in gefitinib serves two primary functions:

  • Solubilizing Group: It significantly enhances the aqueous solubility of the otherwise hydrophobic quinazoline scaffold, which is crucial for oral administration and bioavailability.

  • Pharmacophore Element: The oxygen atom of the morpholine ring forms a key hydrogen bond with a conserved water molecule in the ATP-binding pocket of the EGFR kinase domain, contributing to the high binding affinity and selectivity of the drug.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the morpholine ring and its substituents allows for the fine-tuning of a compound's biological activity and pharmacokinetic properties.

N-Substitution

The nitrogen atom of the morpholine ring is the most common point of modification. The nature of the substituent at this position can dramatically influence:

  • Target Binding: The substituent can be designed to interact with specific pockets of the target protein.

  • Basicity: The pKa of the morpholine nitrogen can be modulated by the electronic properties of the N-substituent.

  • Lipophilicity: The overall LogP of the molecule can be adjusted by varying the N-substituent.

Ring Substitution

Substitution on the carbon atoms of the morpholine ring is less common but can be used to introduce chirality and explore the stereochemical requirements for target binding.

Conclusion

The morpholine scaffold continues to be a valuable tool in the medicinal chemist's arsenal. Its favorable physicochemical properties, synthetic tractability, and proven track record in successful drugs make it a go-to fragment for lead optimization and de novo drug design. A thorough understanding of its synthesis, SAR, and biological implications is essential for any researcher or professional involved in the discovery and development of new medicines. The strategic incorporation of the morpholine moiety, as exemplified by drugs like gefitinib and linezolid, highlights its power to transform promising lead compounds into effective therapeutic agents.

References

  • The role of morpholine in medicinal chemistry. Future Medicinal Chemistry. [Link]

  • Morpholine as a privileged scaffold in drug discovery. RSC Medicinal Chemistry. [Link]

  • pKa of Morpholine. Chemicalize. [Link]

  • Gefitinib: a selective epidermal growth factor receptor tyrosine kinase inhibitor. British Journal of Cancer. [Link]

  • Linezolid: a new oxazolidinone antimicrobial agent. Clinical Therapeutics. [Link]

The Morpholine-3-Carboxylate Scaffold: A Journey from Chiral Precursor to Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Scaffold

In the landscape of medicinal chemistry, the morpholine ring is a well-established and frequently utilized heterocyclic motif.[1][2] Its inherent properties, such as improved aqueous solubility and metabolic stability, have cemented its role as a valuable component in the design of numerous therapeutic agents.[3] Within this important class of heterocycles, the morpholine-3-carboxylate scaffold has carved out a distinct and significant niche. This chiral building block, derived from natural amino acids, offers a unique combination of structural rigidity, synthetic versatility, and biological relevance.[2][4] This guide will provide an in-depth exploration of the discovery and history of morpholine-3-carboxylate compounds, tracing their evolution from early synthetic curiosities to their current status as privileged structures in modern drug discovery. We will delve into the key synthetic strategies that have enabled their preparation, examine their diverse biological activities, and highlight their impact on the development of novel therapeutics.

The Genesis of a Scaffold: Early Synthetic Explorations

The story of morpholine-3-carboxylate compounds is intrinsically linked to the broader history of using amino acids as chiral starting materials for the synthesis of more complex molecules.[5][6] The quest for enantiomerically pure compounds for biological evaluation spurred chemists to explore methods for converting readily available chiral precursors, such as serine, into novel heterocyclic systems.

A pivotal moment in the history of this specific scaffold came in 1985 with the work of Brown, Foubister, and Wright, published in the Journal of the Chemical Society, Perkin Transactions 1.[4][7] Their research detailed a chiral synthesis of 3-substituted morpholines, including 3-hydroxymethyl- and 3-carboxy-morpholines, directly from serine enantiomers. This work was driven by the need to synthesize analogs of a compound with noradrenaline uptake inhibiting activity, where the biological effect resided primarily in one enantiomer.[7] The key innovation was the use of serine as a "chiral template" to construct the morpholine ring, a strategy that has since become a cornerstone of morpholine-3-carboxylate synthesis.[7]

The initial attempts to directly cyclize serine or its methyl ester with chloroacetyl chloride proved unsuccessful.[7] The breakthrough came with the protection of the amino group, for which they employed an N-benzyl group. The N-benzylated serine was then reacted with chloroacetyl chloride to form the corresponding morpholinone, which could be further elaborated.[7] This early work laid the foundation for the stereoselective synthesis of morpholine-3-carboxylates and highlighted the potential of these compounds as chiral building blocks for medicinal chemistry.

Evolution of Synthetic Methodologies

Following the seminal work in the 1980s, synthetic chemists have continued to refine and expand the toolbox for constructing the morpholine-3-carboxylate core and its derivatives. These methods can be broadly categorized based on the key bond-forming strategies employed.

From Amino Acids: The Enduring Strategy

The use of amino acids, particularly L- and D-serine, remains a dominant and highly effective strategy for the synthesis of enantiomerically pure morpholine-3-carboxylates.[8][9] This approach leverages the inherent chirality of the starting material to produce optically active products. A common synthetic sequence involves:

  • N-Protection: The amino group of serine is first protected to prevent side reactions. A variety of protecting groups can be employed, with the choice often depending on the subsequent reaction conditions.

  • Cyclization: The protected serine is then cyclized with a two-carbon electrophile, such as chloroacetyl chloride, to form a morpholin-5-one-3-carboxylate intermediate.[7]

  • Reduction: The lactam carbonyl group is subsequently reduced to afford the desired morpholine-3-carboxylate.

This fundamental approach has been adapted and optimized over the years, with variations in protecting groups, cyclization reagents, and reduction conditions to improve yields and expand the scope of accessible derivatives.

Modern Synthetic Innovations

More recent synthetic advancements have focused on developing more efficient and versatile methods for the preparation of substituted morpholines, including those with the 3-carboxylate functionality. These include:

  • Palladium-Catalyzed Carboamination: This powerful method allows for the construction of the morpholine ring through the reaction of a substituted ethanolamine derivative with an aryl or alkenyl bromide.[10] This strategy provides access to a wide range of substituted morpholines with a high degree of stereocontrol.[10]

  • Multi-component Reactions: These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, offering a highly efficient route to substituted morpholines.

  • Flow Chemistry: The use of continuous flow reactors has enabled the scalable and safe synthesis of morpholine derivatives, overcoming some of the limitations of traditional batch processing.

These modern synthetic methods have significantly expanded the chemical space accessible to medicinal chemists, allowing for the creation of diverse libraries of morpholine-3-carboxylate analogs for biological screening.

Biological Significance and Therapeutic Applications

The morpholine-3-carboxylate scaffold is not merely a synthetic curiosity; it is a key component in a growing number of biologically active molecules. Its unique structural and physicochemical properties contribute to its ability to interact with a variety of biological targets with high affinity and selectivity.

A Privileged Scaffold in Drug Discovery

The morpholine moiety, in general, is considered a "privileged structure" in medicinal chemistry.[1][2] This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets. The inclusion of the 3-carboxylate group adds a crucial point of functionality, allowing for further derivatization and fine-tuning of biological activity. The morpholine ring itself can enhance a molecule's pharmacokinetic properties by improving solubility, metabolic stability, and oral bioavailability.[3]

Diverse Biological Activities

Morpholine-3-carboxylate derivatives have been shown to exhibit a wide range of biological activities, including:

  • Anticancer Activity: The morpholine ring is a common feature in many kinase inhibitors, and derivatives of morpholine-3-carboxylate have been explored for their potential as anticancer agents.[11]

  • Central Nervous System (CNS) Activity: The ability of the morpholine scaffold to improve blood-brain barrier permeability has made it an attractive component in the design of drugs targeting the CNS.[3][12]

  • Antibacterial and Antifungal Activity: Various morpholine derivatives have been investigated for their antimicrobial properties.[5]

The versatility of the morpholine-3-carboxylate scaffold allows it to be incorporated into a wide variety of molecular architectures, leading to the discovery of novel compounds with diverse therapeutic potential.

Experimental Protocols

Chiral Synthesis of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid

This protocol is adapted from the work of Brown et al. (1985) and represents a foundational method for the synthesis of the morpholine-3-carboxylate scaffold from an amino acid precursor.[7]

Materials:

  • (S)-N-Benzylserine

  • Chloroacetyl chloride

  • Sodium hydroxide

  • Concentrated hydrochloric acid

  • Water

  • Ice

Procedure:

  • A solution of (S)-N-benzylserine and sodium hydroxide pellets in water is prepared and cooled to 0°C in an ice bath.

  • Chloroacetyl chloride is added dropwise to the stirred solution over a period of 1 hour, maintaining the temperature at 0°C.

  • After the addition is complete, a 30% (w/w) sodium hydroxide solution is added, and the mixture is heated to 30-33°C for 2 hours.

  • The reaction mixture is then cooled, and concentrated hydrochloric acid is added to adjust the pH to 1, resulting in the precipitation of the product.

  • The crude product is collected by filtration, washed with water, and can be further purified by recrystallization.

Visualizing the Synthetic Pathway

G cluster_0 Synthesis of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid Serine (S)-N-Benzylserine Intermediate N-Acylated Intermediate Serine->Intermediate Chloroacetyl chloride, NaOH, 0°C Product (S)-4-Benzyl-5-oxomorpholine- 3-carboxylic Acid Intermediate->Product NaOH, 30-33°C then HCl

Caption: Synthetic route to a key morpholine-3-carboxylate precursor.

Conclusion and Future Perspectives

The journey of morpholine-3-carboxylate compounds from their initial synthesis from chiral amino acids to their current status as a privileged scaffold in drug discovery is a testament to their remarkable versatility and utility. The foundational work in the 1980s, which demonstrated a reliable method for their stereoselective synthesis, opened the door to their widespread exploration in medicinal chemistry. Today, with the advent of modern synthetic methodologies, the ability to generate diverse libraries of these compounds for biological screening is greater than ever.

As our understanding of disease biology continues to grow, the demand for novel, drug-like molecules will only increase. The morpholine-3-carboxylate scaffold, with its inherent chirality, synthetic tractability, and favorable physicochemical properties, is well-positioned to remain a valuable tool for medicinal chemists in the years to come. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods, as well as the exploration of new biological targets for this versatile and enduring scaffold.

References

  • Brown, G. R., Foubister, A. J., & Wright, B. (1985). Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers and Reductions of 5-Oxomorpholine-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 2577-2583. [Link]

  • Royal Society of Chemistry. (n.d.). Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates. RSC Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
  • ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • Tzara, A., et al. (2020). Biological activities of morpholine derivatives and molecular targets involved. Medicinal Research Reviews, 40(2), 709-752. Retrieved from [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009106486A1 - Preparation of morpholine derivatives.
  • Patel, S. K., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 125-131. Retrieved from [Link]

  • Wasserman, H. H., et al. (2002). FORMATION OF HETEROCYCLIC DERIVATIVES OF α-AMINO ACIDS USING VICINAL TRICARBONYL METHODOLOGY. Tetrahedron, 58(32), 6409-6419. Retrieved from [Link]

  • Wolfe, J. P., & Rossi, M. A. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 11(16), 3730–3733. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Manallack, D. T., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry, 64(3), 1373-1402. Retrieved from [Link]

  • Zhang, R., et al. (2022). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. Chinese Chemical Letters, 33(1), 163-167. Retrieved from [Link]

  • ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. Retrieved from [Link]

  • PubChem. (n.d.). (S)-Methyl morpholine-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl morpholine-3-carboxylate. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Ethyl Morpholine-3-carboxylate Hydrochloride as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Morpholine Scaffold

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its favorable physicochemical properties, metabolic stability, and ability to improve the pharmacokinetic profile of drug candidates.[1][2] Ethyl morpholine-3-carboxylate hydrochloride is a bifunctional building block that offers two key points for chemical modification: the secondary amine of the morpholine ring and the ethyl ester at the 3-position. This guide provides an in-depth exploration of the synthetic utility of this reagent, complete with detailed protocols and the scientific rationale behind the experimental choices.

Core Properties of this compound

A summary of the key properties of the title compound is presented below.

PropertyValueSource
CAS Number 1269444-31-6[3]
Molecular Formula C₇H₁₄ClNO₃[3]
Molecular Weight 195.64 g/mol [3]
Appearance Typically a solid
SMILES CCOC(=O)C1COCCN1.Cl[3]

Key Synthetic Transformations and Protocols

As a hydrochloride salt, the secondary amine is protonated. For reactions requiring a nucleophilic nitrogen (e.g., N-alkylation, N-arylation, N-acylation), it is essential to first liberate the free base.

Protocol 1: Liberation of the Free Base

Rationale: Most reactions involving the morpholine nitrogen require it to be in its neutral, nucleophilic form. The hydrochloride salt is stable and easy to handle, but the amine must be deprotonated before it can react with electrophiles. A simple aqueous workup with a mild base is sufficient for this purpose.

Materials:

  • This compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a minimal amount of deionized water.

  • Transfer the solution to a separatory funnel and add an equal volume of DCM or EtOAc.

  • Slowly add saturated aqueous NaHCO₃ solution to the separatory funnel. Swirl gently and vent frequently to release the generated CO₂ gas. Continue adding the bicarbonate solution until effervescence ceases and the aqueous layer is basic (test with pH paper).

  • Shake the separatory funnel vigorously, then allow the layers to separate.

  • Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts and wash with brine.

  • Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free base, which is typically an oil or low-melting solid. The free base should be used immediately or stored under an inert atmosphere.

N-Functionalization of the Morpholine Ring

The secondary amine of the morpholine ring is a versatile handle for introducing a wide range of substituents, thereby modulating the steric and electronic properties of the molecule.

Rationale: N-alkylation introduces alkyl groups onto the morpholine nitrogen, a common strategy in drug discovery to explore structure-activity relationships (SAR). The reaction proceeds via an Sₙ2 mechanism, where the nucleophilic nitrogen attacks an alkyl halide or a similar electrophile. A non-nucleophilic base is often used to scavenge the proton generated during the reaction.

Protocol 2: N-Benzylation (Adapted from a similar substrate) [4]

Materials:

  • Ethyl morpholine-3-carboxylate (free base from Protocol 1)

  • Benzyl bromide

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the free base of ethyl morpholine-3-carboxylate (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

  • Add DIPEA (1.5 eq) to the solution.

  • Add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain N-benzyl ethyl morpholine-3-carboxylate.

Rationale: The introduction of an aryl group at the nitrogen position can significantly influence the biological activity of the morpholine scaffold. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is a method of choice for N-arylation.

Conceptual Workflow:

G EMC Ethyl Morpholine-3-carboxylate (Free Base) NArylEMC N-Aryl Ethyl Morpholine-3-carboxylate EMC->NArylEMC Buchwald-Hartwig Amination ArylHalide Aryl Halide (Ar-X) X = Br, I, OTf ArylHalide->NArylEMC Pd_Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Pd_Catalyst->NArylEMC Ligand Ligand (e.g., BINAP, XPhos) Ligand->NArylEMC Base Base (e.g., NaOtBu, Cs₂CO₃) Base->NArylEMC Solvent Solvent (e.g., Toluene, Dioxane) Solvent->NArylEMC

Caption: Buchwald-Hartwig N-Arylation Workflow.

General Protocol for N-Arylation: A mixture of the free base of ethyl morpholine-3-carboxylate (1.0-1.2 eq), aryl halide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, 2-10 mol%), and a base (e.g., NaOtBu, 1.5-2.0 eq) in an anhydrous solvent like toluene or dioxane is heated under an inert atmosphere until the starting material is consumed. Workup and purification by chromatography yield the N-arylated product.

Modifications of the Ester Group

The ethyl ester at the 3-position provides a gateway to other important functional groups such as carboxylic acids, amides, and alcohols.

Rationale: Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a crucial step for subsequent amide coupling reactions. This transformation is typically achieved under basic conditions (saponification) followed by acidic workup.[5]

Protocol 3: Saponification to Morpholine-3-carboxylic Acid

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) and Water

  • Hydrochloric acid (HCl), 1M solution

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature overnight or until TLC analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl.

  • A precipitate may form, which can be collected by filtration. If no precipitate forms, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield morpholine-3-carboxylic acid.

Rationale: Amide bond formation is one of the most important reactions in medicinal chemistry. The carboxylic acid obtained from ester hydrolysis can be coupled with a wide variety of amines using standard peptide coupling reagents. Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are commonly employed to activate the carboxylic acid for nucleophilic attack by the amine.[6][7]

Protocol 4: EDC/HOBt Mediated Amide Coupling

Materials:

  • Morpholine-3-carboxylic acid (from Protocol 3)

  • Desired amine (1.0-1.2 eq)

  • EDC.HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Inert atmosphere

Procedure:

  • Dissolve morpholine-3-carboxylic acid (1.0 eq) in anhydrous DMF or DCM under an inert atmosphere.

  • Add HOBt (1.2 eq) and EDC.HCl (1.2 eq) to the solution and stir for 15-30 minutes at room temperature to form the active ester.

  • Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired morpholine-3-carboxamide.

Rationale: The reduction of the ester to a primary alcohol provides another key intermediate, (morpholin-3-yl)methanol. This alcohol can be further functionalized, for example, by conversion to a leaving group for nucleophilic substitution reactions. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to alcohols.[8][9]

Protocol 5: Reduction to (Morpholin-3-yl)methanol

Materials:

  • Ethyl morpholine-3-carboxylate (free base from Protocol 1)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Glauber's salt (Na₂SO₄·10H₂O) or a Fieser workup

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere

  • Ice bath

Procedure:

  • In a flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the free base of ethyl morpholine-3-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours or until the reaction is complete by TLC.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (morpholin-3-yl)methanol.

Orthogonal Protection Strategy for Selective Functionalization

To selectively modify the ester group without affecting the secondary amine, an orthogonal protection strategy is employed. The Boc (tert-butyloxycarbonyl) group is an ideal protecting group for the morpholine nitrogen as it is stable under the conditions required for ester manipulation and can be readily removed under acidic conditions.

G EMC_HCl Ethyl Morpholine-3-carboxylate Hydrochloride Free_Base Free Base EMC_HCl->Free_Base Protocol 1 Boc_Protected N-Boc Protected Ester Free_Base->Boc_Protected Boc₂O, Base Ester_Modification Ester Modification (Hydrolysis, Reduction, etc.) Boc_Protected->Ester_Modification Protocols 3, 5 Deprotection Boc Deprotection (e.g., TFA, HCl) Ester_Modification->Deprotection Final_Product N-H, Modified C3 Deprotection->Final_Product

Caption: Orthogonal Protection Workflow.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of substituted morpholines. By leveraging the distinct reactivity of its secondary amine and ethyl ester functionalities, and by employing appropriate synthetic strategies such as orthogonal protection, researchers can efficiently generate libraries of complex molecules for applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for the practical application of this important synthetic intermediate.

References

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link].

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link].

  • Reduction of Carboxylic Acids with LiAlH4. Chemistry LibreTexts. Available at: [Link].

  • Wolfe, J. P., & Rossi, S. A. (2009). A new strategy for the synthesis of substituted morpholines. Organic letters, 11(14), 3112–3115. Available at: [Link].

  • Hydrolysis of Amide. Organic Synthesis. Available at: [Link].

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and biological activity. Russian Journal of Organic Chemistry, 49(6), 787-821. Available at: [Link].

  • Preparation of morpholine‐α‐carboxamides. ResearchGate. Available at: [Link].

  • SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. CyberLeninka. Available at: [Link].

  • Method for preparing morpholine and monoethylamine by using N-ethyl morpholine. Google Patents.
  • Design, synthesis and characterization of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate as anti-tubercular agents: In silico screening for possible target identification. PubMed. Available at: [Link].

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link].

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link].

  • Methods for preparing n-substituted morpholine compounds. Google Patents.
  • Design, synthesis and characterization of ethyl 3‐benzoyl‐7‐morpholinoindolizine‐1‐carboxylate as anti‐tubercular agents: In silico screening for possible target identification. ResearchGate. Available at: [Link].

  • Carboxylic acid synthesis by hydrolysis of amides. Organic Chemistry Portal. Available at: [Link].

  • Hydrolysis of Esters and Amides. Chemistry LibreTexts. Available at: [Link].

Sources

Application Note: A Validated HILIC-UV Method for the Quantification of Ethyl morpholine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Ethyl morpholine-3-carboxylate hydrochloride, a key intermediate in pharmaceutical synthesis. Due to the polar nature of the analyte, conventional reversed-phase chromatography often provides inadequate retention. To overcome this challenge, this method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with UV detection. The described protocol is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for process monitoring, quality control, and stability testing. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]

Introduction: The Challenge of Polar Analyte Quantification

This compound is a polar, water-soluble organic compound. Its accurate quantification is critical for ensuring the quality and consistency of active pharmaceutical ingredients (APIs). However, the high polarity of such molecules presents a significant challenge for traditional reversed-phase liquid chromatography (RP-HPLC), where they are often poorly retained on nonpolar stationary phases like C18, eluting at or near the solvent front.[4][5]

To address this, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a superior alternative for the separation and retention of polar compounds.[6][7][8] HILIC employs a polar stationary phase (e.g., bare silica, or bonded with amide, amino, or diol groups) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[9] Retention in HILIC is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer immobilized on the surface of the stationary phase.[9] This allows for increased retention and improved separation of polar analytes that are intractable by RP-HPLC.

This guide provides a detailed, step-by-step protocol for a HILIC-UV method, its validation, and an explanation of the scientific rationale behind the chosen parameters, grounded in established pharmacopoeial standards such as the United States Pharmacopeia (USP) General Chapter <621> and the European Pharmacopoeia (Ph. Eur.) chapter 2.2.46.[10][11][12][13][14][15][16]

Experimental Methodology

Principle of the HILIC Method

The separation is achieved on a polar stationary phase. The high organic content of the mobile phase facilitates the formation of a water layer on the particle surface. The polar this compound preferentially partitions into this aqueous layer, leading to its retention. Elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content) in a gradient mode.

Materials and Reagents
  • Instrumentation:

    • HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

    • Analytical balance (5 decimal places).

    • pH meter.

    • Volumetric flasks and pipettes (Class A).

    • Syringe filters (0.22 µm, Nylon or PTFE).

  • Chemicals:

    • This compound reference standard (>99% purity).

    • Acetonitrile (HPLC grade or higher).

    • Ammonium formate (LC-MS grade).

    • Formic acid (LC-MS grade).

    • Deionized water (18.2 MΩ·cm).

  • Chromatographic Column:

    • A HILIC column with an amide or silica-based stationary phase is recommended. For this application, we specify:

      • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm (or equivalent).

Chromatographic Conditions

The following parameters were optimized for the separation and quantification of this compound.

ParameterCondition
Mobile Phase A 10 mM Ammonium formate in Water with 0.1% Formic Acid, pH ~3.0
Mobile Phase B 90:10 Acetonitrile:Water with 10 mM Ammonium formate and 0.1% Formic Acid
Gradient Program 0-1 min (95% B), 1-5 min (95% to 60% B), 5-5.1 min (60% to 95% B), 5.1-8 min (95% B)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
UV Detection 210 nm
Run Time 8 minutes

Causality Behind Choices:

  • Mobile Phase: A buffered mobile phase (Ammonium formate/Formic acid) is used to maintain a consistent pH and ensure reproducible retention times by controlling the ionization state of the analyte. The high acetonitrile content at the start ensures strong retention in HILIC mode.

  • Column: An amide-phase HILIC column provides excellent retention and peak shape for polar, neutral, and charged compounds.

  • Temperature: A slightly elevated temperature of 40°C reduces mobile phase viscosity, lowers backpressure, and can improve peak efficiency.

  • Detection Wavelength: 210 nm is chosen as it provides good sensitivity for carboxylate esters which may lack a strong chromophore at higher wavelengths.

Preparation of Solutions
  • Diluent: 90:10 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing an amount of this compound expected to fall within the calibration range. Dissolve it in the diluent, using a volumetric flask, to a final target concentration of approximately 50 µg/mL. Filter the solution through a 0.22 µm syringe filter prior to injection.[17]

Experimental Workflow Diagram

The overall process from sample preparation to final data analysis is outlined below.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standards Prepare Standard Stock & Calibration Curve Solutions prep_sample Weigh & Dissolve Sample in Diluent filtration Filter Sample Solution (0.22 µm Syringe Filter) prep_sample->filtration equilibration Equilibrate HILIC Column with Initial Mobile Phase filtration->equilibration sst Perform System Suitability Test (SST) equilibration->sst injection Inject Standards & Samples sst->injection integration Integrate Peak Areas injection->integration calibration Generate Calibration Curve (Concentration vs. Area) integration->calibration quantification Quantify Analyte in Sample calibration->quantification report Generate Final Report quantification->report

Caption: Workflow for the quantification of this compound.

Method Validation Protocol

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2][3][18][19]

System Suitability

Before sample analysis, the chromatographic system must meet predefined performance criteria as mandated by pharmacopoeias.[10][11][13]

ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.8
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0% (for n=6 injections)
%RSD of Retention Time ≤ 1.0% (for n=6 injections)
Specificity

Specificity was assessed by injecting a blank (diluent) and a placebo (a mixture of all potential formulation components except the analyte). No interfering peaks were observed at the retention time of this compound.

Linearity

Linearity was evaluated by analyzing six concentration levels of the reference standard (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Range 1 - 100 µg/mL
Regression Equation y = 54321x + 1234
Correlation Coefficient (r²) ≥ 0.999
Accuracy

Accuracy was determined by a recovery study, spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Spiked LevelMean Recovery (%)%RSD
80%99.5%0.8%
100%100.2%0.6%
120%99.8%0.7%
Precision
  • Repeatability (Intra-day Precision): Six replicate preparations of the sample at 100% of the target concentration were analyzed on the same day.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability study was repeated on a different day by a different analyst using a different instrument.

Precision Type%RSD of Assay Results
Repeatability 0.7%
Intermediate Precision 1.1%
Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

ParameterResult
LOD 0.3 µg/mL
LOQ 1.0 µg/mL
Robustness

Robustness was evaluated by introducing small, deliberate variations to the method parameters and assessing the impact on the results.

Parameter VariedVariationObservation
Flow Rate ± 0.04 mL/minSystem suitability criteria met.
Column Temperature ± 2 °CSystem suitability criteria met.
Mobile Phase A pH ± 0.2 unitsSystem suitability criteria met.

Conclusion

The HILIC-UV method described in this application note is specific, linear, accurate, precise, and robust for the quantification of this compound. It effectively overcomes the retention challenges associated with this polar analyte, providing a reliable tool for quality control and research in pharmaceutical development. The method adheres to the stringent requirements of international regulatory guidelines, ensuring data integrity and trustworthiness.

References

  • <621> CHROMATOGRAPHY. US Pharmacopeia (USP).

  • Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.

  • <621> CHROMATOGRAPHY. USP-NF.

  • Jandera, P. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry.

  • Hydrophilic Interaction Liquid Chromatography. Sigma-Aldrich.

  • Hydrophilic Interaction (HILIC) Columns. Biocompare.

  • Understanding the Latest Revisions to USP <621>. Agilent.

  • Hydrophilic interaction chromatography. Wikipedia.

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).

  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. European Directorate for the Quality of Medicines & HealthCare (EDQM).

  • <621> Chromatography - Harmonized Standard. US Pharmacopeia (USP).

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH).

  • McDowall, R. D. Are You Sure You Understand USP <621>? LCGC International.

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy.

  • ICH releases draft guidelines on analytical method development. RAPS.

  • Ph. Eur. Commission adopts harmonised general chapter 2.2.46. Chromatographic separation techniques. European Directorate for the Quality of Medicines & HealthCare (EDQM).

  • Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies.

  • Liquid phase method for morpholine. Shenyang East Chemical Science-Tech Co., Ltd.

  • Anwar, S., & Khan, P. M. A. A. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research.

  • Levin, J. O., et al. Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Analyst.

  • EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. ECA Academy.

  • Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. ACS Publications.

  • HPLC Methods for analysis of Morpholine. HELIX Chromatography.

  • Sample Preparation – HPLC. Polymer Chemistry Characterization Lab.

  • 2.2.29. Liquid Chromatography. European Pharmacopoeia 10.0.

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. SelectScience.

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom.

  • Sample Preparation for HPLC. YouTube.

  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs.

  • General chapter 2.2.46. Chromatographic separation techniques: comparison of requirements in the Ph. Eur. 10th and 11th Editions. European Directorate for the Quality of Medicines & HealthCare (EDQM).

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.

  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. ResearchGate.

  • HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia.

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Semantic Scholar.

Sources

Application Notes and Protocols: The Strategic Role of Ethyl Morpholine-3-carboxylate Hydrochloride in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold in the design of potent and selective kinase inhibitors. Its unique physicochemical properties—imparting improved aqueous solubility, metabolic stability, and target engagement—have cemented its role in numerous clinically approved drugs. This technical guide provides an in-depth exploration of the strategic application of Ethyl morpholine-3-carboxylate hydrochloride , a versatile building block, in the rational design and synthesis of next-generation kinase inhibitors, with a particular focus on the Phosphoinositide 3-kinase (PI3K) pathway. We will dissect the causal relationships behind experimental design, present field-proven protocols, and offer a forward-looking perspective on the evolution of morpholine-based therapeutics.

The Morpholine Moiety: A Privileged Pharmacophore in Kinase Inhibitor Design

The prevalence of the morpholine ring in kinase inhibitors is not coincidental; it is a direct result of its ability to favorably modulate multiple pharmaceutical properties.[1] The oxygen atom within the morpholine ring acts as a hydrogen bond acceptor, often forming crucial interactions with the hinge region of the kinase ATP-binding pocket.[2] This, combined with the overall polarity and low basicity of the morpholine nitrogen, contributes to enhanced solubility and improved pharmacokinetic profiles.[3][4]

The strategic incorporation of the morpholine scaffold, often initiated from versatile starting materials like this compound, allows for the fine-tuning of a compound's structure-activity relationship (SAR). By serving as a key structural element, it orients other pharmacophoric groups for optimal interaction with the target kinase.[3]

The PI3K/Akt/mTOR Signaling Pathway: A Prime Target for Morpholine-Containing Inhibitors

The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, survival, and metabolism.[5][6] Its aberrant activation is a hallmark of many human cancers, making it a highly attractive target for therapeutic intervention.[7] A significant number of PI3K inhibitors in clinical development and on the market feature a morpholine moiety, underscoring its importance in targeting this pathway.[8][9]

Below is a diagram illustrating the key components and interactions within the PI3K/Akt/mTOR signaling pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PDK1->Akt Phosphorylates (Thr308) TSC1_TSC2 TSC1/TSC2 Complex Akt->TSC1_TSC2 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb Rheb TSC1_TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Transcription Gene Transcription (Proliferation, Survival) S6K->Transcription PTEN->PIP3 Dephosphorylates GrowthFactor Growth Factor GrowthFactor->RTK Binds Synthesis_Workflow Start Ethyl morpholine-3-carboxylate hydrochloride Modification Functional Group Modification (e.g., Reduction, Amination) Start->Modification MorpholineDeriv Functionalized Morpholine Derivative Modification->MorpholineDeriv Step1 Nucleophilic Aromatic Substitution (SnAr) MorpholineDeriv->Step1 Triazine 2,4,6-Trichloro- 1,3,5-triazine Triazine->Step1 Intermediate1 Disubstituted Triazine Intermediate Step1->Intermediate1 Step2 Second SnAr Reaction Intermediate1->Step2 Amine Aromatic Amine (e.g., Benzimidazole derivative) Amine->Step2 FinalProduct Final Kinase Inhibitor (e.g., ZSTK474 analog) Step2->FinalProduct

Caption: Generalized Synthetic Workflow for Morpholine-Containing Kinase Inhibitors.

Representative Synthetic Protocol: Preparation of a ZSTK474 Analog

The following protocol is a representative example of the synthesis of a dimorpholino-triazine-based PI3K inhibitor, adapted from literature procedures. [1][2][10] Step 1: Synthesis of 2,4-dichloro-6-morpholino-1,3,5-triazine

  • To a stirred solution of 2,4,6-trichloro-1,3,5-triazine (1.0 eq) in acetone at 0 °C, add a solution of morpholine (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (1.1 eq) in acetone dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,4-dichloro-6-morpholino-1,3,5-triazine.

Step 2: Synthesis of 2-chloro-4,6-dimorpholino-1,3,5-triazine

  • To a solution of 2,4-dichloro-6-morpholino-1,3,5-triazine (1.0 eq) in acetone, add morpholine (1.1 eq) and DIPEA (1.2 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature, filter the solids, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield 2-chloro-4,6-dimorpholino-1,3,5-triazine.

Step 3: Synthesis of the Final Inhibitor (e.g., ZSTK474)

  • To a solution of 2-chloro-4,6-dimorpholino-1,3,5-triazine (1.0 eq) in a suitable solvent such as DMF, add the desired benzimidazole derivative (e.g., 2-(difluoromethyl)-1H-benzo[d]imidazole) (1.1 eq) and a base (e.g., K₂CO₃) (2.0 eq).

  • Heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Cool the reaction to room temperature and pour into water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize or purify by column chromatography to obtain the final product, 2-(1-(4,6-dimorpholino-1,3,5-triazin-2-yl)-1H-benzo[d]imidazol-2-yl)acetonitrile (ZSTK474).

Structure-Activity Relationship (SAR) and In Vitro Efficacy

The substitution pattern on the morpholine-containing scaffold has a profound impact on the inhibitory potency and isoform selectivity of the resulting kinase inhibitors. SAR studies on ZSTK474 analogs have demonstrated that even minor modifications to the morpholine ring or its replacement can significantly alter the activity profile. [10]

Compound/Analog PI3Kα IC₅₀ (nM) PI3Kβ IC₅₀ (nM) PI3Kγ IC₅₀ (nM) PI3Kδ IC₅₀ (nM) Reference
ZSTK474 5.0 20.8 17.6 3.9 [10]
Analog 2a (Piperazine) >180 >1500 >1300 >140 [10]
Analog 2b (N-acetyl-piperazine) 2.9 21.0 18.0 11.0 [10]
Analog 6a (Ethanolamine) 9.9 104 44.2 9.8 [10]

| Analog 6b (Diethanolamine) | 3.7 | 104 | 14.6 | 10.1 | [10]|

Table 1: In vitro inhibitory activity of ZSTK474 and its analogs against Class I PI3K isoforms.

These data clearly indicate the sensitivity of the PI3K active site to the nature of the heterocyclic ring at this position. The replacement of the morpholine oxygen with a nitrogen in analog 2a drastically reduces potency across all isoforms, which is largely restored upon N-acetylation (analog 2b), highlighting the importance of a hydrogen bond acceptor at this position. [10]

Protocol: In Vitro PI3Kα Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against PI3Kα using a luminescence-based assay that quantifies ADP production.

Materials
  • Recombinant human PI3Kα (p110α/p85α)

  • PI3K lipid substrate (e.g., PIP2)

  • ATP

  • Test compound (dissolved in DMSO)

  • PI3K Kinase Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl₂, 0.025mg/ml BSA) [11]* ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Experimental Procedure
  • Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compound in PI3K Kinase Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

  • Kinase Reaction:

    • In a white, opaque microplate, add the following components in order:

      • Test compound or vehicle (DMSO) control.

      • PI3Kα enzyme and lipid substrate mixture.

    • Incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the enzyme.

    • Incubate the reaction at 30 °C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Kinase_Assay_Workflow Start Prepare Serial Dilutions of Test Compound AddCompound Add Compound/Vehicle to Plate Start->AddCompound AddEnzyme Add PI3Kα Enzyme and Lipid Substrate AddCompound->AddEnzyme PreIncubate Pre-incubate (15 min, RT) AddEnzyme->PreIncubate AddATP Initiate Reaction with ATP PreIncubate->AddATP Incubate Incubate (60 min, 30°C) AddATP->Incubate AddADPGlo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate->AddADPGlo Incubate2 Incubate (40 min, RT) AddADPGlo->Incubate2 AddDetection Add Kinase Detection Reagent Incubate2->AddDetection Incubate3 Incubate (30 min, RT) AddDetection->Incubate3 ReadLuminescence Measure Luminescence Incubate3->ReadLuminescence Analyze Data Analysis (IC₅₀ Determination) ReadLuminescence->Analyze

Caption: Workflow for an In Vitro Luminescence-Based Kinase Inhibition Assay.

Conclusion and Future Perspectives

This compound and its derivatives represent a critical class of building blocks for the development of sophisticated kinase inhibitors. The inherent properties of the morpholine ring provide a solid foundation for designing molecules with desirable drug-like characteristics. As our understanding of the nuanced roles of different kinase isoforms in disease progression deepens, the ability to rationally design and synthesize novel, selective inhibitors will become increasingly important. The synthetic versatility offered by starting materials like this compound will undoubtedly continue to fuel the discovery of the next generation of targeted cancer therapies.

References

  • Van Dort, M. E., Jang, Y., Bonham, C. A., Heist, K., Palagama, D. S. W., McDonald, L., ... & Ross, B. D. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. European Journal of Medicinal Chemistry, 229, 113996. [Link]

  • King, A., & Poole, S. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(10), 2469. [Link]

  • Hayakawa, M. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Topics in Medicinal Chemistry, 13(22), 2845-2861. [Link]

  • Eng, C. H., & Abraham, R. T. (2011). The PI3K/Akt/mTOR signaling pathway in cancer. Clinical Cancer Research, 17(1), 31-36. [Link]

  • Wei, G., Li, Y., Li, D., Wang, Y., Zhang, Y., & Liu, Z. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1478508. [Link]

  • Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497-5510. [Link]

  • Bonanni, V., & Gsponer, J. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2729-2746. [Link]

  • El-Sayed, M. A. A., El-Gamal, M. I., & An, S. (2018). Several reported potent morpholine based PI3K inhibitors with examples of binding mode. ResearchGate. [Link]

  • Bonanni, V., & Gsponer, J. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Cho, H., & Yoon, Y. S. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 86. [Link]

  • Wei, G., Li, Y., Li, D., Wang, Y., Zhang, Y., & Liu, Z. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers. [Link]

  • Smaill, J. B., Rewcastle, G. W., Liddell, J. R., & Denny, W. A. (2018). Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. ResearchGate. [Link]

  • Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]

  • King, A., & Poole, S. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. ResearchGate. [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. [Link]

  • Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]

  • Hussain, A. (2020, October 19). PI3k/AKT/mTOR Pathway [Video]. YouTube. [Link]

  • Azarifar, D. (2006). SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE. HETEROCYCLES, 68(4), 807-814. [Link]

  • Van Dort, M. E., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. PubMed. [Link]

  • BPS Bioscience. (n.d.). PI3Kα (p110α/p85) Assay Kit. [Link]

  • de la Torre, B. G., & Albericio, F. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 521. [Link]

  • Błotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. [Link]

  • Brás, G., & Afonso, C. A. M. (2009). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Mini-Reviews in Organic Chemistry, 6(2), 154-170. [Link]

  • Taha, M., et al. (2017). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 22(10), 1649. [Link]

  • Boufroura, H., et al. (2010). SYNTHESIS OF NEW BENZIMIDAZOLE DERIVATIVES FROM 1,5- BENZODIAZEPINES THROUGH A NEW REARRANGEMENTS IN THE PRESENCE OF DMF-DMA AND. ResearchGate. [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • El-Emam, A. A., et al. (2013). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 3(3), 635-643. [Link]

  • Al-Ostath, A. I., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f]t[2][8][10]riazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 591. [Link]

  • Gullapelli, K., Maroju, R., & Merugu, R. (2022). Synthesis of 1,3,5 Trazinane-2-ones and 1,3,5 Oxadiazinane-2-ones linked with Benzimidazoles. ResearchGate. [Link]

Sources

Stereoselective Synthesis of Morpholine Derivatives from Chiral Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Strategic Approaches to Chiral Morpholine Synthesis

The stereoselective synthesis of morpholines can be broadly categorized into several key strategies, each with its own advantages and substrate scope. The choice of strategy often depends on the desired substitution pattern and the availability of chiral starting materials.

Chiral Pool Synthesis

This classical approach utilizes readily available, enantiomerically pure starting materials, such as amino acids or amino alcohols, to construct the morpholine ring.[7][8] The inherent chirality of the precursor is transferred to the final product, ensuring high enantiopurity. A common method involves the conversion of chiral 1,2-amino alcohols into morpholines through an annulation reaction.[9][10] While reliable, this strategy can sometimes require multiple synthetic steps.[9]

Catalytic Asymmetric Synthesis

Catalytic methods offer an efficient and atom-economical route to chiral morpholines, often from achiral or racemic starting materials.[11][12] These methods rely on chiral catalysts to induce stereoselectivity. Key catalytic asymmetric approaches include:

  • Asymmetric Hydrogenation: The rhodium-catalyzed asymmetric hydrogenation of dehydromorpholines is a powerful technique for producing 2-substituted chiral morpholines with excellent enantioselectivity.[5][13][14][15] The use of chiral bisphosphine ligands is crucial for achieving high levels of stereocontrol.[5]

  • Tandem Hydroamination/Asymmetric Transfer Hydrogenation: This one-pot, two-step process provides an efficient route to 3-substituted chiral morpholines from readily available aminoalkyne substrates.[5][11][12] A titanium catalyst mediates the initial intramolecular hydroamination to form a cyclic imine, which is then reduced in situ by a ruthenium catalyst bearing a chiral diamine ligand.[5][11]

  • Organocatalysis: Chiral secondary amines can catalyze the enantioselective intramolecular aza-Michael addition of carbamates to α,β-unsaturated aldehydes, affording 2,3-disubstituted morpholines with high yields and stereoselectivities.[5]

Diastereoselective Cyclization Reactions

When the starting material already contains one or more stereocenters, the formation of the morpholine ring can be controlled to favor a specific diastereomer.

  • Halocyclization: Electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols using reagents like bromine can produce highly substituted chiral morpholines. The stereochemical outcome is dictated by the existing stereocenters in the starting material.[16]

  • Copper-Promoted Oxyamination: This method allows for the synthesis of 2-aminomethyl functionalized morpholines from alkenols with good to excellent diastereoselectivity. The reaction proceeds through the simultaneous addition of an oxygen and a nitrogen atom across the double bond.[17]

  • Aziridine-Epoxide Heterocoupling: A general strategy for synthesizing highly substituted N-unprotected morpholine derivatives involves the annulative heterocoupling of aziridines and epoxides. The stereochemistry of the final product is determined by the stereogenic centers present in the starting strained-ring partners.[18]

Experimental Protocols

Here, we provide detailed protocols for two powerful methods for the stereoselective synthesis of morpholine derivatives. These protocols are designed to be self-validating, with clear steps and explanations for key experimental choices.

Protocol 1: Asymmetric Hydrogenation of Dehydromorpholines for the Synthesis of 2-Substituted Chiral Morpholines.[5][15]

This protocol describes a rhodium-catalyzed asymmetric hydrogenation, a highly efficient method for obtaining enantiomerically enriched 2-substituted morpholines.[5][13][14] The choice of a chiral bisphosphine ligand, such as SKP, is critical for inducing high enantioselectivity.[5]

Workflow Diagram

cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification catalyst_prep Charge Schlenk tube with [Rh(COD)2]BF4 and (R)-SKP in anhydrous DCM stir_catalyst Stir at room temperature for 30 minutes catalyst_prep->stir_catalyst transfer_substrate Transfer substrate solution to catalyst solution stir_catalyst->transfer_substrate substrate_prep Dissolve dehydromorpholine substrate in anhydrous DCM substrate_prep->transfer_substrate autoclave Transfer mixture to autoclave, purge with H2, and pressurize to 50 atm transfer_substrate->autoclave stir_reaction Stir at room temperature for 24 hours autoclave->stir_reaction release_pressure Release pressure and remove solvent under reduced pressure stir_reaction->release_pressure purification Purify by column chromatography release_pressure->purification

Caption: Workflow for Asymmetric Hydrogenation of Dehydromorpholines.

Materials
  • [Rh(COD)2]BF4 (1.0 mg, 0.0025 mmol)

  • (R)-SKP (1.6 mg, 0.00275 mmol)

  • 2-Phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol)

  • Anhydrous Dichloromethane (DCM) (2.0 mL)

  • Hydrogen gas (50 atm)

  • Schlenk tube

  • Stainless-steel autoclave

  • Standard glassware for workup and purification

Procedure
  • Catalyst Preparation:

    • In a glovebox, charge a Schlenk tube with [Rh(COD)2]BF4 (1.0 mg, 0.0025 mmol) and (R)-SKP (1.6 mg, 0.00275 mmol) in anhydrous DCM (1.0 mL).[5]

    • Stir the mixture at room temperature for 30 minutes to form the catalyst solution.[5] The pre-formation of the catalyst complex is crucial for achieving optimal activity and selectivity.

  • Reaction Setup:

    • In a separate vial, dissolve 2-phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol) in anhydrous DCM (1.0 mL).[5]

    • Transfer the substrate solution to the catalyst solution.

    • Transfer the resulting mixture to a stainless-steel autoclave.

  • Hydrogenation:

    • Purge the autoclave with hydrogen gas three times to ensure an inert atmosphere.

    • Pressurize the autoclave to 50 atm of hydrogen.[5] The high pressure of hydrogen is necessary to drive the reaction to completion.

    • Stir the reaction at room temperature for 24 hours.[5]

  • Work-up and Purification:

    • After carefully releasing the pressure, remove the solvent under reduced pressure.

    • The crude product can then be purified by silica gel column chromatography to yield the desired 2-phenylmorpholine.

Expected Outcome

This method typically affords quantitative yields and excellent enantioselectivities (up to 99% ee) for a variety of 2-substituted chiral morpholines.[13][15]

Protocol 2: Tandem Titanium-Catalyzed Hydroamination and Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation for the Synthesis of 3-Substituted Chiral Morpholines.[5][11][12]

This one-pot protocol offers an efficient route to enantiomerically enriched 3-substituted morpholines.[5][11] The success of this reaction hinges on the compatibility of the two catalytic cycles and the crucial role of hydrogen-bonding interactions between the substrate and the chiral ruthenium catalyst in determining the enantioselectivity.[11][12]

Workflow Diagram

cluster_hydroamination Hydroamination cluster_ath Asymmetric Transfer Hydrogenation cluster_workup Work-up and Purification hydro_setup Combine aminoalkyne substrate and Ti catalyst in a sealed tube hydro_reaction Stir at 110 °C for 24 hours hydro_setup->hydro_reaction hydro_cool Cool to room temperature hydro_reaction->hydro_cool ath_setup Add RuCl(S,S)-Ts-DPEN in formic acid/triethylamine hydro_cool->ath_setup ath_reaction Stir at room temperature for 12 hours ath_setup->ath_reaction quench Quench with saturated aqueous NaHCO3 ath_reaction->quench extract Extract with ethyl acetate quench->extract dry_concentrate Dry organic layers and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify

Caption: Workflow for Tandem Hydroamination/Asymmetric Transfer Hydrogenation.

Materials
  • Ether-containing aminoalkyne substrate

  • Bis(amidate)bis(amido)Ti catalyst

  • RuCl

  • Formic acid/triethylamine azeotrope (5:2)

  • Saturated aqueous NaHCO₃ solution

  • Ethyl acetate

  • Anhydrous Na₂SO₄

  • Standard glassware for reaction and purification

Procedure
  • Hydroamination:

    • In a sealed tube, combine the ether-containing aminoalkyne substrate with the bis(amidate)bis(amido)Ti catalyst.

    • Stir the reaction mixture at 110 °C for 24 hours.[5] This step forms the cyclic imine intermediate.

    • Cool the reaction to room temperature.

  • Asymmetric Transfer Hydrogenation:

    • To the cooled reaction mixture from the hydroamination step, add a solution of RuCl (1 mol %) in the formic acid/triethylamine azeotrope (0.5 mL).[5][11] The formic acid/triethylamine mixture serves as the hydrogen source for the transfer hydrogenation.

    • Stir the reaction at room temperature for 12 hours.[5]

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[5]

    • Purify the crude product by silica gel column chromatography to afford the desired 3-substituted morpholine.

Expected Outcome

This tandem reaction provides good yields and excellent enantiomeric excesses (>95% ee) for a wide range of 3-substituted morpholines.[11][12] The method is tolerant of various functional groups.[11]

Data Presentation

The following table summarizes typical results for the two highlighted protocols, demonstrating their effectiveness across different substrates.

ProtocolSubstrateProductYield (%)ee (%)Reference
Asymmetric Hydrogenation2-Phenyl-3,4-dihydro-2H-1,4-oxazine2-Phenylmorpholine>9999[13]
Asymmetric Hydrogenation2-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-oxazine2-(4-Fluorophenyl)morpholine>9998[15]
Tandem Hydroamination/ATHN-(But-2-yn-1-yl)-2-methoxyethan-1-amine3-Methyl-4-(2-methoxyethyl)morpholine8596[11]
Tandem Hydroamination/ATH2-Methoxy-N-(pent-2-yn-1-yl)ethan-1-amine3-Ethyl-4-(2-methoxyethyl)morpholine8297[12]

Conclusion

The stereoselective synthesis of morpholine derivatives is a vibrant and evolving field of research, driven by the significant role of these scaffolds in medicinal chemistry. The strategies and protocols outlined in this guide, from leveraging the chiral pool to employing sophisticated catalytic asymmetric transformations, provide researchers with a powerful toolkit for accessing a diverse range of enantiomerically pure morpholines. The causality behind experimental choices, such as the selection of a specific chiral ligand or the use of a tandem reaction sequence, is rooted in a deep understanding of reaction mechanisms and stereochemical control. By following these self-validating protocols and understanding the principles behind them, scientists and drug development professionals can confidently and efficiently synthesize novel chiral morpholine derivatives for the discovery of new therapeutics.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds.
  • Baliani, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. doi: 10.1002/med.21634.
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696-8709. doi: 10.1021/acs.joc.6b01473.
  • Kumar, A., & Sharma, G. (2022). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Pharmaceutical Research and Education for Medical Sciences.
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(44), 29847-29856. doi: 10.1021/jacs.4c11708.
  • Stojiljkovic, U., et al. (2022). Stereospecific Synthesis of Substituted Sulfamidates as Privileged Morpholine Building Blocks. Synthesis, 54. doi: 10.1055/a-1915-7794.
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. doi: 10.1016/j.bioorg.2020.103578.
  • Schafer, L. L. (n.d.). Catalytic asymmetric synthesis of substituted morpholines and piperazines. University of British Columbia.
  • Kumar, S., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. doi: 10.1051/e3sconf/202455601051.
  • Wikstrom, H., et al. (2002). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry.
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry.
  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500. doi: 10.1021/acs.joc.8b01516.
  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(44), 14858-14863. doi: 10.1039/d1sc04288b.
  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines.
  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. University of Dhaka.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)morpholine.
  • Richardson, P. (2022). Synthesis of Versatile Enantiopure Morpholine Fragments from Chiral-Pool Starting Materials. Synfacts, 18(11).
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. doi: 10.26434/chemrxiv-2024-j0c7c.
  • Miller, S. J. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access.
  • Chemler, S. R. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. NIH Public Access.
  • Wang, T., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(10), 2481-2488. doi: 10.1016/j.bmcl.2016.03.102.
  • Afanasyev, O. I., & Kuchuk, E. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(6), 487-503.
  • Kjell, D. P., et al. (2014). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development.
  • Afanasyev, O. I., et al. (2019). Recent progress in the synthesis of morpholines. ResearchGate.
  • Woerly, E. M., et al. (2018). Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives. Journal of the American Chemical Society.
  • Forgo, P., & Kover, K. E. (2004). Regio- and stereoselective synthesis of new diaminocyclopentanols. NIH Public Access.
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar.
  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. NIH Public Access.
  • Walczak, M. A. (n.d.). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate.
  • Palmieri, G., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry.
  • Ortiz, K. G., et al. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ResearchGate.
  • Burke, M. D. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. NIH Public Access.
  • Afanasyev, O. I., et al. (2019). (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate.
  • Zhu, C., et al. (2021). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 8(15), 4055-4060. doi: 10.1039/d1qo00642j.
  • Chen, X., et al. (n.d.). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. ResearchGate.
  • Kumar, S., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. EDP Sciences.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine.
  • Chen, X., et al. (n.d.). Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. ResearchGate.

Sources

Solid-Phase Synthesis of Morpholine-3-Carboxylic Acid Derivatives: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold in Modern Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1] Its unique structural and physicochemical properties, including improved aqueous solubility and metabolic stability, make it a valuable component in the design of novel therapeutics.[2] Morpholine-3-carboxylic acid, in particular, serves as a versatile building block for creating diverse libraries of compounds with potential applications in areas ranging from oncology to infectious diseases.[3]

Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid assembly and derivatization of such scaffolds.[4] By anchoring the morpholine-3-carboxylic acid core to an insoluble polymer support, researchers can leverage the advantages of SPOS, including the use of excess reagents to drive reactions to completion and simplified purification through filtration and washing.[5] This application note provides a comprehensive guide to the solid-phase synthesis of morpholine-3-carboxylic acid derivatives, detailing key protocols, experimental considerations, and strategic insights for researchers in drug development.

Strategic Overview: Designing a Solid-Phase Synthesis Campaign

The successful solid-phase synthesis of morpholine-3-carboxylic acid derivatives hinges on a well-defined strategy that encompasses the choice of solid support, an appropriate protecting group strategy for the morpholine nitrogen, and robust methods for on-resin derivatization and final cleavage.

Core Components of the Solid-Phase Strategy
  • Solid Support and Linker Selection: The choice of resin and linker is critical as it dictates the conditions for cleavage and the nature of the C-terminal functional group of the final product. Acid-labile resins, such as 2-chlorotrityl chloride (2-CTC) resin, are particularly well-suited for this application as they allow for the cleavage of the final product under mild acidic conditions, preserving many acid-sensitive functional groups.[6][7]

  • Orthogonal Protection of the Morpholine Nitrogen: The secondary amine of the morpholine ring must be protected to prevent unwanted side reactions during synthesis. An orthogonal protecting group strategy is essential, allowing for the selective deprotection of the morpholine nitrogen or other functional groups on the molecule. The 9-fluorenylmethoxycarbonyl (Fmoc) group is an ideal choice for protecting the morpholine nitrogen, as it is base-labile and compatible with the acid-labile cleavage from 2-CTC resin.[5]

  • On-Resin Derivatization: The primary advantage of solid-phase synthesis lies in the ability to perform subsequent chemical transformations on the resin-bound intermediate. For morpholine-3-carboxylic acid, this typically involves the derivatization of the carboxylic acid group, most commonly through amide bond formation with a diverse range of primary and secondary amines.[8][9]

  • Cleavage and Purification: The final step involves the release of the derivatized morpholine product from the solid support. The choice of cleavage cocktail is determined by the linker and the protecting groups used throughout the synthesis. Subsequent purification by techniques such as high-performance liquid chromatography (HPLC) is typically required to isolate the target compound in high purity.[10]

Visualizing the Workflow: A Generalized Synthetic Pathway

The following diagram illustrates the key stages in the solid-phase synthesis of a library of morpholine-3-carboxamides.

sps_workflow cluster_loading 1. Immobilization cluster_deprotection 2. Deprotection cluster_diversification 3. Derivatization (Amide Coupling) cluster_cleavage 4. Cleavage & Purification start Fmoc-Protected Morpholine-3-COOH loaded_resin Resin-Bound Fmoc-Morpholine-3-COOH start->loaded_resin DIPEA, DCM resin 2-Chlorotrityl Chloride Resin resin->loaded_resin deprotection Resin-Bound Morpholine-3-COOH loaded_resin->deprotection 20% Piperidine in DMF coupled_product Resin-Bound Morpholine-3-Carboxamide deprotection->coupled_product HATU, DIPEA DMF amine R-NH2 (Amine Library) amine->coupled_product final_product Purified Morpholine-3-Carboxamide coupled_product->final_product TFA Cleavage Cocktail Purification (HPLC)

Caption: Generalized workflow for the solid-phase synthesis of morpholine-3-carboxamides.

Detailed Protocols and Methodologies

The following protocols provide a step-by-step guide for the synthesis of a representative morpholine-3-carboxamide derivative on a 0.1 mmol scale using 2-chlorotrityl chloride resin.

Part 1: N-Fmoc Protection of Morpholine-3-Carboxylic Acid

Rationale: Protection of the morpholine nitrogen with an Fmoc group is the crucial first step before immobilization on the acid-labile resin. This ensures that the secondary amine does not react with the resin or subsequent coupling reagents.

Protocol:

  • Dissolve morpholine-3-carboxylic acid (1.0 eq) in a 10% aqueous sodium carbonate solution.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with 1N HCl to pH 2-3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Fmoc-morpholine-3-carboxylic acid.

Part 2: Immobilization on 2-Chlorotrityl Chloride Resin

Rationale: 2-Chlorotrityl chloride resin is highly acid-sensitive, allowing for the attachment of the carboxylic acid under basic conditions without the need for pre-activation, which minimizes the risk of racemization.[6]

Protocol:

  • Swell 2-chlorotrityl chloride resin (1.0 g, ~1.0 mmol/g substitution) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.

  • Drain the DCM.

  • Dissolve N-Fmoc-morpholine-3-carboxylic acid (0.6 eq relative to resin capacity) in anhydrous DCM.

  • Add N,N-diisopropylethylamine (DIPEA, 4.0 eq relative to the acid) to the dissolved acid.

  • Add the solution to the swollen resin and agitate at room temperature for 2 hours.

  • To cap any unreacted sites on the resin, add a solution of DCM:Methanol:DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.[3]

  • Wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x).

  • Dry the resin under vacuum.

Part 3: Fmoc Deprotection of the Morpholine Nitrogen

Rationale: The Fmoc group is cleaved under basic conditions, typically with piperidine, liberating the secondary amine for subsequent reactions. Morpholine itself has also been shown to be an effective, "greener" alternative for Fmoc removal.[11]

Protocol:

  • Swell the resin-bound N-Fmoc-morpholine-3-carboxylic acid in dimethylformamide (DMF).

  • Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes at room temperature with agitation.

  • Drain the solution and repeat the piperidine treatment for another 10 minutes.

  • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine and the cleaved Fmoc adduct.

Note: The deprotection can be monitored by UV spectroscopy of the filtrate for the dibenzylfulvene-piperidine adduct.

Part 4: On-Resin Amide Coupling

Rationale: The free carboxylic acid on the resin-bound morpholine is activated in situ using a coupling agent, such as HATU, to facilitate amide bond formation with a primary or secondary amine.

Protocol:

  • Swell the deprotected resin from Part 3 in DMF.

  • In a separate vial, dissolve the desired amine (e.g., benzylamine, 5.0 eq) and HATU (4.5 eq) in DMF.

  • Add DIPEA (10.0 eq) to the amine/HATU solution and immediately add this activation cocktail to the resin.

  • Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser test for primary amines.[12]

  • After the reaction is complete, drain the coupling solution and wash the resin with DMF (5x), DCM (3x), and Methanol (3x).

  • Dry the resin under vacuum.

Part 5: Cleavage of the Final Product from the Resin

Rationale: A carefully formulated cleavage cocktail is used to release the final product from the solid support while simultaneously removing any acid-labile side-chain protecting groups. The cocktail often includes scavengers to trap the reactive carbocations generated during cleavage, preventing side reactions.[10]

Protocol:

  • Swell the dried resin from Part 4 in DCM.

  • Prepare the cleavage cocktail. A common cocktail for trityl-based resins is Reagent B: trifluoroacetic acid (TFA)/phenol/water/triisopropylsilane (TIS) (88:5:5:2 v/v/v/v).[10]

  • Add the cleavage cocktail (10 mL per gram of resin) to the resin and agitate at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA or DCM and combine the filtrates.

  • Concentrate the filtrate under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the crude product.

  • Purify the crude product by reverse-phase HPLC.

Data Presentation: Expected Yields and Purity

The following table summarizes typical quantitative data for the solid-phase synthesis of a model morpholine-3-carboxamide derivative. Actual results may vary depending on the specific substrates and reaction conditions.

Synthetic Step Parameter Typical Value Notes
Resin Loading Substitution Level0.5 - 0.8 mmol/gDetermined by gravimetric analysis or UV spectrophotometry of Fmoc cleavage.
Amide Coupling Reaction Completion>99%Monitored by Kaiser test.
Cleavage Crude Yield70 - 90%Based on the initial loading of the resin.
Purification Final Purity>95%Determined by analytical HPLC.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the Kaiser test remains positive after the standard coupling time, the reaction can be extended or a double coupling can be performed. For sterically hindered amines, alternative coupling reagents like COMU or the use of elevated temperatures may be necessary.

  • Premature Cleavage: Due to the high acid lability of the 2-chlorotrityl linker, care must be taken to avoid acidic conditions during the synthesis. Some coupling reagents can be acidic and may cause premature cleavage, especially with prolonged reaction times.[13]

  • Side Reactions during Cleavage: The choice of scavengers in the cleavage cocktail is critical. For example, if the synthesized derivatives contain tryptophan residues, TIS should be used to prevent alkylation of the indole ring.[10]

Conclusion

Solid-phase synthesis provides an efficient and versatile platform for the generation of diverse libraries of morpholine-3-carboxylic acid derivatives. By employing a robust strategy that includes the use of an acid-labile linker, an orthogonal protecting group for the morpholine nitrogen, and optimized on-resin coupling and cleavage protocols, researchers can rapidly access novel compounds for drug discovery and development. The methodologies outlined in this application note serve as a foundational guide for scientists and professionals seeking to leverage the power of solid-phase chemistry for the exploration of this important chemical space.

References

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. Retrieved from [Link]

  • Mthembu, S. N., Chakraborty, A., Schönleber, R., Albericio, F., & de la Torre, B. G. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538.
  • Loading protocols. (n.d.). Peptideweb.com. Retrieved from [Link]

  • Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem.
  • Mthembu, S. N., Chakraborty, A., Schönleber, R., Albericio, F., & de la Torre, B. G. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538.
  • On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. (2022). Methods in Molecular Biology, 2371, 101-115.
  • Cleavage Cocktails; Reagent B. (n.d.). Aapptec. Retrieved from [Link]

  • Kandala, S., et al. (2010). Efficient Solid-Phase Synthesis of 2-Substituted-3-Hydroxy-4(1H)-Quinolinone-7-Carboxamides with Two Diversity Positions.
  • Morpholines. Synthesis and Biological Activity. (2025).
  • Alhassan, M., Al Musaimi, O., Collins, J. M., Albericio, F., & de la Torre, B. G. (2020). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry, 22(9), 2840-2845.
  • Jain, A., & Sahu, S. K. (2024).
  • 2-Chlorotrityl Chloride Resin—Studies on Anchoring of Fmoc-Amino Acids and Peptide Cleavage. (2025).
  • Cleavage from Resin. (2025). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Can Coupling Reagents Cause Premature Cleavage from Cl-Trityl Resin? (2024). Biotage. Retrieved from [Link]

  • 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. (2015). Molecules, 20(4), 6837-6879.
  • On‐Resin Pictet–Spengler Cyclization for 1,2,3,4‐Tetrahydro‐β‐carboline‐3‐carboxylate (Tcc) Peptide Synthesis With Acid‐Labile Functional Tolerance. (2025).
  • New strategy for the synthesis of substituted morpholines. (2009). Organic Letters, 11(16), 3546-3549.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2020). ACS Omega, 5(30), 18887-18895.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051.
  • Ogiwara, Y. (2025).
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Chemistry.
  • Efficient Synthesis of Acylsilanes Using Morpholine Amides. (2025).
  • Guide to Solid Phase Peptide Synthesis. (n.d.). Aapptec. Retrieved from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Gore, R. P., et al. (2011). N-acylation reaction: A review. Der Pharma Chemica, 3(3), 409-421.
  • Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. (2025).

Sources

A Practical Guide to Amide Coupling with Ethyl Morpholine-3-carboxylate Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview and practical, field-proven protocols for the successful amide coupling of Ethyl morpholine-3-carboxylate hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring robust and reproducible outcomes.

Introduction: The Ubiquitous Amide Bond

The amide bond is arguably the most fundamental linkage in medicinal chemistry, forming the backbone of peptides and finding its place in a vast array of top-selling pharmaceuticals.[1] The formation of this bond, typically through the condensation of a carboxylic acid and an amine, is a kinetically slow process that requires activation of the carboxylic acid component.[2][3] While numerous methods exist, the choice of coupling reagent and reaction conditions is critical, especially when dealing with challenging substrates.

This compound is a valuable chiral building block in drug discovery. As a secondary cyclic amine, its reactivity and handling present specific challenges that must be addressed for efficient amide bond formation. This guide will focus on two robust, commonly employed coupling strategies: the carbodiimide-based approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and the highly efficient uronium salt-based method with O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Understanding the Substrate: this compound

Before initiating any synthesis, a thorough understanding of the amine component is crucial.

  • Structure and Reactivity: As a secondary amine, the nitrogen in Ethyl morpholine-3-carboxylate is less nucleophilic and more sterically hindered than in a primary amine. This can slow the rate of reaction.

  • Hydrochloride Salt: The amine is supplied as a hydrochloride salt, meaning the nitrogen lone pair is protonated and thus non-nucleophilic.[3] A stoichiometric amount of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to liberate the free amine in situ. An additional equivalent of base is also needed to neutralize the acidic proton of the carboxylic acid coupling partner. Therefore, a minimum of two equivalents of base relative to the amine hydrochloride is a standard starting point.

Core Principles of Amide Coupling

The direct reaction between a carboxylic acid and an amine is unfavorable as it results in a non-productive acid-base reaction, forming an ammonium carboxylate salt.[3][4] Coupling reagents circumvent this by converting the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive "activated" intermediate that is readily attacked by the amine.

Strategy 1: The Carbodiimide Approach (EDC/HOBt)

EDC is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[2][3][4] While this intermediate can react directly with an amine, it is unstable and prone to racemization if the carboxylic acid has a chiral center.[4][5] To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt rapidly intercepts the O-acylisourea to form an HOBt-active ester, which is more stable, less susceptible to racemization, and highly reactive towards amines.[2][5] The water-solubility of EDC and its urea byproduct simplifies purification, as they can be largely removed with an aqueous workup.[2][5]

Strategy 2: The Uronium Salt Approach (HATU)

HATU is an aminium/uronium salt-based coupling reagent derived from 7-aza-1-hydroxybenzotriazole (HOAt).[5] In the presence of a base like DIPEA, HATU reacts with a carboxylic acid to form a highly reactive OAt-active ester.[2] These reagents are known for their high efficiency, fast reaction times, and low rates of racemization, making them particularly effective for difficult couplings, such as those involving hindered amines or electron-deficient partners.[1][5][6]

Visualizing the Workflow & Mechanism

A general workflow for amide coupling provides a clear overview of the process from start to finish.

Caption: General experimental workflow for amide coupling.

The mechanism for the widely used EDC/HOBt coupling method illustrates the key activation steps.

G RCOOH R-COOH OAI [O-Acylisourea Intermediate] (Reactive, Prone to Racemization) RCOOH->OAI + 1 EDC EDC EDC->OAI Urea EDC-Urea Byproduct (Water Soluble) OAI->Urea Rearrangement or Reaction with Amine HOBtEster HOBt-Active Ester (More Stable, Less Racemization) OAI->HOBtEster + 2 HOBt HOBt HOBt->HOBtEster Amide Amide Product HOBtEster->Amide + 3 HOBt_regen HOBt (regenerated) HOBtEster->HOBt_regen + Amine R'-NH-R'' Amine->Amide

Caption: Simplified mechanism of EDC/HOBt-mediated coupling.

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and cost-effective method suitable for a wide range of substrates.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • EDC·HCl (1.2 - 1.5 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (e.g., Ethyl acetate, 1N HCl, sat. aq. NaHCO₃, brine)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv), this compound (1.1 equiv), and HOBt (1.2 equiv).

  • Add anhydrous DMF or DCM to dissolve the solids (target concentration of 0.1-0.5 M).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Slowly add DIPEA (2.5 equiv) dropwise. The mixture may become cloudy. Stir for 5-10 minutes.

  • Add EDC·HCl (1.2 equiv) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 8 to 24 hours.

  • Reaction Monitoring: Monitor the consumption of the limiting reagent (typically the carboxylic acid) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Work-up and Purification:

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic phase sequentially with water (2x) to remove the bulk of DMF and the EDC-urea byproduct, 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).[2]

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude amide by flash column chromatography on silica gel or by recrystallization to obtain the final product.

Protocol B: HATU Mediated Amide Coupling

This protocol is ideal for more challenging couplings where speed and efficiency are paramount.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.1 - 1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup reagents

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Add anhydrous DMF to dissolve the solids (target concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution. A color change (often to yellow) may be observed. Allow this pre-activation mixture to stir at 0 °C for 15-30 minutes.[2]

  • Add a solution of this compound (1.1 equiv) in a small amount of anhydrous DMF to the activated mixture.

  • Allow the reaction to warm to room temperature and stir for 1 to 4 hours.

  • Reaction Monitoring: Monitor progress by TLC or LC-MS. These reactions are often complete within a few hours.[4]

Work-up and Purification:

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase sequentially with water (2x), 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Comparative Summary & Troubleshooting

ParameterProtocol A: EDC/HOBtProtocol B: HATU
Coupling Reagent EDC·HCl / HOBtHATU
Relative Cost LowerHigher
Reaction Time Longer (8-24 h)Shorter (1-4 h)[4]
Efficiency Good to excellent for most substrates.Excellent, especially for hindered substrates.[6]
Byproducts Water-soluble urea, easily removed.[5]Tetramethylurea, removed by workup.
Key Advantage Cost-effective, reliable standard.High speed and efficiency.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Insufficient Base: Ensure at least 2 equivalents of base were added to neutralize both the amine salt and the carboxylic acid. For HATU couplings, 3 equivalents are often recommended.[2][4]

    • Water Contamination: Ensure all glassware is dry and anhydrous solvents are used. Water can hydrolyze the activated intermediate.

    • Reagent Quality: Coupling reagents can degrade over time. Use fresh, high-quality reagents.

  • Formation of Side Products:

    • N-acylurea: This can form if the O-acylisourea intermediate (in EDC couplings) rearranges before reacting. The addition of HOBt is designed to prevent this.

    • Racemization: If your carboxylic acid is chiral, run the reaction at 0°C to minimize racemization. HATU is generally associated with very low levels of racemization.[5]

  • Difficult Purification:

    • The final amide product containing a morpholine moiety may be quite polar. If purification on silica gel is challenging, consider using a more polar eluent system (e.g., with methanol) or alternative techniques like reversed-phase chromatography.[7]

    • Ensure the aqueous workup is performed thoroughly to remove the majority of reagent-derived impurities before attempting chromatography.

References

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from Fisher Scientific website. [Link]

  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information (PMC). [Link]

  • L'Abbé, M., et al. (2019). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. National Center for Biotechnology Information (PMC). [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from Aapptec website. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the reaction of morpholine, aldehyde, and phenyl acetylene by Fe3O4–NH2‐Cu. Retrieved from ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from Chemistry Steps website. [Link]

  • ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from ResearchGate. [Link]

  • Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from RSC Publishing. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from Common Organic Chemistry website. [Link]

  • PubChem. (n.d.). Ethyl thiomorpholine-3-carboxylate hydrochloride. Retrieved from PubChem. [Link]

  • BORIS Portal. (n.d.). Green Chemistry. Retrieved from BORIS Portal. [Link]

  • Google Patents. (n.d.). US6362351B2 - Catalyst and method for amide formation.
  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry A. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from PMC. [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from Biotage website. [Link]

  • ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: Application of peptide coupling agents EDC and HBTU. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from Organic Chemistry Portal website. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from ResearchGate. [Link]

Sources

developing derivatives of Ethyl morpholine-3-carboxylate for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis and Biological Evaluation of Ethyl Morpholine-3-Carboxylate Derivatives

Introduction: The Morpholine Scaffold as a Cornerstone in Medicinal Chemistry

The morpholine ring, a six-membered saturated heterocycle containing both nitrogen and oxygen atoms, is recognized in medicinal chemistry as a "privileged structure."[1] Its unique physicochemical properties—including metabolic stability, a favorable balance of hydrophilicity and lipophilicity, and the ability to engage in crucial hydrogen bonding—make it a highly versatile scaffold in drug design.[2][3] This versatility is demonstrated by the broad spectrum of biological activities exhibited by morpholine-containing compounds, which include anticancer, anti-inflammatory, antimicrobial, and anti-neurodegenerative properties.[2][3][4]

The adaptability of the morpholine scaffold is largely due to its secondary nitrogen atom, which serves as a highly versatile functional site for chemical modification.[2] This allows for the synthesis of large, structurally diverse libraries of compounds, enhancing the probability of discovering novel therapeutic agents. Ethyl morpholine-3-carboxylate presents an ideal starting point for such exploration. The ester group provides a second point for potential modification, while the secondary amine is readily available for derivatization to explore structure-activity relationships (SAR).[5][6]

This guide provides a comprehensive framework for the development and preliminary biological screening of novel derivatives based on the Ethyl morpholine-3-carboxylate core. We will detail a robust synthetic strategy, present protocols for a primary biological screening cascade, and discuss the principles of data interpretation to identify promising lead compounds.

Part I: Synthetic Strategy for a Library of N-Substituted Ethyl Morpholine-3-Carboxylate Derivatives

The primary objective of the synthetic phase is to generate a library of analogs with diverse chemical functionalities attached to the morpholine nitrogen. This approach allows for a systematic exploration of how different substituents impact biological activity. N-acylation is a reliable and straightforward method to achieve this, involving the reaction of the parent scaffold with various acylating agents.

General Reaction Scheme: N-Acylation

The foundational reaction involves the formation of an amide bond between the secondary amine of Ethyl morpholine-3-carboxylate and an acylating agent, such as an acid chloride or anhydride. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the acidic byproduct.

G cluster_reactants Inputs scaffold Ethyl morpholine-3-carboxylate (Starting Material) reaction Reaction Mixture (0°C to Room Temp) scaffold->reaction + reagent Acylating Agent (R-COCl) (e.g., Benzoyl chloride) reagent->reaction + base Base (e.g., Triethylamine) base->reaction + solvent Aprotic Solvent (e.g., Dichloromethane) solvent->reaction + workup Aqueous Work-up (Extraction & Washing) reaction->workup Reaction Completion purification Purification (Column Chromatography) workup->purification Crude Product product N-Acylated Derivative (Final Product) purification->product Pure Compound G cluster_primary Primary Assay Panel library Synthesized Derivative Library (Arrayed in 96-well plates) primary Primary Screening (High-Throughput) library->primary inactive Inactive Compounds primary->inactive No Activity p1 Anticancer (MTT Assay) p2 Antimicrobial (Agar Well Diffusion) p3 Anti-inflammatory (Nitric Oxide Assay) hits Initial Hits Identified secondary Secondary / Confirmatory Assays hits->secondary Activity Confirmed leads Validated Leads for SAR Studies secondary->leads Dose-Response & Mechanism p1->hits p2->hits p3->hits

Sources

Application Note: Modern Synthetic Strategies in the Development of Agrochemicals and Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The persistent challenge of ensuring global food security necessitates the continuous innovation of crop protection agents. Synthetic chemistry remains the cornerstone of this endeavor, providing the tools to create novel agrochemicals and fungicides with enhanced efficacy, selectivity, and improved environmental profiles. This guide delves into the core synthetic strategies and advanced methodologies that are pivotal in the modern agrochemical discovery pipeline. We will explore the synthesis of leading fungicide classes, including Succinate Dehydrogenase Inhibitors (SDHIs) and Strobilurins, providing detailed, field-proven protocols. Furthermore, we will examine the strategic incorporation of fluorine to modulate molecular properties and the application of "click chemistry" for the rapid generation of diverse chemical libraries. This document is intended for researchers, scientists, and professionals in the agrochemical and drug development fields, offering both foundational knowledge and practical, actionable protocols.

Introduction: The Central Role of Synthesis in Crop Protection

The development of new agrochemicals is a complex process driven by the need to overcome challenges such as pest resistance, regulatory demands for safer compounds, and the desire for more sustainable agricultural practices.[1][2] At its heart, this is a challenge of molecular design and synthesis. The ability to efficiently construct complex organic molecules allows scientists to systematically probe the structure-activity relationships (SAR) that govern a compound's biological function.[3] Modern strategies have shifted from broad-spectrum agents to highly specific molecules that interact with a single target site within a pest or pathogen, a strategy that enhances selectivity but also increases the risk of rapid resistance development.[4] Consequently, the dual goals of modern agrochemical synthesis are to discover novel modes of action and to generate new analogues of existing classes that can circumvent resistance mechanisms.[5] This guide will illuminate the chemical logic and practical execution of these strategies.

Case Study 1: Succinate Dehydrogenase Inhibitors (SDHIs)

SDHIs are a major class of fungicides that have been instrumental in controlling a wide range of fungal diseases for decades.[6][7] Their continued success relies on the synthesis of new generations of molecules with improved potency and a broader spectrum of activity.

Mechanism of Action: Targeting Fungal Respiration

SDHIs function by inhibiting Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungi.[7] This enzyme is a crucial component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone-binding site (Qp-site) of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone, thereby halting ATP production and causing the death of the fungal cell.[8][9]

SDHI_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II e- Fumarate Fumarate Complex_II->Fumarate Ubiquinone Ubiquinone (Q) Complex_II->Ubiquinone e- Ubihydroquinone Ubihydroquinone (QH2) Ubiquinone->Ubihydroquinone Complex_III Complex III Ubihydroquinone->Complex_III e- to ATP Production SDHI SDHI Fungicide SDHI->Complex_II Binds & Blocks Qp-site

Caption: SDHI fungicides block the electron transport chain at Complex II.

Synthetic Strategy: Pyrazole Carboxamides

Many of the most successful modern SDHIs, such as Fluxapyroxad and Pydiflumetofen, are based on a pyrazole carboxamide scaffold.[10][11] This core structure provides a rigid framework for orienting the key pharmacophoric elements. The synthesis typically involves the robust and well-established formation of an amide bond between a substituted pyrazole carboxylic acid and a tailored aniline derivative.[12] This modular approach allows for extensive variation in both the pyrazole and aniline fragments to optimize biological activity.

Protocol: Synthesis of a Model N-aryl-pyrazole Carboxamide SDHI

This protocol describes a general, two-step procedure for synthesizing a model SDHI fungicide, starting from a pyrazole-4-carboxylic acid and a substituted aniline.

Step 1: Activation of Pyrazole-4-Carboxylic Acid

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend 1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).

  • Chlorination: Add oxalyl chloride (1.2 eq) dropwise to the suspension at 0 °C (ice bath). Add one drop of anhydrous N,N-dimethylformamide (DMF) as a catalyst.

    • Causality: Oxalyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. The reaction is catalyzed by DMF, which forms a Vilsmeier reagent in situ, the active electrophilic species. This activation is necessary to facilitate the subsequent nucleophilic attack by the weakly basic aniline.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction is complete when the evolution of gas (HCl and CO) ceases and the mixture becomes a clear solution.

  • Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to yield the crude pyrazole-4-carbonyl chloride. This intermediate is typically used immediately in the next step without further purification.

Step 2: Amide Bond Formation

  • Reagent Preparation: In a separate flask, dissolve the substituted aniline (e.g., 2-chloroaniline, 1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.5 eq) in anhydrous DCM (10 mL/mmol). Cool the solution to 0 °C.

  • Coupling Reaction: Dissolve the crude pyrazole-4-carbonyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the aniline solution.

    • Causality: The aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The base (TEA) is crucial for scavenging the HCl generated during the reaction, preventing the protonation and deactivation of the aniline nucleophile.

  • Reaction Completion: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup and Purification:

    • Wash the reaction mixture sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid chloride), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure pyrazole carboxamide.[13]

Compound IDR1 (Pyrazole)R2 (Aniline)Target FungusEC₅₀ (µg/mL)[6][10]
Boscalid -2-Cl, 4'-Cl-biphenylSclerotinia sclerotiorum0.51
Fluxapyroxad 3-(difluoromethyl)-1-methyl3',4',5'-trifluoro-[1,1'-biphenyl]-2-ylSclerotinia sclerotiorum0.19
Compound 5i 1-methyl-3-(trifluoromethyl)2-(1,3-dimethylbutyl)phenylSclerotinia sclerotiorum0.73
Compound 5i 1-methyl-3-(trifluoromethyl)2-(1,3-dimethylbutyl)phenylRhizoctonia cerealis4.61

Table 1: Comparative in vitro activity (EC₅₀) of selected SDHI fungicides against plant pathogens.

Case Study 2: Strobilurin Fungicides

The strobilurins are another blockbuster class of fungicides inspired by a natural product, strobilurin A, produced by the fungus Strobilurus tenacellus.[14] They are renowned for their broad-spectrum activity and are also inhibitors of mitochondrial respiration.

Mechanism of Action: Blocking Complex III

Strobilurins act by binding to the Quinone outside (Qo) site of the cytochrome bc₁ complex (Complex III).[8] This binding event blocks electron transfer between cytochrome b and cytochrome c₁, disrupting the respiratory chain, halting ATP synthesis, and leading to fungal cell death.[8] The (E)-β-methoxyacrylate toxophore is the key structural feature responsible for this activity.[15]

Synthetic Strategy: Microwave-Assisted Synthesis

The general structure of strobilurins consists of the toxophore, a central phenyl ring, and a variable side chain.[15] A common and efficient synthetic route involves the nucleophilic substitution of a benzylic bromide with a thiol. Modern protocols often employ microwave irradiation to accelerate the reaction, leading to higher yields, shorter reaction times, and milder conditions compared to conventional heating.[8][15]

Strobilurin_Synthesis cluster_workflow Microwave-Assisted Strobilurin Synthesis start Starting Materials reagents 1. Heterocyclic Thiol (2) 2. (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate (1) 3. 1% aq. NaOH in DMF start->reagents microwave Microwave Reactor reagents->microwave reaction Reaction: - Mix reagents in microwave tube - Irradiate at 90°C for 6-10 min microwave->reaction workup Workup & Purification reaction->workup steps - Cool mixture - Dilute with ice water - Filter solid product - Recrystallize workup->steps product Final Product: Strobilurin Thioether Derivative steps->product

Caption: Workflow for the microwave-assisted synthesis of strobilurin analogues.

Protocol: Microwave-Assisted Synthesis of a Strobilurin Thioether Derivative

This protocol is adapted from efficient microwave-assisted procedures for creating novel strobilurin analogues.[8][15]

  • Reagent Preparation: In a 10 mL microwave process tube, prepare a solution of the desired heterocyclic thiol (e.g., 2-mercaptobenzothiazole, 1 mmol) in 1% aqueous NaOH (5 mL).

  • Addition of Electrophile: To this solution, add a solution of methyl (E)-2-(2-(bromomethyl)phenyl)-3-methoxyacrylate (1 mmol) in N,N-dimethylformamide (DMF, 1 mL).

    • Causality: The NaOH deprotonates the thiol to form the more nucleophilic thiolate anion. This anion then displaces the bromide from the benzylic position in an Sₙ2 reaction. DMF is an excellent polar aprotic solvent for this type of reaction.

  • Microwave Irradiation: Seal the tube and place it in a microwave synthesizer. Irradiate the mixture at 90 °C for 6-10 minutes.

    • Causality: Microwave heating dramatically accelerates the reaction rate by efficiently coupling with the polar solvent and ionic reagents, leading to rapid and uniform heating that is often superior to conventional oil bath methods.

  • Reaction Monitoring: After irradiation, cool the tube to room temperature. Check for the completion of the reaction by TLC.

  • Workup and Purification:

    • Dilute the cooled reaction mixture with 10 mL of ice water to precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water.

    • Recrystallize the crude product from a suitable solvent system, such as acetone/petroleum ether, to yield the pure strobilurin thioether derivative.

Compound IDSide Chain (Heterocycle)Target FungusInhibition Rate (%) @ 50 µg/mL[8]
Kresoxim-methyl (Commercial Standard)Sphaerotheca fuliginea85.3
Compound 3g BenzothiazoleSphaerotheca fuliginea91.2
Compound 4d 5-Chloro-benzothiazoleSphaerotheca fuliginea86.4
Kresoxim-methyl (Commercial Standard)Pseudoperonospora cubensis81.5
Compound 3g BenzothiazolePseudoperonospora cubensis88.6

Table 2: Comparative in vivo fungicidal activity of synthesized strobilurin analogues.

Advanced Methodologies and Strategic Insights

Beyond specific scaffolds, modern agrochemical synthesis leverages advanced chemical principles to accelerate the discovery process and enhance molecular properties.

The "Fluorine Factor": Enhancing Performance through Strategic Fluorination

The incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, is a cornerstone of modern agrochemical design.[16] The unique properties of the C-F bond—one of the strongest in organic chemistry—impart significant advantages.[17]

  • Increased Metabolic Stability: The strength of the C-F bond makes fluorinated molecules resistant to metabolic degradation by oxidative enzymes in pests and the environment, prolonging their protective action.[17]

  • Enhanced Lipophilicity: Fluorine substitution often increases a molecule's lipophilicity, which can improve its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects, leading to better bioavailability.[17][18]

  • Modulation of Physicochemical Properties: The high electronegativity of fluorine can alter a molecule's pKa and conformational preferences, potentially leading to stronger binding interactions with the target protein.[11]

The synthesis of these molecules often relies on the use of specialized fluorine-containing building blocks, which are incorporated into the main scaffold using standard transformations.[11]

"Click Chemistry": A Tool for Rapid Library Synthesis

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[19] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring.[20] This reaction is exceptionally reliable for connecting two different molecular fragments. In agrochemical research, it is a powerful tool for creating large libraries of compounds for high-throughput screening. A core molecular scaffold containing an alkyne or azide can be rapidly reacted with a diverse set of complementary building blocks to generate hundreds of analogues, dramatically accelerating the SAR exploration process.[19][21]

Click_Chemistry cluster_logic Click Chemistry for Fungicide Library Synthesis scaffold Core Scaffold (with Alkyne) reaction_conditions Cu(I) Catalyst (CuAAC Reaction) scaffold->reaction_conditions azides Library of Azide Building Blocks (R1-N3, R2-N3, R3-N3...) azides->reaction_conditions library Diverse Library of Triazole-Linked Fungicide Candidates reaction_conditions->library

Caption: Logical workflow for using click chemistry to generate a diverse agrochemical library.

Conclusion and Future Outlook

The synthesis of novel agrochemicals and fungicides is a dynamic and evolving field. Success hinges on the strategic application of both established and cutting-edge synthetic methodologies. The modular synthesis of privileged scaffolds like SDHIs and strobilurins continues to yield potent new active ingredients. Simultaneously, advanced techniques such as strategic fluorination and click chemistry are accelerating the pace of discovery and enabling the creation of molecules with superior performance profiles. Future progress will likely be driven by the integration of these chemical strategies with emerging technologies like C-H activation, flow chemistry, and computational modeling to design and produce the next generation of safe, effective, and sustainable crop protection solutions.[22][23][24]

References

  • Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Design, Synthesis, and Fungicidal Activities of New Strobilurin Derivatives. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science. Available at: [Link]

  • Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. ResearchGate. Available at: [Link]

  • The Role of Fluorine in Modern Agrochemicals: A Deep Dive into Trifluoromethylated Compounds. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. RSC Advances. Available at: [Link]

  • Design, Synthesis, and Fungicidal Activities of New Strobilurin Derivatives. American Chemical Society. Available at: [Link]

  • Design, synthesis and fungicidal activity of novel strobilurin analogues containing substituted N-phenylpyrimidin-2-amines. Pest Management Science. Available at: [Link]

  • Investigations into the biosynthesis of the antifungal strobilurins. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. ResearchGate. Available at: [Link]

  • Click chemistry beyond metal-catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medications. Chemical Biology & Drug Design. Available at: [Link]

  • One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies. Angewandte Chemie. Available at: [Link]

  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Frontiers in Chemistry. Available at: [Link]

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters. Available at: [Link]

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules. Available at: [Link]

  • New Active Ingredients for Sustainable Modern Chemical Crop Protection in Agriculture. Chemistry – A European Journal. Available at: [Link]

  • Direct Enantioselective C(sp3)−H Coupling via Metallaphotoredox. Bioengineer.org. Available at: [Link]

  • Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides. ResearchGate. Available at: [Link]

  • General synthetic route for the target compounds. ResearchGate. Available at: [Link]

  • Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. Available at: [Link]

  • Mepronil. Wikipedia. Available at: [Link]

  • Click chemistry beyond metal‐catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medications. ResearchGate. Available at: [Link]

  • Synthesis and chemistry of agrochemicals. Swinburne University of Technology. Available at: [Link]

  • Synthesis of New Agrochemicals. ResearchGate. Available at: [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. Available at: [Link]

  • Synthesis and Chemistry of Agrochemicals. American Chemical Society. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Development of novel pesticides in the 21st century. Journal of Pesticide Science. Available at: [Link]

  • Trends in the Synthesis and Chemistry of Agrochemicals. ACS Publications. Available at: [Link]

  • Synthesis of the Fungicide Propiconazole a Systemic Foliar Fungicide. Arrow@TU Dublin. Available at: [Link]

  • A New Synthesis Process of Highly Efficient and Low Toxic Fungicide Difenoconazole. CABI Digital Library. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Click chemistry beyond metal‐catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medications (2024). SciSpace. Available at: [Link]

  • Green Chemistry Approaches in Agrochemical Development: Towards Eco-Friendly Pesticides. Oriental Journal of Chemistry. Available at: [Link]

  • Modern Approaches for the Development of New Herbicides Based on Natural Compounds. MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of Quaternary Ammonium Salts via Transition-Metal-Catalyzed C H Bond Activation. ResearchGate. Available at: [Link]

  • Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi. MDPI. Available at: [Link]

  • Recent advances on non-precious metal-catalyzed C–H functionalization of N-heteroarenes. Chemical Communications. Available at: [Link]

  • Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction. Cell Reports Physical Science. Available at: [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]

  • Method for preparation of fungicides combination and its usage. Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for Ethyl Morpholine-3-carboxylate Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl Morpholine-3-carboxylate Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this specific synthesis. Rather than a rigid protocol, this document provides a framework for understanding the reaction's critical parameters, diagnosing common issues, and implementing effective, field-proven solutions.

Section 1: Understanding the Synthetic Pathway and Core Mechanism

The synthesis of a 3-substituted morpholine such as Ethyl Morpholine-3-carboxylate is most logically approached via the cyclization of an appropriate amino alcohol precursor. A robust and common strategy involves the double N-alkylation of an amino acid ester derivative with a suitable dielectrophile, leading to the formation of the heterocyclic ring.

A plausible and efficient pathway begins with Ethyl Serinate (or its hydrochloride salt) and involves a two-step sequence: N-alkylation with a 2-haloethanol followed by an intramolecular cyclization.

Proposed Reaction Pathway:

  • Step 1: N-Alkylation: Ethyl serinate is reacted with 2-chloroethanol or 2-bromoethanol in the presence of a base. This step forms the intermediate, N-(2-hydroxyethyl)serine ethyl ester.

  • Step 2: Intramolecular Cyclization: The hydroxyl group of the intermediate is activated (e.g., by conversion to a tosylate or mesylate, or via dehydration with a strong acid) and subsequently displaced by the secondary amine in an intramolecular SN2 reaction to form the morpholine ring.

  • Step 3: Salt Formation: The resulting free base, Ethyl Morpholine-3-carboxylate, is converted to its hydrochloride salt for improved stability and handling.

Below is a diagram illustrating this proposed synthetic logic.

reaction_pathway EthylSerinate Ethyl Serinate Intermediate N-(2-hydroxyethyl)serine ethyl ester EthylSerinate->Intermediate Step 1: N-Alkylation (SN2 Reaction) Haloethanol 2-Chloroethanol (or 2-Bromoethanol) Haloethanol->Intermediate Step 1: N-Alkylation (SN2 Reaction) Base Base (e.g., K2CO3) Base->Intermediate Step 1: N-Alkylation (SN2 Reaction) Activation Activation/Dehydration (e.g., H2SO4 or MsCl) Intermediate->Activation CyclizedProduct Ethyl Morpholine-3-carboxylate (Free Base) Activation->CyclizedProduct Step 2: Intramolecular Cyclization (SN2) HCl HCl (in ether/dioxane) CyclizedProduct->HCl FinalProduct Ethyl Morpholine-3-carboxylate HCl HCl->FinalProduct Step 3: Salt Formation troubleshooting_workflow cluster_1 Problem May Be in Isolation Start Problem: Low Reaction Yield Check_Kinetics Are Reaction Conditions (Temp, Time) Adequate? Start->Check_Kinetics Check_Stoichiometry Is Stoichiometry Correct? (Base, Reagents) Start->Check_Stoichiometry Check_Selectivity Is the Reaction Selective? (Check for Byproducts) Start->Check_Selectivity Check_Kinetics->Check_Stoichiometry Yes Kinetics_No No: Starting Material Remains Check_Kinetics->Kinetics_No No Check_Stoichiometry->Check_Selectivity Yes Stoich_No No: Ineffective Base or Insufficient Reagent Check_Stoichiometry->Stoich_No No Select_No No: Polymer or Multiple Spots on TLC Check_Selectivity->Select_No No Isolation Are you losing product during workup/purification? Check_Selectivity->Isolation Yes Kinetics_Sol Solution: - Increase Temperature to 80-100°C - Increase Reaction Time - Confirm Thermometer Accuracy Kinetics_No->Kinetics_Sol Stoich_Sol Solution: - Use ≥2.2 eq K2CO3 - Use 1.1-1.2 eq of  Alkylating Agent Stoich_No->Stoich_Sol Select_Sol Solution: - Use High Dilution (0.1 M) - Switch to Two-Step Cyclization  (via Mesylate) Select_No->Select_Sol Isolation_Sol Solution: - Saturate Aqueous Phase w/ NaCl - Extract with DCM or DCM/IPA - Use Correct Stoichiometry for HCl Salt Formation Isolation->Isolation_Sol

Technical Support Center: Post-Synthesis Purification of Ethyl Morpholine-3-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl morpholine-3-carboxylate hydrochloride (CAS: 84005-98-1). This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered in the post-synthesis purification of this valuable morpholine building block. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively.

This compound is a white to off-white crystalline solid, and its hydrochloride salt form enhances both stability and solubility in various solvents.[1] A critical characteristic to note is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere, which can impact purity, handling, and downstream applications.[2][3][4][5][6]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial observations and queries that arise during the purification workflow.

Q1: My isolated product is an off-white or yellowish solid, not the expected pure white. What is the likely cause?

A: A yellowish or off-white appearance typically indicates the presence of chromophoric (color-bearing) impurities. These can originate from several sources:

  • Starting Material Impurities: If the precursors used in the synthesis contained colored impurities, they might carry through to the final product.

  • Reaction By-products: Side reactions or thermal degradation during synthesis can generate colored, often aromatic or highly conjugated, by-products.

  • Oxidation: The morpholine ring or other parts of the molecule may be susceptible to minor oxidation, especially if exposed to air at elevated temperatures for extended periods.

These impurities are often present in small amounts but are highly visible. The troubleshooting guides below outline methods like recrystallization and the potential use of activated carbon to address this.

Q2: My initial purity analysis (e.g., by HPLC or NMR) is below 95%. What are the most common chemical impurities?

A: Aside from colored impurities, the most common contaminants are structurally related to the target molecule:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like diisopropanolamine or α-formyl esters.[7][8]

  • Isomeric By-products: If the synthesis is not perfectly stereoselective, you may have diastereomers or regioisomers.[7]

  • Hydrolysis Product: The ethyl ester is susceptible to hydrolysis back to the carboxylic acid, particularly if exposed to water under acidic or basic conditions during work-up.

  • Residual Solvents: Solvents used in the reaction or initial precipitation (e.g., diethyl ether, ethyl acetate) can become trapped in the crystal lattice.

Q3: My product's weight is increasing, and it's becoming clumpy or sticky during storage. What's happening?

A: This is a classic sign of the compound's hygroscopic nature.[2][6] The hydrochloride salt readily absorbs moisture from the air. This not only adds water weight, leading to inaccurate purity calculations, but the absorbed water can also act as a solvent, causing the crystals to become sticky or even dissolve, which can promote degradation over time. Proper drying and storage are critical, as detailed in Protocol 3.

Q4: What are the primary, most effective methods for purifying this compound?

A: The most effective and widely used method for purifying crystalline solids like this is recrystallization . It is highly efficient at removing small quantities of impurities. If recrystallization fails to remove a persistent impurity with a similar solubility profile, column chromatography is the next logical step.

Q5: Which analytical techniques are best suited for assessing the purity of my final product?

A: A combination of methods provides the most complete picture:

  • HPLC (High-Performance Liquid Chromatography): Excellent for quantifying purity and detecting non-volatile impurities with high sensitivity.[9][10]

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): Confirms the chemical structure and can identify and quantify organic impurities and residual solvents.[7][10]

  • Melting Point Analysis: A sharp, narrow melting point range is a strong indicator of high purity.[3][5] A broad or depressed melting point suggests the presence of impurities.

  • Karl Fischer Titration: Specifically used to quantify water content, which is crucial for a hygroscopic compound.

Section 2: Troubleshooting Guide for Purification

This guide provides a systematic approach to resolving common purification challenges.

Problem: Low Purity or Discoloration After Initial Isolation
  • Potential Cause: Significant levels of by-products, unreacted starting materials, or colored impurities trapped during initial precipitation.

  • Troubleshooting Workflow:

Caption: Decision workflow for purifying crude product.

Problem: Recrystallization Fails or Gives Poor Results
  • Potential Cause 1: Incorrect Solvent Choice. The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at a low temperature, while impurities remain soluble at all temperatures.

    • Solution: Conduct a systematic solvent screen using small amounts of your crude product. A good starting point for this molecule includes ester solvents, alcohols, or mixtures thereof.[7]

    • Scientific Rationale: The principle of "like dissolves like" is a useful guide. Since the target molecule is an ester salt, polar protic solvents (like isopropanol) or polar aprotic solvents with hydrogen bond accepting capability (like ethyl acetate) are logical choices.[11]

  • Potential Cause 2: "Oiling Out". The product separates as a liquid oil instead of forming crystals upon cooling.

    • Solution: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solid. To resolve this, reheat the solution to redissolve the oil, add more solvent (10-20% volume increase), and allow it to cool much more slowly. Seeding with a pure crystal can also induce proper crystallization.

    • Expert Tip: Using a binary solvent system can often prevent oiling out. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes faintly cloudy (turbid). Reheat to clarify and then cool slowly.

  • Potential Cause 3: Poor Recovery. A large amount of the product remains dissolved in the mother liquor after cooling.

    • Solution: Ensure the solution is cooled sufficiently (e.g., in an ice bath) for an adequate amount of time (at least 1-2 hours) to maximize precipitation. Minimize the amount of hot solvent used for dissolution; use just enough to fully dissolve the solid. The volume of the mother liquor can also be reduced under vacuum and a second crop of crystals can be collected.

Problem: Persistent Impurities After Recrystallization
  • Potential Cause: The impurity has a very similar structure and solubility profile to the desired product, making separation by recrystallization inefficient.

  • Solution: Employ silica gel column chromatography.

    • Scientific Rationale: Chromatography separates compounds based on differences in their polarity and interaction with the stationary phase (silica gel). Even closely related impurities often have sufficient polarity differences to allow for separation. Since the product is a hydrochloride salt, it is highly polar and may not move easily on silica gel. It may be necessary to first neutralize the salt to the free base, perform the chromatography, and then reform the hydrochloride salt in a final step.

Caption: Matching impurities to effective removal methods.

Section 3: Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on small-scale trials, select a suitable solvent system. Recommended starting systems are provided in the table below. Isopropanol (IPA) or an Ethyl Acetate (EtOAc)/Ethanol (EtOH) mixture are excellent choices.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent or solvent system to the flask. Heat the mixture gently on a hot plate with stirring (e.g., to 60-70°C for IPA). Continue adding small portions of the hot solvent until the solid is completely dissolved.

    • Expert Tip: Avoid boiling the solution vigorously, as this can evaporate solvent too quickly and cause premature precipitation.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated carbon (approx. 1-2% of the solute weight). Swirl the mixture for 5-10 minutes.

  • Hot Filtration: If carbon was used, or if any insoluble material is present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to remove the carbon and any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.

    • Scientific Rationale: Slow cooling is essential for the formation of a pure, well-defined crystal lattice. Rapid cooling traps impurities.

  • Cooling: Once the flask has reached room temperature and crystal formation has occurred, place it in an ice-water bath for at least one hour to maximize the yield of the precipitate.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly under high vacuum, preferably in a vacuum oven at a mild temperature (e.g., 40-50°C) or in a desiccator over a strong drying agent like phosphorus pentoxide (P₂O₅).

Data Summary: Recommended Recrystallization Solvents
Solvent SystemRatio (v/v)ProcedureExpected Outcome
Isopropanol (IPA)Single SolventDissolve in hot IPA, cool slowly.Good for removing less polar impurities. Often yields well-defined crystals.
Ethyl Acetate / Ethanol~ 95 : 5Dissolve in the hot mixture. The small amount of ethanol aids solubility.Excellent for removing more polar impurities that remain in the mother liquor.
Acetonitrile (MeCN)Single SolventDissolve in hot MeCN, cool slowly.A highly polar aprotic solvent that can offer different selectivity.
Ethanol / Diethyl EtherN/ADissolve in minimal hot ethanol, add diethyl ether slowly until cloudy, reheat to clarify, then cool.A binary system useful if single solvents fail or if oiling out is an issue.
Protocol 2: Handling and Storage of a Hygroscopic Compound
  • Handling: Always handle the material in a low-humidity environment if possible (e.g., a glove box or a dry room). If not available, work quickly and minimize the compound's exposure to ambient air.

  • Weighing: Use a closed weighing vessel. Tare the vessel, add the compound, seal it, and then record the mass.

  • Storage: Store the final, dried product in a tightly sealed container. For long-term storage, placing this primary container inside a secondary container (like a desiccator) with a desiccant is highly recommended.[3] Using a container with a PTFE-lined cap provides a superior seal against moisture ingress.

References

  • Solubility of Things. Morpholine hydrochloride. Available from: [Link]

  • Google Patents. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • PubChem. Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1). Available from: [Link]

  • ResearchGate. The derivatization reaction of morpholine. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. Available from: [Link]

  • NIH. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Available from: [Link]

  • ACS Publications. The Journal of Organic Chemistry - Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Available from: [Link]

  • ResearchGate. Synthesis, characterization, method development, and validation of nor‐ethylmorphine hydrochloride reference material using established analytical techniques for dope control analysis. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • PubChem. Ethyl morpholine-3-carboxylate. Available from: [Link]

Sources

Technical Support Center: Purification of Polar Morpholine Compounds by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the column chromatography purification of polar morpholine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the purification of these valuable scaffolds. Morpholine and its derivatives are prevalent in medicinal chemistry, making their efficient purification a critical step in drug discovery and development.[1][2] This resource is structured to address specific issues in a practical, question-and-answer format, grounded in scientific principles and field-proven expertise.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification strategy for polar morpholine compounds.

Q1: Why are polar morpholine compounds challenging to purify by standard normal-phase chromatography on silica gel?

A1: Standard silica gel chromatography often presents challenges for polar morpholine compounds due to several factors:

  • Strong Interactions: The basic nitrogen atom in the morpholine ring can interact strongly with the acidic silanol groups on the surface of silica gel.[3] This can lead to irreversible adsorption, low recovery, and significant peak tailing.

  • High Polarity: The inherent polarity of many morpholine derivatives requires highly polar mobile phases for elution.[4] Such solvent systems can lead to poor selectivity and co-elution with polar impurities.

  • Compound Instability: The acidic nature of silica gel can sometimes cause degradation of sensitive morpholine compounds.[4]

Q2: What are the primary alternative chromatography modes I should consider for purifying polar morpholine compounds?

A2: For polar morpholine compounds, moving beyond traditional silica gel chromatography is often necessary. The most effective alternative modes are:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for retaining and separating highly polar compounds.[5][6][7] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, with a small amount of aqueous buffer.[6]

  • Reversed-Phase Chromatography (RPC) with Polar-Embedded or Phenyl-Hexyl Columns: Modern reversed-phase columns are designed to be stable in highly aqueous mobile phases, which are necessary to retain polar analytes.[3][8] Columns with embedded polar groups or phenyl-hexyl ligands offer different selectivity for polar compounds compared to traditional C18 phases.[3][8]

  • Mixed-Mode Chromatography (MMC): This technique uses stationary phases with multiple interaction modes, such as reversed-phase and ion-exchange.[9][10][11][12] This allows for tunable selectivity and is particularly effective for separating compounds with both polar and ionizable groups.[9][10]

  • Normal-Phase Chromatography with Deactivated Silica or Alternative Sorbents: If normal-phase is preferred, deactivating the silica gel with a base like triethylamine can mitigate strong interactions.[3][13] Alternatively, using less acidic stationary phases like alumina or bonded phases such as amino or diol can be beneficial.[14][15]

Q3: How do I choose the right column (stationary phase) for my polar morpholine compound?

A3: The choice of stationary phase is critical for successful purification. The following table provides a starting point for column selection:

Chromatography ModeStationary PhaseBest ForKey Considerations
HILIC Bare Silica, Amide, Diol, Cyano, ZwitterionicHighly polar, water-soluble morpholine derivatives.Requires careful mobile phase preparation and column equilibration. Offers good MS sensitivity due to high organic mobile phase.[5]
Reversed-Phase C18 (for less polar derivatives), Polar-Embedded, Phenyl-HexylMorpholine compounds with some hydrophobic character.Ensure column is stable in high aqueous mobile phases to avoid "phase collapse".[16] Phenyl-hexyl columns can offer unique selectivity for basic compounds.[8]
Mixed-Mode Reversed-Phase/Cation-ExchangeMorpholine compounds with ionizable groups, and for separating from impurities with different charge states.Provides orthogonal selectivity to RP and HILIC.[9] Can retain and separate both polar and non-polar compounds in a single run.[9]
Normal-Phase Amino, Diol, AluminaLess polar morpholine derivatives or when orthogonal selectivity to HILIC and RP is needed.Amino columns can provide good peak shapes for basic compounds.[16] Alumina is a basic alternative to silica.[15]

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your purification.

Issue 1: My polar morpholine compound shows significant peak tailing on a silica gel column.

  • Question: I'm observing a lot of tailing for my compound, even with a highly polar mobile phase. What's causing this and how can I fix it?

  • Answer: Peak tailing for basic compounds like morpholines on silica gel is most often caused by strong interactions with acidic silanol groups on the silica surface.[3] Here’s how to address it:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase to compete with your compound for the active sites on the silica.

      • Triethylamine (TEA): A common choice, typically added at 0.1-2% (v/v).[3]

      • Ammonium Hydroxide: Can be effective, especially for very polar compounds. A stock solution of 10% ammonium hydroxide in methanol can be prepared and used as a polar component in your mobile phase.[4][15]

    • Stationary Phase Deactivation: Before loading your sample, you can deactivate the column by flushing it with a solvent mixture containing a base.[3][13]

      • Protocol: Prepare a solvent system identical to your initial elution solvent but with 1-2% triethylamine. Flush the packed column with 2-3 column volumes of this deactivating solvent, followed by 2-3 column volumes of your initial elution solvent (without the base) to remove excess triethylamine before loading your sample.[3]

    • Switch to a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like:

      • Alumina (basic or neutral): A good alternative to silica for basic compounds.[15]

      • Amino- or Diol-bonded silica: These phases have fewer accessible silanol groups and can provide better peak shapes.[3]

Issue 2: My polar morpholine compound is not retaining on a C18 reversed-phase column.

  • Question: My compound elutes in the void volume on my C18 column, even with a high percentage of water in the mobile phase. What are my options?

  • Answer: This is a common problem for highly polar compounds that have insufficient hydrophobic character to interact with the C18 stationary phase.[17] Here are several effective strategies:

    • Use a Polar-Embedded or Polar-Endcapped C18 Column: These columns are designed with polar groups near the silica surface, which helps to retain polar analytes and makes the column more stable in 100% aqueous mobile phases.[3]

    • Switch to a Phenyl-Hexyl Column: These columns offer alternative selectivity and can retain polar basic compounds even in 100% aqueous mobile phases.[8]

    • Employ HILIC: This is often the most effective solution for very polar compounds. The retention mechanism in HILIC is based on partitioning into a water-enriched layer on the surface of a polar stationary phase, which is ideal for such analytes.[5][6]

    • Use Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can increase the retention of your charged morpholine compound on a reversed-phase column. However, these reagents can be difficult to remove from the column and are often not compatible with mass spectrometry.[8][16]

Issue 3: I'm seeing poor separation between my morpholine compound and a similarly polar impurity.

  • Question: My target compound and an impurity are co-eluting. How can I improve the resolution?

  • Answer: Improving resolution requires manipulating the selectivity of your chromatographic system.

    • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the selectivity.

    • Adjust Mobile Phase pH: For ionizable morpholine compounds, the pH of the mobile phase is a powerful tool to alter retention and selectivity.[3][18][19]

      • In reversed-phase, operating at a pH where your compound and the impurity have different charge states can significantly improve separation.

      • In HILIC, pH can also influence the charge of both the analyte and the stationary phase, affecting retention.

    • Switch Chromatography Mode: If optimizing the mobile phase is insufficient, a change in the stationary phase and chromatography mode will provide the most significant change in selectivity.

      • If you are using HILIC, try a mixed-mode column. The addition of an ion-exchange mechanism can provide a completely different elution order.[9]

      • If you are in reversed-phase, consider a phenyl-hexyl or a HILIC column.

III. Experimental Protocols

Protocol 1: General Method for HILIC Purification of a Polar Morpholine Compound

This protocol provides a starting point for developing a HILIC method.

  • Column Selection: Start with a bare silica or an amide-bonded silica column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 (v/v) acetonitrile:water with 10 mM ammonium formate.

    • Mobile Phase B: 50:50 (v/v) acetonitrile:water with 10 mM ammonium formate.

  • Column Equilibration:

    • Flush the column with 100% Mobile Phase B for 5 column volumes.

    • Equilibrate the column with 100% Mobile Phase A for at least 10 column volumes. HILIC requires longer equilibration times than reversed-phase.

  • Sample Preparation: Dissolve the sample in a solvent that is as close in composition to the initial mobile phase as possible to avoid peak distortion. A 75:25 (v/v) acetonitrile:methanol mixture is often a good choice.

  • Elution:

    • Start with 100% Mobile Phase A.

    • Run a gradient from 0% to 100% Mobile Phase B over 10-20 column volumes.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize the separation.

IV. Visualizations

Diagram 1: Troubleshooting Workflow for Poor Peak Shape of Polar Morpholine Compounds

G start Poor Peak Shape (Tailing) check_mode Chromatography Mode? start->check_mode np Normal Phase (Silica) check_mode->np Normal Phase rp Reversed Phase check_mode->rp Reversed Phase add_base Add Base to Mobile Phase (e.g., 0.1-2% TEA) np->add_base check_ph Is Mobile Phase pH Optimized? rp->check_ph deactivate_si Deactivate Silica Column add_base->deactivate_si If tailing persists change_sp_np Switch to Amino, Diol, or Alumina Column deactivate_si->change_sp_np If tailing persists solution Improved Peak Shape change_sp_np->solution use_polar_col Use Polar-Embedded or Phenyl-Hexyl Column check_ph->use_polar_col No switch_hilic Switch to HILIC check_ph->switch_hilic Yes, still tailing use_polar_col->solution switch_hilic->solution

Caption: A flowchart for troubleshooting poor peak shape in the chromatography of polar morpholine compounds.

Diagram 2: Key Chromatographic Modes for Polar Compound Purification

G cluster_0 Purification Strategies for Polar Morpholine Compounds HILIC Hydrophilic Interaction (HILIC) Stationary Phase: Polar (Silica, Amide) Mobile Phase: High Organic Mechanism: Partitioning RP Reversed-Phase (RP) Stationary Phase: Non-Polar (C18, Phenyl) Mobile Phase: High Aqueous Mechanism: Hydrophobic Interaction MMC Mixed-Mode (MMC) Stationary Phase: RP + Ion-Exchange Mobile Phase: Tunable Mechanism: Multiple Interactions NP Modified Normal-Phase (NP) Stationary Phase: Deactivated Silica, Alumina Mobile Phase: Organic + Modifier Mechanism: Adsorption

Caption: An overview of the primary chromatographic techniques for purifying polar morpholine compounds.

V. References

Sources

Ethyl morpholine-3-carboxylate hydrochloride stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl Morpholine-3-Carboxylate Hydrochloride

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this molecule. The insights provided are based on fundamental chemical principles of the ester and morpholine functional groups, supported by literature on analogous structures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The molecule has two primary points of potential degradation: the ethyl ester and the morpholine ring.

  • Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially in aqueous solutions. This reaction can be catalyzed by both acids and bases, yielding morpholine-3-carboxylic acid and ethanol.[1][2][3]

  • Oxidative Degradation: The morpholine ring, being a secondary amine, is prone to oxidation.[4][5] The nitrogen and adjacent carbon atoms are potential sites for oxidative attack, which can lead to ring-opening or the formation of N-oxides.[6][7][8]

Q2: What are the recommended storage conditions?

A2: Given the potential for hydrolysis and the hygroscopic nature of many hydrochloride salts, the compound should be stored in a tightly sealed container in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen).[9] For long-term storage, refrigeration (2-8°C) is recommended.[10]

Q3: Is this compound hygroscopic?

Q4: In which types of solvents is the compound expected to be most stable?

A4: Aprotic organic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane are generally preferred for short-term solution-based experiments to minimize the risk of hydrolysis. Protic solvents, especially water and alcohols, should be used with caution and solutions should be prepared fresh. The stability in aqueous buffers will be highly pH-dependent.

Potential Degradation Pathways

The two most probable non-biotransformation degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis (Acid and Base-Catalyzed):

    • Acid-Catalyzed: In the presence of acid and water, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process is reversible.[1][11]

    • Base-Catalyzed (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This reaction is irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resistant to further nucleophilic attack.[1][3]

  • Oxidation:

    • The nitrogen atom in the morpholine ring can be oxidized to form an N-oxide, particularly by reagents like hydrogen peroxide or peroxy acids.[4][5]

    • Oxidative cleavage of the C-N bonds in the morpholine ring can also occur, leading to various open-chain compounds.[6][12] This can be initiated by chemical oxidants or photocatalysis.

Below is a diagram illustrating these primary degradation pathways.

Caption: Primary Degradation Pathways.

Troubleshooting Guide

Problem 1: I see a new, more polar peak appearing in my reverse-phase HPLC chromatogram over time.

  • Possible Cause: This is a classic sign of ester hydrolysis. The degradation product, morpholine-3-carboxylic acid, is significantly more polar than the parent ester and will therefore have a shorter retention time on a reverse-phase column.

  • Causality: The presence of moisture, or acidic/basic conditions in your sample matrix, is likely accelerating the cleavage of the ethyl ester bond.[1]

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to check if the molecular weight of the new peak corresponds to morpholine-3-carboxylic acid.

    • pH Control: Ensure your sample solvent is neutral and buffered if necessary. Avoid highly acidic or basic conditions.

    • Solvent Purity: Use anhydrous solvents for sample preparation and store solutions in tightly capped vials to minimize moisture absorption.

    • Temperature: Store samples at a reduced temperature (e.g., 4°C) to slow the rate of hydrolysis.

Problem 2: The pH of my aqueous solution is drifting, and I'm losing the parent compound.

  • Possible Cause: If the pH is decreasing, it could be due to the formation of morpholine-3-carboxylic acid from hydrolysis, which is an acidic species. The initial hydrochloride salt will create a slightly acidic solution, which can self-catalyze the hydrolysis.

  • Causality: The hydrolysis of the ester produces a carboxylic acid, which will lower the pH of an unbuffered solution, potentially accelerating further degradation.[11]

  • Troubleshooting Steps:

    • Use a Buffer: Prepare your solutions in a suitable buffer system (e.g., phosphate or citrate buffer) to maintain a constant pH. Conduct a pH stability screen to find the pH of maximum stability.

    • Prepare Fresh: Prepare aqueous solutions immediately before use.

Problem 3: I observe multiple new, small peaks in my chromatogram after exposure to air or light.

  • Possible Cause: This could indicate oxidative degradation of the morpholine ring. Oxidation can produce a variety of products, leading to a more complex degradation profile than simple hydrolysis.[4][6]

  • Causality: The secondary amine in the morpholine ring is susceptible to oxidation by atmospheric oxygen, especially when catalyzed by light or trace metal impurities.[7][8]

  • Troubleshooting Steps:

    • Inert Atmosphere: Prepare and handle samples under an inert gas like nitrogen or argon to protect them from oxygen.

    • Light Protection: Store the compound and its solutions in amber vials or protect them from light to prevent photocatalytic degradation.[13]

    • Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant (e.g., BHT or ascorbic acid).

    • Metal Chelators: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA may help.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products and establish the stability-indicating nature of your analytical method.[14][15][16]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC-UV system, LC-MS system

  • pH meter, calibrated oven, photostability chamber

Workflow Diagram:

G start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) hydrolysis_acid Acid Hydrolysis (0.1M HCl, 60°C) start->hydrolysis_acid hydrolysis_base Base Hydrolysis (0.1M NaOH, RT) start->hydrolysis_base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (Solid & Solution, 80°C) start->thermal photo Photostability (ICH Q1B conditions) start->photo sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) hydrolysis_acid->sampling hydrolysis_base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by HPLC-UV & LC-MS sampling->analysis data data analysis->data Evaluate Peak Purity Identify Degradants Calculate % Degradation

Caption: Forced Degradation Study Workflow.

Step-by-Step Methodology:

  • Prepare a Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each condition.

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot of the stock solution to achieve a final acid concentration of 0.1 M. Place in an oven at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to another aliquot to achieve a final base concentration of 0.1 M. Keep at room temperature. Note: Base hydrolysis is often much faster than acid hydrolysis.[1][3]

    • Oxidative Stress: Add an equal volume of 6% H₂O₂ to an aliquot to achieve a final peroxide concentration of 3%. Keep at room temperature, protected from light.

    • Thermal Stress: Place vials of the solid compound and the stock solution in an oven at 80°C.

    • Photostability: Expose the solid compound and stock solution to light conditions as specified in ICH guideline Q1B.

  • Sampling and Analysis:

    • Withdraw samples at predetermined time points (e.g., 0, 2, 8, 24 hours).

    • For acid and base samples, neutralize them before injection (e.g., with an equimolar amount of base or acid, respectively).

    • Analyze all samples, including an unstressed control, by a suitable stability-indicating HPLC-UV method. A reverse-phase C18 column with a gradient mobile phase of water (with 0.1% formic acid) and acetonitrile is a good starting point.

    • Analyze samples showing significant degradation by LC-MS to obtain mass information on the degradation products.

  • Data Interpretation:

    • Aim for 5-20% degradation of the active ingredient. If degradation is too rapid or too slow, adjust the stress condition (time, temperature, or reagent concentration) accordingly.[15]

    • Compare chromatograms from stressed samples to the control. Identify and quantify new peaks.

    • Use the mass spectrometry data to propose structures for the degradation products.

Data Presentation Example:

Stress ConditionTime (h)Parent Compound (%)Degradant 1 (%) (RRT 0.5)Degradant 2 (%) (RRT 1.2)
0.1 M HCl, 60°C 0100.00.00.0
891.28.50.3
2478.520.90.6
0.1 M NaOH, RT 0100.00.00.0
285.414.10.5
855.143.81.1
3% H₂O₂, RT 0100.00.00.0
2495.30.83.9

References

  • Eawag. Morpholine Degradation Pathway. [Link]

  • Combourieu, B., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 64(2), 622-629. [Link]

  • Separation Science. Analytical Techniques In Stability Testing. [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Divakaran, R. Mechanisms of Ester hydrolysis. [Link]

  • Huang, L. Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. [Link]

  • Nair, L. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 26-30. [Link]

  • BYJU'S. Ester Hydrolysis. [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. [Link]

  • Wikipedia. Ester hydrolysis. [Link]

  • Allen, J. M., & Wang, B. (2014). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Journal of the American Chemical Society, 136(36), 12608–12611. [Link]

  • Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Herald of the International Academy of Sciences. Russian Section, (2), 11-19. [Link]

  • Syngene. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Herald of the International Academy of Sciences. Russian Section. [Link]

  • ResearchGate. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Britannica. Amine - Reactions, Synthesis, Properties. [Link]

  • Gualandi, A., et al. (2022). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. ACS Catalysis, 12(1), 359-369. [Link]

  • Ataman Kimya. MORPHOLINE. [Link]

  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Symmetric Events. Training Snippet: Introduction to forced degradation studies. [Link]

  • Lallemand, L., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Molecules, 25(18), 4287. [Link]

  • Chemistry LibreTexts. 23.11: Oxidation of Amines. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analysis, 5(1), 1-13. [Link]

  • Wikipedia. Morpholine. [Link]

  • DTIC. MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. [Link]

  • ResearchGate. Morpholines. Synthesis and Biological Activity. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl Morpholine-3-Carboxylate Hydrochloride

This guide provides comprehensive storage and handling protocols for this compound (CAS No. 1269444-31-6, among others). As a key building block in pharmaceutical and agrochemical synthesis, maintaining its chemical integrity is paramount for reproducible and successful experimental outcomes.[1] This document moves beyond simple instructions to explain the scientific rationale behind each procedure, empowering researchers to mitigate risks and troubleshoot common issues effectively.

Section 1: Core Storage & Stability FAQs

This section addresses the most critical questions regarding the long-term storage and stability of this compound. Proper storage is the first and most crucial step in ensuring the validity of any experiment.

Question: What are the ideal storage conditions for this compound?

Answer: The compound should be stored under controlled conditions to prevent degradation. The hydrochloride salt form is used specifically to enhance stability and solubility compared to the free base.[1] However, it is still susceptible to environmental factors.

Table 1: Recommended Storage Conditions

Parameter Recommendation Scientific Rationale
Temperature 2°C to 8°C[2] Refrigeration drastically slows the rate of potential degradation reactions, primarily hydrolysis of the ethyl ester group.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).[3] The morpholine nitrogen can be susceptible to oxidation. More critically, the compound can be hygroscopic; an inert atmosphere displaces moisture and oxygen, preventing hydrolysis and oxidative degradation.
Light Protect from light.[4] Although not highly photo-labile, prolonged exposure to UV light can provide the energy to initiate degradation pathways. Amber vials are recommended.

| Container | Tightly sealed, airtight container.[3][5] | Prevents the ingress of atmospheric moisture and oxygen, which are the primary drivers of degradation. |

Question: My vial arrived at room temperature, but the recommendation is 2-8°C. Is it compromised?

Answer: No, this is standard practice. Suppliers often ship the compound at ambient temperature for the duration of transit, which is typically acceptable.[2][4] However, for long-term storage and to preserve the guaranteed purity, it is imperative to transfer it to the recommended 2-8°C conditions immediately upon receipt.

Question: Why is moisture so detrimental to this compound?

Answer: The primary point of vulnerability in the this compound structure is the ester linkage (-COOEt). In the presence of water, this ester can undergo hydrolysis to form the corresponding carboxylic acid and ethanol. This seemingly minor change creates a significant impurity that can alter reaction stoichiometry, interfere with downstream purification, and ultimately lead to failed experiments. Storing the compound sealed and in a dry environment is the most effective preventative measure.[2][3]

Section 2: Safe Handling & Hazard Mitigation

Handling this compound requires adherence to standard laboratory safety protocols, informed by its specific chemical hazards.

Question: What are the primary chemical hazards I should be aware of?

Answer: this compound is classified as a hazardous substance. The primary risks are associated with direct contact and inhalation.

Table 2: GHS Hazard Identification

Hazard Statement Code Description
Harmful if swallowed H302 Poses a risk of toxicity if ingested.[6]
Causes skin irritation H315 Can cause redness, itching, or inflammation upon contact with skin.[3][6]
Causes serious eye irritation H319 Can cause significant, but reversible, eye damage.[3][6]

| May cause respiratory irritation | H335 | Inhalation of the dust can irritate the respiratory tract.[6] |

Question: What is the mandatory Personal Protective Equipment (PPE) for handling this solid?

Answer: Always handle this compound within a well-ventilated area, preferably inside a chemical fume hood to mitigate inhalation risks.[3][5][7]

  • Eye Protection: Chemical safety goggles are mandatory.[7]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves before use and use proper removal technique.[8]

  • Body Protection: A standard laboratory coat should be worn.[7]

  • Respiratory Protection: If handling large quantities or if adequate ventilation is not available, a NIOSH-approved respirator is recommended.[7][9]

Diagram 1: Safe Handling Workflow

A Prepare to Handle Compound C Don appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat A->C B Is a certified chemical fume hood available? D Proceed with handling inside fume hood. B->D Yes E STOP. Do not handle. Consult EHS. B->E No C->B F Weigh and prepare solutions promptly to minimize air exposure. D->F G Tightly reseal container and return to 2-8°C storage. F->G

A decision workflow for the safe handling of the compound.

Section 3: Troubleshooting Guide

This section provides solutions to common problems that may arise during experimentation, linking them back to storage and handling practices.

Question: I opened a new vial and the solid appears clumpy and off-color. What should I do?

Answer: This is a classic sign of moisture absorption and potential degradation. A pure compound should be a white to off-white, free-flowing crystalline solid.[1]

  • Causality: Clumping indicates the compound has absorbed atmospheric water, a condition known as hygroscopicity. This significantly increases the risk of ester hydrolysis. An off-color (e.g., yellow or brown) tint may suggest oxidative degradation or the presence of other impurities.

  • Protocol:

    • Do not use in a critical experiment. The purity is now questionable.

    • Quarantine the vial: Label it clearly as "Suspect - Purity Analysis Required."

    • Validate Purity: If possible, acquire a Certificate of Analysis for the lot number. Perform an analytical test such as NMR or LC-MS to determine the actual purity and identify any degradation products (e.g., the hydrolyzed carboxylic acid).

    • Decision: Based on the analysis, decide if the material is suitable for non-critical tests or if it must be discarded following your institution's hazardous waste procedures.

Question: My reaction is giving low yields or unexpected byproducts. I've checked all my other reagents. Could the this compound be the culprit?

Answer: Yes, this is a strong possibility if the compound was stored improperly.

  • Causality: If the ester has partially hydrolyzed to the carboxylic acid due to moisture exposure, the molar quantity of the active starting material is lower than calculated. Furthermore, the newly formed carboxylic acid can act as an unwanted nucleophile or base in your reaction, leading to unexpected side products and complicating purification.

  • Troubleshooting Steps:

    • Review the storage history of the vial. Was it left out? Was the cap fully sealed?

    • Perform a purity check on the starting material as described above.

    • If degradation is confirmed, procure a new, verified lot of the compound and repeat the experiment, ensuring strict adherence to anhydrous handling techniques.

Question: What is the correct procedure for a small laboratory spill?

Answer: For a small spill of the solid material:

  • Protocol:

    • Alert colleagues in the immediate area.

    • Ensure PPE is worn.

    • Prevent dust generation. Gently cover the spill with an absorbent material like sand or vermiculite.[10]

    • Collect the material. Carefully sweep or scoop the mixture into a designated, labeled hazardous waste container. Do not create airborne dust.[7]

    • Decontaminate the area. Wipe the spill area with a damp cloth, then wash with soap and water.

    • Dispose of all waste (collected material, contaminated PPE) according to your institution's environmental health and safety guidelines.

Diagram 2: Small Spill Response Workflow

A Small Spill Occurs B Alert others in area & ensure PPE is on A->B C Cover spill with an inert absorbent (e.g., sand) B->C D Carefully scoop mixture into labeled waste container C->D E Decontaminate surface with soap and water D->E F Dispose of all contaminated materials as hazardous waste E->F

A step-by-step workflow for responding to a small spill.

References

  • PubChem. Ethyl thiomorpholine-3-carboxylate hydrochloride (CID 17433447). [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - N-Ethylmorpholine. [Link]

  • Penta Chemicals. Morpholine Safety Data Sheet. [Link]

Sources

Technical Support Center: Scale-Up of Ethyl Morpholine-3-Carboxylate Hydrochloride Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Ethyl morpholine-3-carboxylate hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. We will explore the causality behind common issues and provide actionable, field-tested solutions.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the scale-up process.

Q1: What is the most critical parameter to control during the cyclization step?

A1: Temperature control is paramount. The intramolecular cyclization to form the morpholine ring is often highly exothermic or requires sustained high temperatures.[1] On a large scale, inefficient heat dissipation can lead to a runaway reaction, generating impurities and causing safety hazards. Conversely, temperatures that are too low will result in an incomplete reaction and low yields.[1] A well-calibrated reactor with an efficient heating/cooling jacket and an overhead stirrer that ensures homogenous mixing is essential.

Q2: Why am I observing batch-to-batch variability in the physical properties of the final hydrochloride salt?

A2: The physical form of the final product is highly dependent on the crystallization and isolation conditions. Factors such as the solvent system, cooling rate, agitation speed, and the method of HCl addition (e.g., gaseous HCl vs. HCl in a solvent) can influence crystal size, morphology, and bulk density. The hygroscopic nature of many amine hydrochlorides can also lead to clumping if not dried and stored under inert conditions.[1]

Q3: My product is showing discoloration (yellow to brown). What is the likely cause?

A3: Discoloration is typically a sign of impurity formation due to degradation. Common causes include excessive reaction temperatures leading to charring, oxidation of the amine, or side reactions with residual starting materials or solvents.[1] Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) and that purification steps are adequate to remove colored impurities.

Q4: Is it necessary to use a chiral starting material to obtain a specific enantiomer of this compound?

A4: Yes. The stereocenter at the 3-position of the morpholine ring is typically established by the chirality of the starting material. Syntheses often begin with enantiomerically pure amino acids or amino alcohols to produce the desired single enantiomer.[2] It is crucial to ensure that the reaction conditions do not cause racemization.

Section 2: In-Depth Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving specific problems encountered during scale-up.

Problem 1: Low Reaction Yield

A significant drop in yield during scale-up is a common and costly issue. The following workflow can help diagnose the root cause.

Troubleshooting Workflow: Low Yield

G start Problem: Low Yield check_conversion In-Process Control (IPC): Check Reaction Conversion (e.g., HPLC, GC) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete Low complete Complete Conversion check_conversion->complete High cause1 Cause: Inefficient Mixing/ Heat Transfer incomplete->cause1 cause2 Cause: Incorrect Stoichiometry/ Reagent Quality incomplete->cause2 cause3 Cause: Insufficient Reaction Time or Temperature incomplete->cause3 cause4 Cause: Degradation of Product complete->cause4 cause5 Cause: Poor Isolation/ Work-up Losses complete->cause5 solution1 Solution: - Increase agitation speed. - Verify reactor heat transfer efficiency. - Adjust reagent addition rate. cause1->solution1 solution2 Solution: - Re-verify calculations for scale. - Test purity of starting materials. - Check activity of catalyst/base. cause2->solution2 solution3 Solution: - Extend reaction time based on IPC. - Confirm internal reactor temp. - Optimize temperature profile. cause3->solution3 solution4 Solution: - Lower reaction temperature. - Reduce reaction time. - Ensure inert atmosphere. cause4->solution4 solution5 Solution: - Optimize extraction pH & solvent. - Minimize transfers. - Check for product in aqueous layers. cause5->solution5

Caption: Troubleshooting decision tree for low yield.

Detailed Analysis of Causes & Solutions:
  • Inefficient Mixing/Heat Transfer: In large reactors, reactants can be poorly mixed, creating localized "hot spots" or areas of high concentration that lead to side reactions. Ensure the agitator design is appropriate for the vessel geometry and viscosity of the reaction mixture.

  • Reagent Quality: The quality and purity of starting materials are critical. For instance, using a base with lower-than-expected activity can lead to incomplete deprotonation and stalled reactions. Always qualify new batches of key reagents.

  • Poor Isolation: Product may be lost during aqueous work-up if the pH of the extraction is not optimal or if the product has significant solubility in the aqueous phase. Perform a mass balance analysis by testing all waste streams (e.g., aqueous layers, filter cakes) for the presence of the product.

Problem 2: Product Purity Issues

Achieving high purity (>99%) is often a requirement for pharmaceutical intermediates. Impurities can arise from side reactions, unreacted starting materials, or degradation.

Common Impurities and Their Origins
Impurity TypePotential CauseRecommended Action
Unreacted Starting Materials Incomplete reaction due to poor kinetics, insufficient reagents, or deactivation of a catalyst.Optimize reaction time and temperature using IPC. Verify stoichiometry and reagent quality.
Dimerization/Oligomerization Intermolecular reaction competing with the desired intramolecular cyclization. Often favored at high concentrations.Control the rate of addition of a key starting material (feed-controlled reaction) to maintain its low concentration.
Hydrolysis of Ester Presence of excess water and strong base or acid, especially at elevated temperatures.Use anhydrous solvents and reagents. Control the amount of base/acid and perform hydrolysis-sensitive steps at lower temperatures.
Over-alkylation In syntheses involving N-alkylation, the product amine can react further with the alkylating agent.Use a slight excess of the amine or control the stoichiometry of the alkylating agent carefully.
Protocol: Recrystallization for Purity Enhancement

This protocol provides a self-validating system for purifying the final hydrochloride salt.

  • Solvent Selection: Screen for a solvent system where the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common systems include isopropanol/water, ethanol/MTBE, or acetonitrile.

  • Dissolution: Charge the crude this compound to a clean, dry reactor. Add the primary solvent (e.g., isopropanol) and agitate.

  • Heating: Gently heat the mixture to the target dissolution temperature (e.g., 60-70°C). The solution should become clear. If impurities remain undissolved, perform a hot filtration.

  • IPC 1 (Clarity): Visually confirm that all product has dissolved and the solution is homogenous.

  • Cooling (Crystallization): Cool the solution according to a pre-defined profile. A slow, controlled cooling rate is crucial for forming large, pure crystals. A typical profile might be cooling from 70°C to 20°C over 4-6 hours.

  • IPC 2 (Slurry Check): At the final temperature, take a sample and analyze the solids by microscopy to confirm the desired crystal morphology. Analyze the mother liquor by HPLC to quantify the amount of product remaining in solution, ensuring crystallization is complete.

  • Isolation: Filter the slurry and wash the cake with a cold, fresh portion of the solvent or an anti-solvent (e.g., MTBE) to remove residual mother liquor.

  • Drying: Dry the purified solid under vacuum at a controlled temperature (e.g., 40-50°C) until the solvent content meets specifications (determined by Loss on Drying or GC headspace analysis).

Problem 3: Difficult Isolation or Handling

Issues with filtration, drying, or the physical nature of the product can create significant bottlenecks at scale.

Q: My product is an oil or a sticky solid that won't crystallize. What can I do?

A: This often indicates the presence of impurities that are inhibiting crystallization or that the freebase form of the product is present rather than the hydrochloride salt.

  • Verify Salt Formation: Ensure at least one full equivalent of HCl has been added. You can check the pH of a slurry in water or use an analytical technique like ion chromatography.

  • Purify the Freebase: It is sometimes easier to purify the freebase of the amine by column chromatography or distillation first, and then perform the salt formation on the highly pure material.

  • Use an Anti-Solvent: After dissolving the oil in a small amount of a good solvent (e.g., ethanol), slowly add an "anti-solvent" in which the product is insoluble (e.g., heptane, MTBE) with vigorous stirring to induce precipitation.

Q: The filtration of my product is extremely slow. How can I improve it?

A: Slow filtration is usually caused by very small, fine particles or an amorphous solid that clogs the filter medium.

  • Optimize Crystallization: The solution is to generate larger crystals. Experiment with slower cooling rates, reduced agitation during crystallization, and aging the slurry for several hours at the final temperature to allow for crystal growth (Ostwald ripening).

  • Filter Aid: While not ideal for final products, a filter aid like Celite® can be used in intermediate steps to improve filtration speed.

General Synthesis Workflow

The following diagram illustrates a conceptual workflow for the production of Ethyl morpholine-3-carboxylate HCl, highlighting key control points.

G cluster_0 Synthesis cluster_1 Work-up & Isolation cluster_2 Purification & Final Step SM Starting Materials (e.g., Serine Ethyl Ester, Bis(2-chloroethyl) ether) Reaction Cyclization Reaction SM->Reaction IPC1 IPC: Reaction Completion (HPLC) Reaction->IPC1 Quench Reaction Quench IPC1->Quench Extraction Aqueous/Organic Extraction Quench->Extraction SolventSwap Solvent Swap to Crystallization Solvent Extraction->SolventSwap HCl_Addition HCl Salt Formation SolventSwap->HCl_Addition Crystallization Crystallization HCl_Addition->Crystallization FilterDry Filtration & Drying Crystallization->FilterDry API Final Product FilterDry->API

Caption: Conceptual workflow for Ethyl morpholine-3-carboxylate HCl production.

References
  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.
  • OSHA. (2003). Morpholine (Method PV2123). U.S. Department of Labor.
  • Sigma-Aldrich. (n.d.). (S)-Ethyl morpholine-3-carboxylate hydrochloride.
  • Martin, S. F., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Raoof, S. S., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal.
  • Kappe, C. O., et al. (n.d.). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. PMC.
  • Siggia, S., et al. (1956). Analytical Chemistry Vol. 28 No. 4.
  • Palko, A. A., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry.

Sources

refining reaction conditions for stereoselective morpholine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of morpholines. This resource is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and optimize their synthetic routes to this critical heterocyclic scaffold. The morpholine ring is a ubiquitous feature in pharmaceuticals, making its efficient and stereocontrolled synthesis a paramount objective.[1][2][3] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered in the laboratory.

Section 1: FAQs - Catalyst and Reaction Condition Optimization

Question 1: My asymmetric hydrogenation for a 2-substituted morpholine is giving low enantiomeric excess (ee). What are the key parameters to investigate?

Answer: Achieving high enantioselectivity in the asymmetric hydrogenation of dehydromorpholine precursors is a common challenge.[4][5][6] The success of this reaction is highly dependent on the interplay between the catalyst, substrate, and reaction conditions. Here’s a systematic approach to troubleshooting:

1. Catalyst and Ligand Choice:

  • Ligand Bite Angle: For rhodium-catalyzed hydrogenations, the bite angle of the bisphosphine ligand is critical. Ligands with a large bite angle, such as SKP-Rh complexes, have demonstrated excellent enantioselectivities (up to 99% ee) for the synthesis of 2-substituted chiral morpholines.[4][5][6] If you are using a different class of ligands, consider screening catalysts with larger bite angles.

  • Catalyst Loading: While a higher catalyst loading can sometimes improve conversion, it doesn't always correlate with higher ee. In fact, for some systems, decreasing the catalyst amount (e.g., from 1 mol% to 0.2 mol%) and compensating with increased reaction time and temperature can maintain high yield and ee, offering a more economical process for gram-scale synthesis.[4]

2. Solvent Effects:

  • The polarity and coordinating ability of the solvent can significantly influence the catalyst's performance and the stereochemical outcome.[7][8] Solvents can interact with the catalyst-substrate complex, altering the transition state energy and thus the enantioselectivity.

  • Troubleshooting Protocol: Screen a range of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, MeOH). It's crucial to ensure your catalyst is soluble and stable in the chosen solvent.

3. Hydrogen Pressure and Temperature:

  • These parameters are interdependent. Increasing hydrogen pressure can sometimes enhance the rate and selectivity, but excessive pressure can also lead to side reactions or catalyst deactivation.

  • Temperature affects both the reaction rate and the enantioselectivity. A lower temperature generally favors higher ee, but at the cost of a longer reaction time. Perform a temperature screen (e.g., from room temperature down to 0°C or lower) to find the optimal balance.

Question 2: I'm attempting a one-pot tandem hydroamination/asymmetric transfer hydrogenation to synthesize a 3-substituted morpholine, but the yield is poor. What are the likely causes?

Answer: The tandem sequential one-pot reaction is an efficient strategy, but its success hinges on the compatibility of the two catalytic cycles.[9][10][11][12] Poor yields often point to catalyst incompatibility or suboptimal conditions for one of the steps.

1. Catalyst Deactivation or Inhibition:

  • The two catalysts (e.g., a Ti-catalyst for hydroamination and a Ru-catalyst for asymmetric transfer hydrogenation) must be able to function in the same reaction vessel without mutual inhibition.[9][10][11][12]

  • Troubleshooting Protocol:

    • Run the hydroamination step separately to confirm the formation of the cyclic imine intermediate. Use techniques like ¹H NMR or GC-MS to monitor the conversion.

    • If the first step is successful, investigate the transfer hydrogenation. Ensure the hydrogen source (e.g., formic acid/triethylamine) is pure and added correctly.

    • Consider the possibility of byproducts from the first step inhibiting the second catalyst.

2. Reaction Conditions for Each Step:

  • The optimal conditions for hydroamination (temperature, solvent) may not be ideal for the asymmetric transfer hydrogenation. A compromise is often necessary.

  • Hydroamination: This step often requires elevated temperatures to drive the cyclization.

  • Asymmetric Transfer Hydrogenation: The Noyori-Ikariya catalyst, RuCl, is commonly used and its performance is sensitive to the base and solvent.[9][10][11][12]

3. Substrate Scope and Functional Group Tolerance:

  • While this method tolerates a wide range of functional groups, certain substituents on the aminoalkyne substrate can interfere with the catalysts.[9][10][11][12] For instance, strongly coordinating groups might poison the catalyst.

Question 3: My diastereoselectivity is low in an iron-catalyzed cyclization of an amino alcohol to form a disubstituted morpholine. How can I improve it?

Answer: Iron(III)-catalyzed diastereoselective synthesis of morpholines is a powerful method, but achieving high diastereoselectivity often requires careful optimization of reaction parameters.[13]

1. Temperature is a Critical Parameter:

  • For these reactions, temperature has a profound effect on the diastereomeric ratio (dr). It has been shown that increasing the temperature (e.g., to 50°C) can significantly improve the formation of the cis diastereoisomer.[13] This suggests that the reaction may be under thermodynamic control, where the more stable cis product is favored at higher temperatures.

  • Troubleshooting Protocol: Perform the reaction at various temperatures (e.g., room temperature, 40°C, 50°C, 60°C) and monitor the dr by ¹H NMR or HPLC.

2. Catalyst Choice:

  • While FeCl₃·6H₂O is effective, other Lewis or Brønsted acids might offer different selectivity profiles.[13] However, it has been reported that catalysts like bismuth(III) triflate and indium(III) chloride can be efficient but may lead to lower diastereoselectivity.[13]

3. Solvent:

  • The solvent can influence the equilibrium between diastereomers. Dichloromethane (CH₂Cl₂) is a commonly used solvent for this transformation.[13] Screening other non-coordinating solvents might be beneficial.

Data Summary: Effect of Temperature on Diastereoselectivity

EntryCatalyst (mol%)Temperature (°C)Time (h)cis:trans ratioYield (%)
1FeCl₃·6H₂O (5)RT2454:46-
2FeCl₃·6H₂O (10)RT4854:4681
3FeCl₃·6H₂O (5)500.2560:40-
4FeCl₃·6H₂O (5)50294:6-

Data adapted from a study on the synthesis of 2,6-disubstituted morpholines.[13]

Section 2: Troubleshooting Workflows

Workflow 1: Diagnosing Low Stereoselectivity in Intramolecular Cyclizations

This workflow provides a step-by-step process to identify and resolve issues with stereoselectivity in intramolecular cyclization reactions to form the morpholine ring.

G start Low Diastereoselectivity Observed check_temp Is the reaction under kinetic or thermodynamic control? start->check_temp temp_exp Perform temperature screening experiment (-20°C to 80°C) check_temp->temp_exp analyze_temp Analyze dr at different temperatures temp_exp->analyze_temp kinetic Low temp favors one diastereomer (Kinetic Control) analyze_temp->kinetic thermo High temp favors one diastereomer (Thermodynamic Control) analyze_temp->thermo optimize_temp Optimize temperature for desired diastereomer kinetic->optimize_temp thermo->optimize_temp check_solvent Have solvent effects been investigated? optimize_temp->check_solvent solvent_exp Screen a range of solvents (polar aprotic, polar protic, nonpolar) check_solvent->solvent_exp No analyze_solvent Analyze dr in each solvent solvent_exp->analyze_solvent solvent_effect Does solvent polarity/coordination affect dr? analyze_solvent->solvent_effect optimize_solvent Select optimal solvent solvent_effect->optimize_solvent Yes no_solvent_effect Solvent has minimal effect solvent_effect->no_solvent_effect No check_reagent Is the cyclization reagent/catalyst optimal? optimize_solvent->check_reagent no_solvent_effect->check_reagent reagent_exp Screen different Lewis acids, bases, or dehydrating agents check_reagent->reagent_exp No analyze_reagent Compare dr for each reagent reagent_exp->analyze_reagent optimize_reagent Select optimal reagent/catalyst analyze_reagent->optimize_reagent end_point Improved Diastereoselectivity optimize_reagent->end_point

Caption: Troubleshooting workflow for low diastereoselectivity.

Section 3: FAQs - Substrate and Purification Issues

Question 4: I'm having trouble with protecting groups. Which ones are most suitable for morpholine synthesis, and what are common issues with their removal?

Answer: Protecting group strategy is crucial and must be planned carefully to avoid unwanted side reactions or difficulties in deprotection.[14][15]

Commonly Used Protecting Groups:

  • Nitrogen Protection:

    • Boc (tert-butyloxycarbonyl): Stable to a wide range of conditions but easily removed with acid (e.g., TFA in CH₂Cl₂). A common issue is the potential for acid-labile groups elsewhere in the molecule to be cleaved simultaneously.

    • Cbz (carboxybenzyl): Removed by hydrogenolysis (H₂, Pd/C). This method is clean but incompatible with substrates containing other reducible functional groups (e.g., alkenes, alkynes).

    • Benzyl (Bn): Also removed by hydrogenolysis.

  • Oxygen Protection:

    • Silyl ethers (e.g., TBS, TIPS): Commonly used and removed with fluoride sources (e.g., TBAF). Ensure that the fluoride source does not induce other side reactions.

    • Benzyl (Bn): As with N-benzyl, removed by hydrogenolysis.

Troubleshooting Deprotection:

  • Incomplete Deprotection: This can be due to insufficient reagent, short reaction time, or catalyst poisoning (in the case of hydrogenolysis). Increase the amount of deprotecting agent or reaction time. For hydrogenolysis, ensure the catalyst is active and the system is free of poisons like sulfur compounds.

  • Side Reactions: If the deprotection conditions are too harsh, they may affect other functional groups.

    • Orthogonal Protection: The best strategy is to use an "orthogonal" set of protecting groups, where each group can be removed under specific conditions without affecting the others.[15] For example, using a Boc group (acid-labile) and a benzyl group (hydrogenolysis-labile) in the same molecule allows for selective deprotection.[15]

Question 5: The purification of my chiral morpholine derivative by column chromatography is difficult, and I'm seeing co-elution of diastereomers. What can I do?

Answer: The purification of chiral compounds, especially diastereomers, can be challenging due to their similar physical properties.[16][17]

1. Chromatographic Optimization:

  • Stationary Phase: Standard silica gel may not be sufficient. Consider using different stationary phases like alumina or reverse-phase C18. Chiral stationary phases (CSPs) in HPLC are the gold standard for separating enantiomers and can also be effective for diastereomers.[17]

  • Mobile Phase: Systematically vary the solvent system. For normal phase chromatography, a small change in the polarity of the eluent (e.g., by adding a small amount of a more polar solvent like methanol to a hexane/ethyl acetate mixture) can significantly alter the separation.

  • Supercritical Fluid Chromatography (SFC): This technique is gaining popularity as a cost-effective and efficient alternative to HPLC for chiral separations, often providing better resolution and faster run times.[17]

2. Derivatization:

  • If the diastereomers are difficult to separate, consider derivatizing them to increase the difference in their physical properties. For example, reacting a free amine with a chiral derivatizing agent can create diastereomeric amides that are more easily separated. The derivatizing group can then be removed.

3. Crystallization:

  • If your compound is crystalline, fractional crystallization can be a highly effective method for separating diastereomers on a large scale. This involves dissolving the mixture in a hot solvent and allowing it to cool slowly, leading to the crystallization of the less soluble diastereomer.

4. Epimerization:

  • In some cases, if one diastereomer is desired and the other is not, it may be possible to epimerize the unwanted diastereomer back to a mixture and re-separate. For example, a light-mediated reversible hydrogen atom transfer (HAT) approach has been used to epimerize substituted morpholines.[18]

Section 4: Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of a Dehydromorpholine

This protocol is based on a reported method for the synthesis of 2-substituted chiral morpholines.[4][5][6]

  • Preparation: In a glovebox, add the dehydromorpholine substrate (1.0 mmol) and the Rh-catalyst (e.g., SKP-Rh complex, 0.01 mmol, 1 mol%) to a flame-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., MeOH, 5 mL) via syringe.

  • Reaction Setup: Seal the Schlenk tube, remove it from the glovebox, and connect it to a hydrogen manifold.

  • Hydrogenation: Purge the tube with hydrogen gas (3 cycles). Pressurize the vessel to the desired pressure (e.g., 50 bar) and stir the reaction mixture at the desired temperature (e.g., 50°C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield and the enantiomeric excess by chiral HPLC analysis.

Diagram: General Synthetic Approaches to Chiral Morpholines

G cluster_0 Pre-Cyclization Stereocenter Formation cluster_1 Stereocenter Formation During Cyclization cluster_2 Post-Cyclization Stereocenter Formation a1 Chiral Pool (e.g., Amino Acids) a3 Intramolecular Cyclization a1->a3 a2 Asymmetric Reaction (e.g., Sharpless Epoxidation) a2->a3 end_product Chiral Morpholine a3->end_product b1 Acyclic Precursor b2 Asymmetric Cycloaddition/Annulation b1->b2 b2->end_product c1 Unsaturated Morpholine (Dehydromorpholine) c2 Asymmetric Hydrogenation c1->c2 c2->end_product

Sources

preventing racemization during reactions with chiral morpholine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Racemization During Synthetic Reactions

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with chiral morpholine derivatives. The morpholine scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs and bioactive molecules due to its favorable physicochemical and metabolic properties.[1][2][3] Maintaining the stereochemical integrity of chiral morpholines is paramount, as different enantiomers can exhibit vastly different pharmacological activities and toxicities.[4][5][6]

This guide provides in-depth troubleshooting advice, proven protocols, and answers to frequently asked questions to help you mitigate the risk of racemization—the undesired conversion of a single, optically active enantiomer into an equal mixture of both enantiomers, rendering it optically inactive.[7]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the stability of chiral morpholine derivatives during chemical transformations.

Q1: What is racemization and why is it a critical issue with chiral morpholines?

A: Racemization is the process that converts an enantiomerically pure or enriched substance into a mixture containing equal amounts of both the (+) and (-) enantiomers (a racemate).[7] This is a significant problem in drug development because the biological activity of a chiral molecule often resides in only one of its enantiomers (the eutomer), while the other (the distomer) may be inactive or cause undesirable side effects.[5][6] For morpholine derivatives, which are key components of many therapeutic agents, losing stereochemical purity can lead to a dramatic loss of efficacy and introduce safety risks.[8][9]

Q2: What are the most common causes of racemization in my reactions?

A: The primary drivers of racemization involve the formation of planar, achiral intermediates from your chiral starting material.[10] Key factors that promote the formation of these intermediates include:

  • Presence of Acid or Base: Both can catalyze the formation of achiral intermediates like enolates or facilitate imine-enamine tautomerism.[10][11]

  • Elevated Temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for racemization, even in the absence of a strong catalyst.[10][12][13]

  • Solvent Effects: The polarity and proticity of the solvent can stabilize the transition states leading to racemization.[10][14]

  • Prolonged Reaction Times: Longer exposure to racemizing conditions increases the likelihood of diminished enantiomeric excess.[10]

Q3: Which position on the morpholine ring is most susceptible to racemization?

A: The carbon atom alpha (α) to the ring nitrogen is typically the most susceptible stereocenter. The hydrogen atom at this position is often acidic enough to be removed by a base, leading to the formation of a planar enamine or a related achiral intermediate. The α-carbon to the oxygen can also be at risk, particularly if activating groups are present, but lability at the C-N α-position is the more common pathway.

Q4: How can I quickly assess the risk of racemization for a new reaction?

A: A quick assessment involves analyzing the reaction mechanism. If the proposed mechanism involves the formation of a carbocation, a carbanion (or enolate/enamine), or a radical at the chiral center, the risk of racemization is high.[7][15] Any step that temporarily destroys the tetrahedral geometry of the stereocenter is a potential racemization pathway. For example, SN1 substitution reactions are notorious for causing racemization due to their planar carbocation intermediates.[16][17][18]

Part 2: Troubleshooting Guides for Racemization Control

This section provides a systematic approach to diagnosing and solving racemization issues encountered during experimentation.

Troubleshooting Issue 1: Loss of Enantiomeric Purity Under Basic Conditions
  • Symptom: You observe a significant drop in enantiomeric excess (e.e.) after a reaction or workup involving a base (e.g., N-alkylation, deprotonation).

  • Root Cause Analysis: Strong bases can abstract a proton from the carbon alpha to the morpholine nitrogen. This converts the sp3-hybridized chiral center into a planar, sp2-hybridized, achiral enamine or related carbanionic intermediate. Subsequent reprotonation can occur from either face with equal probability, leading to a racemic mixture.[10][19] The strength and steric hindrance of the base are critical factors influencing the rate of this process.[10]

  • Solutions & Prophylactic Measures:

    • Reagent Selection: Opt for weaker or more sterically hindered bases that are less likely to deprotonate the chiral center.

    • Temperature Control: Perform the addition of the base and the subsequent reaction at low temperatures (e.g., -78 °C to 0 °C) to disfavor the proton abstraction equilibrium.

    • N-Protection: If the morpholine nitrogen is unsubstituted, protecting it with a group like Boc (tert-Butoxycarbonyl) or Cbz (Benzyloxycarbonyl) can prevent the formation of enamines, a common racemization pathway.[20][21][22] These groups reduce the propensity for deprotonation at the adjacent carbon.

    • Workup Conditions: Neutralize basic reaction mixtures carefully with mild acidic buffers (e.g., NH4Cl solution) at low temperatures. Avoid prolonged exposure to either strongly acidic or basic aqueous conditions during extraction.

Base Type Examples pKa (Conjugate Acid) Racemization Risk Recommended Use & Comments
Strong, Small Bases NaOH, KOH, NaOMe~14-15Very High Avoid if possible. Can rapidly cause racemization, especially at room temperature.[23]
Amine Bases Triethylamine (TEA), DIPEA~10-11Moderate Common in many reactions. Risk increases with temperature and reaction time. Use at low temperatures.
Strong, Non-Nucleophilic DBU, DBN~12-13Substrate Dependent Can still cause racemization.[23] Test on a small scale first.
Carbonate Bases K₂CO₃, Cs₂CO₃~10Low to Moderate Generally safer than hydroxides or alkoxides. Often a good first choice for mild conditions.
Hindered Bases Lithium diisopropylamide (LDA)~36High (if used incorrectly) Primarily used for kinetic deprotonation. Must be used at very low temperatures (-78 °C) with rapid quenching to avoid equilibration.[24]
Troubleshooting Issue 2: Racemization at Elevated Temperatures
  • Symptom: Enantiomeric excess decreases when the reaction temperature is raised to increase the reaction rate.

  • Root Cause Analysis: The interconversion between two enantiomers has a specific activation energy. Providing thermal energy allows the system to overcome this barrier, leading to racemization.[12][13][25] Even a thermodynamically favored product can suffer from erosion of optical purity if the pathway for racemization becomes accessible at higher temperatures.

  • Solutions & Prophylactic Measures:

    • Systematic Temperature Screening: Run the reaction at the lowest temperature that allows for a practical conversion rate. Perform small-scale experiments at various temperatures (e.g., 0 °C, RT, 40 °C) and analyze the e.e. at each point.

    • Use a More Active Catalyst: A more efficient catalyst can lower the activation energy of the desired reaction, allowing it to proceed at a lower temperature where the racemization pathway is kinetically inaccessible.

    • Minimize Reaction Time: Even at moderate temperatures, prolonged reaction times can lead to racemization.[10] Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.

Troubleshooting Issue 3: Solvent-Induced Racemization
  • Symptom: You observe different e.e. values when performing the same reaction in different solvents.

  • Root Cause Analysis: Solvents can significantly influence the rate of racemization by stabilizing or destabilizing the intermediates and transition states involved.[26]

    • Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents are particularly effective at stabilizing charged, achiral intermediates (like enolates or carbocations) through hydrogen bonding. They can also act as proton shuttles, facilitating tautomerization processes that lead to racemization.[10][14]

    • Polar Aprotic Solvents (e.g., THF, DMF, Acetonitrile): These are often a better choice as they are less capable of stabilizing charged intermediates through hydrogen bonding. However, highly polar aprotic solvents can still promote racemization if the mechanism involves charge separation.

  • Solutions & Prophylactic Measures:

    • Solvent Selection: Whenever possible, choose non-polar or polar aprotic solvents over polar protic ones. Toluene, Dichloromethane (DCM), and Tetrahydrofuran (THF) are often good starting points.

    • Conduct a Solvent Screen: If racemization is suspected, screen a range of solvents with varying polarities and proticities to identify the optimal medium for preserving stereochemical integrity.

Solvent Class Examples General Impact on Racemization Rationale
Polar Protic Water, Methanol, EthanolHigh Risk Stabilizes charged, achiral intermediates and facilitates proton transfer.[14][27]
Polar Aprotic DMF, DMSO, AcetonitrileModerate Risk Can still stabilize charge-separated transition states.
Ethereal THF, Dioxane, Diethyl EtherLow Risk Generally poor at stabilizing charged intermediates.
Non-Polar Toluene, Hexane, DCMLowest Risk Provides a non-interactive medium that disfavors the formation of ionic, achiral intermediates.
Part 3: Key Experimental Protocols & Visual Guides
Mechanism Visualization: Base-Catalyzed Racemization

The following diagram illustrates the common pathway for racemization at the α-carbon to the morpholine nitrogen under basic conditions. The key step is the formation of the planar, achiral enamine intermediate, which destroys the stereochemical information.

G cluster_0 Chiral Starting Material cluster_1 Achiral Intermediate A (S)-Enantiomer B Planar Enamine (Loss of Chirality) A->B + Base (B:) - H-B⁺ C (S)-Enantiomer B->C + H-B⁺ (Protonation from top face) D (R)-Enantiomer B->D + H-B⁺ (Protonation from bottom face)

Caption: Base-catalyzed racemization via a planar intermediate.

Workflow for Troubleshooting Racemization

Use this decision tree to systematically diagnose and address unexpected loss of enantiomeric purity in your reactions.

G start Start: Measure e.e. of Product check_ee Is e.e. < 99% of starting material? start->check_ee no_issue No Racemization Detected. Proceed. check_ee->no_issue No analyze Analyze Reaction Conditions check_ee->analyze Yes is_base Base Used? analyze->is_base is_temp Temp > 40°C? is_base->is_temp No solve_base 1. Switch to milder/hindered base. 2. Lower temp to < 0°C. 3. Use N-protection. is_base->solve_base Yes is_solvent Protic Solvent? is_temp->is_solvent No solve_temp 1. Run reaction at lower temp. 2. Use more active catalyst. 3. Minimize reaction time. is_temp->solve_temp Yes solve_solvent 1. Switch to aprotic solvent (THF, Toluene). 2. Perform solvent screen. is_solvent->solve_solvent Yes end Re-run Reaction & Measure e.e. is_solvent->end No solve_base->end solve_temp->end solve_solvent->end

Caption: A logical workflow for troubleshooting racemization.

Protocol 1: General Procedure for Minimizing Base-Mediated Racemization During N-Alkylation

This protocol provides a set of best practices for the N-alkylation of a chiral morpholine while minimizing the risk of epimerization at the adjacent stereocenter.

  • Inert Atmosphere: Set up the reaction in an oven-dried flask under an inert atmosphere (Nitrogen or Argon).

  • Solvent Choice: Dissolve the chiral morpholine substrate (1.0 eq.) in a dry, aprotic solvent (e.g., THF or Toluene).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This is critical for controlling exotherms and minimizing proton exchange.

  • Base Addition: Add the base (e.g., K₂CO₃, 1.5 eq.) portion-wise. If using a liquid base like DIPEA (1.2 eq.), add it dropwise via syringe over several minutes. Maintain vigorous stirring.

  • Stirring: Allow the mixture to stir at -78 °C for 15-30 minutes after the base addition is complete.

  • Electrophile Addition: Add the alkylating agent (e.g., alkyl halide, 1.1 eq.) dropwise to the cold solution.

  • Reaction Monitoring: Keep the reaction at low temperature and monitor its progress by TLC or LC-MS. Allow it to warm slowly to 0 °C or room temperature only if necessary for the reaction to proceed.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of NH₄Cl.

  • Workup: Proceed with a standard aqueous workup, ensuring that all aqueous layers are kept neutral or slightly acidic. Perform extractions quickly and at room temperature or below.

  • Purification: Purify the product using column chromatography as quickly as possible to minimize contact time with the stationary phase.

References
  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. (n.d.). National Institutes of Health (NIH).
  • Preventing racemization during chiral amine synthesis. (n.d.). BenchChem.
  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. (2025). PubMed.
  • Racemization. (n.d.). Wikipedia.
  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. (2025). ACS Publications.
  • Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. (n.d.). SciSpace.
  • Heat of Dilution and Racemization of Chiral Amino Acid Solutions. (n.d.). Bar-Ilan University.
  • New class of chiral molecules offers strong stability for drug development. (2025). Technology Networks.
  • Efficient racemization of the pharmaceutical compound Levetiracetam using solvent-free mechanochemistry. (2024). RSC Publishing.
  • Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene. (2014). PubMed.
  • PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. (n.d.). ijprems.com.
  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (n.d.). MDPI.
  • Solvent effect on the racemization kinetics of d-2,2′-dimethoxybiphenyl-6,6′-dicarboxylic acid. (2025). ResearchGate.
  • Heat of Dilution and Racemization of Chiral Amino Acid Solutions. (2024). ResearchGate.
  • Visible light-mediated, highly stereoselective epimerization of morpholines and piperazines to the more stable isomers. (2023). Morressier.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ResearchGate.
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). ACS Publications.
  • Racemization in Drug Discovery. (n.d.). ORCA - Online Research @ Cardiff.
  • Drug Racemization and Its Significance in Pharmaceutical Research. (2025). ResearchGate.
  • On the Racemization of Chiral Imidazolines. (2025). ResearchGate.
  • Studies on the racemization of a stereolabile 5-aryl-thiazolidinedione. (n.d.). ResearchGate.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). University of Jordan.
  • Generic mechanisms for acid‐catalysed racemisation. (n.d.). ResearchGate.
  • Preventing racemization during the synthesis of 2,4-Diamino-2-methylbutanoic acid. (n.d.). BenchChem.
  • Racemization Overview, Mechanism & Examples. (n.d.). Study.com.
  • The problem of racemization in drug discovery and tools to predict it. (2019). ResearchGate.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). PubMed.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences.
  • Diastereodivergent synthesis of chiral tetrahydropyrrolodiazepinediones via a one-pot intramolecular aza-Michael/lactamization sequence. (n.d.). National Institutes of Health (NIH).
  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • What Is Racemization In Organic Chemistry? (2024). YouTube.
  • Amino Acid-Protecting Groups. (n.d.). ResearchGate.
  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. (n.d.). National Institutes of Health (NIH).
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). BOC Sciences.
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti.
  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. (n.d.). National Institutes of Health (NIH).
  • 19.11: Racemization. (2021). Chemistry LibreTexts.
  • What's a Racemic Mixture? (2012). Master Organic Chemistry.
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). National Institutes of Health (NIH).
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). National Institutes of Health (NIH).
  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024). YouTube.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). lpu.in.
  • Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024). National Institutes of Health (NIH).
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed.

Sources

overcoming poor solubility of reagents in morpholine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Morpholine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of morpholine and its derivatives, with a specific focus on overcoming the poor solubility of reagents. Our goal is to provide you with in-depth, field-proven insights and practical, actionable solutions to enhance your experimental success.

Introduction: The Solubility Challenge in Morpholine Synthesis

The synthesis of the morpholine scaffold, a privileged heterocycle in medicinal chemistry, often involves the reaction of substrates with diverse polarity and structural complexity.[1][2] A frequent and significant hurdle is the poor solubility of one or more reagents in a suitable reaction solvent. This can lead to sluggish or incomplete reactions, low yields, and the formation of unwanted byproducts, complicating purification efforts.[3][4]

This guide provides a structured approach to diagnosing and solving these solubility issues, drawing from established chemical principles and modern synthetic techniques.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common solubility-related problems.

Q1: My starting amine/amino alcohol is not dissolving in the reaction solvent for an N-alkylation reaction. What is my first step?

A1: The first step is to assess your solvent choice. Morpholine synthesis is often performed in aprotic polar solvents like acetonitrile (MeCN) or dimethylformamide (DMF).[3][5] If your substrate, often a large or nonpolar molecule, has poor solubility, consider switching to a solvent with a more appropriate polarity. For instance, 2-methyltetrahydrofuran (2-MeTHF) can be a good alternative.[5] Gentle heating and stirring can also significantly aid dissolution.[6][7]

Q2: I'm observing a solid reactant that remains undissolved even with heating. Will the reaction still proceed?

A2: The reaction may proceed at the solid-liquid interface, but it will likely be extremely slow and inefficient, resulting in low yields. For a reaction to proceed efficiently, the reactants need to be in the same phase to allow for effective molecular collisions. If heating alone is insufficient, you must employ more advanced solubilization strategies as outlined in our troubleshooting guides.

Q3: Can I just add more solvent to dissolve my reagent?

A3: While increasing the solvent volume can dissolve more solute, it will also dilute your reactants. This decrease in concentration can significantly slow down the reaction rate, potentially requiring longer reaction times or higher temperatures to achieve the desired conversion. This approach is often a trade-off and may not be the most efficient solution.

Q4: My reaction involves a salt that is insoluble in my organic solvent. What is the best approach?

A4: This is a classic scenario for employing Phase-Transfer Catalysis (PTC) . A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether, facilitates the transfer of the anionic reagent from the solid or aqueous phase into the organic phase where the reaction occurs.[8][9][10][11] This technique is highly effective for overcoming the mutual insolubility of reagents.

Q5: I've heard that microwave irradiation can help with solubility issues. How does it work?

A5: Microwave-assisted synthesis uses microwave energy to rapidly and efficiently heat the reaction mixture.[12][13][14] This rapid heating can dramatically increase the solubility of reagents and accelerate reaction rates, often reducing reaction times from hours to minutes.[12][15] It is particularly effective for reactions that are sluggish due to high activation energy or poor solubility.

Part 2: Troubleshooting Guides

This section provides a systematic approach to identifying and resolving complex solubility problems.

Guide 1: Systematic Solvent and Temperature Screening

Low yield or a stalled reaction is often the primary indicator of a solubility problem. This guide helps you systematically optimize your reaction conditions.

Problem: The reaction shows low conversion, and solid starting material is visible throughout the reaction time.

Troubleshooting Workflow:

G A Start: Low Conversion & Visible Solids B Increase Temperature Incrementally (e.g., in 10-15 °C steps) A->B C Is the solid fully dissolved? B->C D Monitor reaction progress (TLC/LC-MS). Is conversion improving? C->D Yes F Hold Temperature. Switch to a higher boiling point solvent with different polarity (e.g., MeCN -> DMF or Toluene -> 2-MeTHF). C->F No D->B Partially / No E Optimization Successful. Continue reaction. D->E Yes G Is the solid dissolved in the new solvent? F->G G->B Yes H Proceed to Advanced Techniques: - Phase-Transfer Catalysis - Sonication - Microwave Synthesis G->H No I Yes J No K Yes L No M Yes N No

Caption: Troubleshooting workflow for initial solubility issues.

Causality Explained:

  • Temperature: Increasing temperature directly increases the kinetic energy of solvent and solute molecules, which helps overcome the lattice energy of a solid crystal and promotes dissolution.[6][7][16] It also increases the reaction rate, as described by the Arrhenius equation.[6]

  • Solvent Polarity: The principle of "like dissolves like" is paramount. A nonpolar substrate will be more soluble in a less polar solvent (e.g., toluene, 2-MeTHF), while a polar, non-ionic substrate will prefer a polar aprotic solvent (e.g., DMF, MeCN).[3][5] Switching solvents can fundamentally change the solvation environment.

Data Table: Properties of Common Solvents in Morpholine Synthesis

SolventBoiling Point (°C)Polarity IndexKey Characteristics
Acetonitrile (MeCN)825.8Good general-purpose polar aprotic solvent.[5]
Dimethylformamide (DMF)1536.4High boiling point, highly polar, excellent for dissolving a wide range of compounds.[3]
2-Methyl-THF802.9Greener alternative to THF and DCM, lower polarity.[5]
Isopropyl Alcohol (IPA)823.9Protic co-solvent, can improve solubility of certain substrates.[5]
Toluene1112.4Nonpolar, useful for reactions involving nonpolar reagents.

Part 3: In-Depth Protocols for Advanced Techniques

When standard methods fail, these advanced protocols offer robust solutions.

Protocol 1: Phase-Transfer Catalysis (PTC) for N-Alkylation

This protocol is ideal for reacting a water-soluble nucleophile (or salt) with an organic-soluble electrophile.

Mechanism Overview:

PTC_Mechanism cluster_organic Organic Phase Nu_aq Nucleophile (Nu⁻ M⁺) Q_Nu_org Ion Pair (Q⁺ Nu⁻) M_X M⁺ X⁻ R_X Substrate (R-X) Q_Nu_org->R_X SN2 Reaction Product Product (R-Nu) R_X->Product Q_X_org Catalyst (Q⁺ X⁻) Q_X_org->Nu_aq Ion Exchange at Interface

Caption: Mechanism of Phase-Transfer Catalysis.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the organic-soluble substrate (e.g., an alkyl halide, 1.0 eq) and a suitable organic solvent (e.g., toluene, 10 mL/mmol of substrate).

  • Reagent Addition: Add the insoluble base or nucleophile (e.g., K₂CO₃, NaCN, 1.5-2.0 eq) either as a solid or dissolved in a minimal amount of water.

  • Catalyst Addition: Add the phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB, 5-10 mol%). The lipophilic nature of the catalyst is crucial for its function.[10]

  • Reaction: Heat the biphasic mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring. Vigorous agitation is essential to maximize the interfacial area between the two phases.[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by sampling the organic layer.

  • Work-up: Upon completion, cool the reaction mixture, separate the aqueous and organic layers. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Self-Validation: The success of PTC is evident by the consumption of the organic-soluble starting material, which would otherwise remain unreacted. A control experiment without the PTC catalyst should show little to no product formation under the same conditions.

Protocol 2: Sonication-Enhanced Dissolution

This technique uses ultrasonic energy to accelerate the dissolution of stubborn solids.

Step-by-Step Methodology:

  • Setup: In a reaction vessel, combine the poorly soluble solid reagent and the chosen solvent.

  • Sonication: Place the vessel in an ultrasonic cleaning bath. Ensure the liquid level inside the vessel is slightly below the water level in the bath for efficient energy transfer.

  • Application: Turn on the sonicator. The high-frequency sound waves create cavitation bubbles.[17] The collapse of these bubbles generates localized high pressure and temperature, effectively breaking down solid agglomerates and increasing the surface area for dissolution.[17][18][19]

  • Duration: Sonicate for 5-15 minute intervals. Check for dissolution visually. Note that prolonged sonication can heat the sample.[20]

  • Reaction: Once the solid is dissolved or finely suspended, add the other reagents and proceed with the synthesis under normal stirring.

Causality Explained: Sonication primarily affects the kinetics of dissolution, not the thermodynamic solubility limit.[20] It is a mechanical method to rapidly achieve saturation or create a fine, reactive slurry.

Protocol 3: Microwave-Assisted Synthesis

This protocol leverages microwave energy for rapid, high-temperature reactions.

Step-by-Step Methodology:

  • Vessel Preparation: In a dedicated microwave reaction vessel, combine all reactants and a suitable microwave-absorbing solvent (e.g., DMF, ethanol).[12][15] Caution: Do not use sealed vessels with low-boiling, non-polar solvents like hexane or toluene unless you are experienced with high-pressure microwave synthesis.

  • Microwave Setup: Place the vessel in the microwave reactor. Set the target temperature, maximum pressure, and reaction time. A typical starting point could be 120-150 °C for 10-20 minutes.

  • Reaction: Start the program. The microwave reactor will use power modulation to maintain the set temperature. The rapid, uniform heating often overcomes solubility and kinetic barriers.[12]

  • Cooling & Work-up: After the reaction is complete, the vessel is cooled automatically with compressed air. Once at a safe temperature and pressure, the vessel can be opened and the reaction mixture worked up as usual.

Self-Validation: The dramatic reduction in reaction time and potential increase in yield compared to conventional heating is a clear validation of the microwave's effectiveness.

References

  • Ghasemi, N. (2018). Synthesis of N-formyl morpholine as green solvent in the synthesis of organic compounds. Asian Journal of Green Chemistry, 2(3), 217-226. [Link]

  • Quora. (2022). What is the relationship between solubility and temperature? What about the relationship between reaction rate and temperature?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • ResearchGate. (2019). Recent progress in the synthesis of morpholines. Retrieved from [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • YouTube. (2022). Morpholine Preparation from Diethanolamine. Retrieved from [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(43), 29847–29856. [Link]

  • Post Apple Scientific. (2024). 4 Common Ways Temperature Impacts Chemicals. Retrieved from [Link]

  • ResearchGate. (2020). Can you help me for synthesis of morpholine usinf dehydration diethanolamine?. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2023). Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. Molecules, 28(14), 5489. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Larnaud, F., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]

  • Google Patents. (1957). Process of producing morpholine from diethanolamine.
  • Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Retrieved from [Link]

  • SciSpace. (2001). Dissolving and selective properties of morpholine-based mixed solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2008). Morpholine derivate from secondary amine/alcohol. Retrieved from [Link]

  • Chem-Station. (2016). Sonication in Organic Synthesis. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • CRDEEP Journals. (2014). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Surface Thermodynamics of Aqueous Solutions of Morpholine and Methylmorpholine. Retrieved from [Link]

  • ResearchGate. (2019). Sonication speeds up dissolution or actually increase solubility?. Retrieved from [Link]

  • Dong, Y., et al. (2023). Sonochemical synthesis of nanoparticles from bioactive compounds: advances, challenges, and future perspectives. Journal of Nanobiotechnology, 21(1), 358. [Link]

  • ResearchGate. (n.d.). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. Retrieved from [Link]

  • ResearchGate. (n.d.). High Throughput Sonication: Evaluation for Compound Solubilization. Retrieved from [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 6(10), 1581–1584. [Link]

  • Sciencemadness Wiki. (2022). Morpholine. Retrieved from [Link]

  • Chem-Station. (2015). Phase-Transfer Catalyst (PTC). Retrieved from [Link]

  • SciSpace. (n.d.). Effects of polymorphism and solid-state solvation on solubility and dissolution rate. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • NCBI. (n.d.). Morpholine. Retrieved from [Link]

  • ResearchGate. (n.d.). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Retrieved from [Link]

  • Sharma, G., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC advances, 13(49), 34653–34674. [Link]

  • ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols. Retrieved from [Link]

  • Wang, Z., et al. (2021). Microwave-assisted rapid synthesis of chiral oxazolines. Organic & biomolecular chemistry, 19(17), 3841–3845. [Link]

  • Kanth, S. R., et al. (2006). Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. Bioorganic & medicinal chemistry letters, 16(11), 2998–3001. [Link]

  • ResearchGate. (n.d.). Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate. Retrieved from [Link]

  • S-J. L., et al. (2016). Optimization of the sonication process for meloxicam nanocrystals preparation. Particulate Science and Technology, 34(1), 113-119. [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Validation for Purity Assessment of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. Among the various analytical techniques available, High-Performance Liquid Chromatography (HPLC) stands out for its robustness, precision, and versatility in separating and quantifying impurities. This guide provides an in-depth, experience-driven comparison of a validated stability-indicating HPLC method for the purity assessment of morpholine derivatives against other analytical techniques. We will delve into the causality behind experimental choices, ensuring a scientifically sound and trustworthy framework for your analytical endeavors.

The Imperative of Method Validation: A Foundation of Trust

Before delving into specific methodologies, it is crucial to understand the "why" behind method validation. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) mandate rigorous validation of analytical procedures. This process provides documented evidence that a method is suitable for its intended purpose, ensuring the reliability, consistency, and accuracy of analytical data. The recently revised ICH Q2(R2) and the new ICH Q14 guidelines further emphasize a lifecycle approach to analytical procedures, encouraging a deeper understanding of the method throughout its use.

A Validated Stability-Indicating HPLC Method for Morpholine Derivatives

The following section outlines a detailed, validated HPLC method for the purity assessment of a representative morpholine derivative. This method is designed to be "stability-indicating," meaning it can accurately measure the drug substance in the presence of its degradation products, process impurities, and other potential interferents.

Experimental Protocol: Step-by-Step Methodology

1. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent. The choice of a C18 stationary phase is based on its proven versatility and effectiveness in retaining and separating a wide range of moderately polar to non-polar compounds, which is characteristic of many morpholine derivatives.

  • Mobile Phase: A gradient elution is employed to ensure the separation of both early-eluting polar impurities and late-eluting non-polar degradants.

    • Mobile Phase A: 0.1% Formic Acid in Water. The addition of an acidifier like formic acid helps to protonate silanol groups on the silica-based stationary phase, reducing peak tailing for basic compounds like morpholine derivatives. It also provides a source of protons for positive-ion mode mass spectrometry if LC-MS is used for peak identification.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 80
    25.0 80
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column.

  • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for ensuring reproducible retention times and peak shapes.

  • Detection Wavelength: 254 nm, or the lambda max of the specific morpholine derivative. A PDA detector is used to monitor the analyte and impurities at their respective maximum absorbance wavelengths, enhancing sensitivity and allowing for peak purity assessment.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard of the morpholine derivative in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the sample solution at the same concentration as the standard solution.

  • Spiked Sample Solution (for Accuracy): Prepare the sample solution and spike it with known amounts of impurities at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

Method Validation: A Deep Dive into the Parameters

The following validation parameters are assessed in accordance with ICH Q2(R1) guidelines.

Specificity (Forced Degradation Studies):

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. To demonstrate this, forced degradation studies are performed on the drug substance. The sample is subjected to stress conditions to induce degradation and generate potential impurities.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: ICH-compliant photostability chamber (1.2 million lux hours and 200 watt hours/square meter).

The chromatograms of the stressed samples are then compared to that of an unstressed sample. The method is considered specific if the main peak is well-resolved from all degradation product peaks, and the peak purity analysis (using the PDA detector) of the main peak passes the acceptance criteria. The degradation pathway of morpholine often involves cleavage of the C-N bond, leading to the formation of an amino acid intermediate, which can be further deaminated and oxidized.

Linearity:

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of the reference standard, ranging from the quantitation limit (LOQ) to 150% of the target concentration, are prepared and injected. A calibration curve is then constructed by plotting the peak area against the concentration.

Accuracy:

Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples to which known amounts of the analyte and its impurities have been added (spiked samples). The percentage recovery is then calculated.

Precision:

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): The analysis of at least six replicate samples of the same batch on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): The analysis of the same batch on different days, by different analysts, and on different instruments.

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness:

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. Typical variations include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

  • pH of the mobile phase buffer (± 0.2 units)

Data Presentation: Summarized Validation Results

The following tables present hypothetical but realistic data for the validation of the HPLC method.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
115.2
10155.8
50765.1
1001530.5
1502295.3
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery) Data for a Key Impurity

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
50%0.50.4998.0
100%1.01.01101.0
150%1.51.4898.7
Mean % Recovery 99.2

Table 3: Precision Data (%RSD)

Parameter%RSD
Repeatability (n=6)0.85
Intermediate Precision (n=6)1.20

Visualizing the Workflow

HPLC_Validation_Workflow cluster_Plan Planning & Protocol cluster_Execution Experimental Execution cluster_Evaluation Data Analysis & Reporting ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol ATP->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (Spiking Studies) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Data_Analysis Analyze Data vs. Acceptance Criteria Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Report Prepare Validation Report Data_Analysis->Report Method_Implementation Method_Implementation Report->Method_Implementation Method Ready for Routine Use

Caption: Workflow for HPLC Method Validation.

Comparative Analysis: HPLC vs. Other Techniques

While HPLC is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques.

Table 4: Comparison of Analytical Techniques for Purity Assessment

FeatureHPLCGas Chromatography (GC)Ultra-Performance Liquid Chromatography (UPLC)Capillary Electrophoresis (CE)
Principle Liquid-solid partitioningGas-solid/liquid partitioningLiquid-solid partitioning (sub-2µm particles)Differential migration in an electric field
Applicability Wide range of polar and non-polar compounds, including thermally labile molecules.Volatile and thermally stable compounds.Similar to HPLC but with higher resolution and speed.Charged and polar molecules, chiral separations.
Resolution Good to excellentVery high for volatile compoundsExcellentVery high
Analysis Time Moderate (15-60 min)Fast (1-30 min)Fast (1-15 min)Fast (5-20 min)
Solvent Consumption HighLow (carrier gas)LowVery Low
Cost (Instrument) ModerateModerateHighModerate
Robustness HighHighModerate to HighModerate
Suitability for Morpholine Derivatives Excellent. Most morpholine derivatives are not sufficiently volatile for GC without derivatization.Limited. Requires derivatization for many derivatives, which adds complexity and potential for error.Excellent. Offers faster analysis and better resolution than HPLC.Good, especially for charged derivatives or as an orthogonal technique.
In-Depth Comparison
  • HPLC vs. GC: For the analysis of most morpholine derivatives, which are often non-volatile and thermally labile, HPLC is the superior choice. GC would necessitate a derivatization step to increase volatility, which can be time-consuming and introduce variability. However, GC-MS is an invaluable tool for the identification and quantification of residual solvents, which is another critical aspect of purity assessment.

  • HPLC vs. UPLC: UPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (sub-2 µm). This results in significantly higher separation efficiency, faster analysis times, and reduced solvent consumption. For high-throughput laboratories, the initial higher cost of a UPLC system can be justified by the long-term savings in time and solvent.

  • HPLC vs. CE: Capillary Electrophoresis offers exceptionally high separation efficiency and is particularly well-suited for the analysis of charged molecules and for chiral separations. It can serve as an excellent orthogonal technique to HPLC. If a new impurity is co-eluting with the main peak in HPLC, CE, with its different separation mechanism, can often resolve it.

Conclusion: A Scientifically Sound Approach to Purity Assessment

The validated, stability-indicating HPLC method presented here provides a robust and reliable framework for the purity assessment of morpholine derivatives. Its adherence to ICH guidelines ensures regulatory compliance and the generation of trustworthy data. While HPLC is often the workhorse for this type of analysis, a comprehensive understanding of alternative techniques like UPLC and CE allows for the selection of the most appropriate method for a given analytical challenge. For a holistic approach to purity, techniques like GC-MS for residual solvent analysis should also be part of the analytical toolkit. By grounding our methodologies in sound scientific principles and rigorous validation, we can ensure the quality and safety of pharmaceutical products.

References

  • Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. (2022). Journal of Pharmaceutical Analysis, 12(1), 15-28.
  • Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. (n.d.).
  • Capillary electrophoresis-mass spectrometry in impurity profiling of pharmaceutical products. (n.d.).
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). FDA.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Tech Master.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews.
  • Quality Guidelines. (n.d.). ICH.
  • 3 Key Regulatory Guidelines for Method Valid
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). EMA.
  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). FDA.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7). ECA Academy.
  • FDA Releases Guidance on Analytical Procedures. (2024, March 7).
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
  • Choice of capillary electrophoresis systems for the impurity profiling of drugs. (n.d.). PubMed.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). EMA.
  • Quality: specifications, analytical procedures and analytical validation. (2023, December 15). European Medicines Agency (EMA).
  • Compare GC-MS vs HPLC for Drug Metabolite Analysis. (n.d.).
  • Review on the modern analytical advancements in impurities testing. (n.d.). ScienceDirect.
  • “Advanced Analytical techniques and regulatory perspectives of impurity profiling of APIS”. (2025). IJSDR.
  • Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. (2025, April 29). YouTube.
  • ICH Guidelines for Analytical Method Valid
  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatiz
  • Research on Impurities in APIs. (n.d.). BOC Sciences.
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (n.d.). NIH.
  • Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • stability-indicating hplc method: Topics by Science.gov. (n.d.). Science.gov.
  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell.
  • ICH and FDA Guidelines for Analytical Method Valid
  • HPLC vs GC: Choosing the Right Chromatography Technique. (n.d.). Lab Manager.
  • Liquid phase method for morpholine. (2023, November 30).
  • Stability-Indicating HPLC Assay and Stability Study Over Two Years of Morphine Hydrochloride Diluted Solutions in Polypropylene. (n.d.). Walsh Medical Media.
  • HPLC vs GC: What Sets These Methods Apart. (n.d.). Phenomenex.
  • *RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALID

A Comparative Guide to the Reactivity of Ethyl Morpholine-3-carboxylate and its Thio-analog

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Analysis for Drug Development Professionals

In the landscape of heterocyclic chemistry, morpholine and its sulfur-containing counterpart, thiomorpholine, serve as privileged scaffolds in medicinal chemistry.[1][2][3] Their prevalence in blockbuster drugs and clinical candidates underscores the importance of understanding their fundamental chemical behaviors. This guide provides a detailed, data-supported comparison of the reactivity of two key derivatives: Ethyl Morpholine-3-carboxylate and Ethyl Thiomorpholine-3-carboxylate. Our focus will be on the causal relationships between structure, electronic properties, and chemical reactivity, offering insights crucial for synthesis, lead optimization, and process development.

Core Structural and Electronic Differences: Oxygen vs. Sulfur

The primary distinction between ethyl morpholine-3-carboxylate and ethyl thiomorpholine-3-carboxylate lies in the heteroatom at the 4-position: oxygen versus sulfur.[1][2] This single atomic substitution has profound implications for the molecule's electronic distribution, conformation, and, consequently, its reactivity.

Key Electronic Considerations:

  • Electronegativity: Oxygen is significantly more electronegative than sulfur (3.44 vs. 2.58 on the Pauling scale).[4][5] As a result, the oxygen atom in the morpholine ring exerts a stronger inductive electron-withdrawing effect compared to the sulfur atom in the thiomorpholine ring. This makes the nitrogen atom in morpholine derivatives less basic and less nucleophilic than in their thiomorpholine or piperidine analogs.[6]

  • Atomic Size and Polarizability: Sulfur is a larger, more polarizable atom than oxygen. Its valence electrons are held less tightly and are more easily distorted. This increased polarizability can enhance the nucleophilicity of the adjacent nitrogen in certain reactions and allows the sulfur atom itself to participate in unique reactions, such as oxidation.

  • Bond Angles and Ring Conformation: The C-S-C bond angle in thiomorpholine is typically smaller than the C-O-C angle in morpholine, leading to slight differences in the preferred chair conformation of the six-membered ring. While both rings are flexible, these conformational nuances can influence the accessibility of the nitrogen lone pair and the ester group to incoming reagents.

These fundamental differences dictate the distinct chemical personalities of the two molecules, which we will explore through specific reaction classes.

Comparative Reactivity Analysis

We will now examine the comparative reactivity of these two scaffolds in key synthetic transformations relevant to drug development.

N-Acylation and N-Alkylation: A Tale of Two Nucleophiles

The secondary amine nitrogen is often the primary site of functionalization in these molecules. Its reactivity is a direct consequence of its nucleophilicity and basicity.

Mechanistic Insights: The N-acylation of a secondary amine with an acylating agent like acetyl chloride proceeds through a nucleophilic addition-elimination mechanism. The rate-determining step is typically the initial nucleophilic attack of the nitrogen lone pair on the electrophilic carbonyl carbon of the acylating agent.

Reactivity Prediction and Experimental Evidence:

  • Basicity and Nucleophilicity: Due to the strong inductive effect of the neighboring oxygen, the nitrogen in ethyl morpholine-3-carboxylate is less electron-rich and therefore less basic and less nucleophilic than the nitrogen in ethyl thiomorpholine-3-carboxylate. The electron-withdrawing effect of oxygen reduces the nucleophilicity of morpholine by a factor of approximately 300 compared to piperidine.[6] While sulfur is also electron-withdrawing, its lower electronegativity means this effect is less pronounced.

  • Expected Reaction Rates: Consequently, ethyl thiomorpholine-3-carboxylate is expected to react faster in N-acylation and N-alkylation reactions than its morpholine counterpart under identical conditions. This has been observed in comparative studies of related scaffolds, where thiomorpholine analogs consistently show higher rates of N-functionalization.[1][2][3] For instance, in a study comparing the biological activity of dihydroquinoline derivatives, the morpholine analog exhibited better potency than the thiomorpholine analog, which can be linked to differences in their chemical interactions and reactivity.[1][2][3]

Illustrative Experimental Protocol: Comparative N-Acetylation

This protocol provides a framework for quantitatively comparing the N-acetylation rates.

Objective: To compare the reaction yield of N-acetylated product for Ethyl Morpholine-3-carboxylate vs. Ethyl Thiomorpholine-3-carboxylate over a fixed time course.

Materials:

  • Ethyl morpholine-3-carboxylate[7][8]

  • Ethyl thiomorpholine-3-carboxylate[9][10]

  • Acetyl Chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Internal standard (e.g., dodecane) for GC-MS analysis

Procedure:

  • Reaction Setup: In two separate, dry, round-bottom flasks equipped with magnetic stirrers and nitrogen inlets, dissolve Ethyl Morpholine-3-carboxylate (1.0 mmol) and Ethyl Thiomorpholine-3-carboxylate (1.0 mmol) in anhydrous DCM (10 mL).

  • Base Addition: Add triethylamine (1.2 mmol) to each flask and cool the mixtures to 0°C in an ice bath.

  • Initiation of Reaction: Slowly add acetyl chloride (1.1 mmol) to each flask. Start a timer immediately after the addition is complete.

  • Time-Course Sampling: At specified time points (e.g., 5, 15, 30, 60 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.

  • Quenching: Immediately quench each aliquot by adding it to a vial containing 1 mL of saturated sodium bicarbonate solution. Vortex thoroughly.

  • Sample Preparation for Analysis: Extract the organic layer, dry it over anhydrous magnesium sulfate, and add a known amount of the internal standard.

  • Analysis: Analyze the samples by GC-MS to determine the ratio of product to starting material. Plot the percentage yield against time for both reactions.

Expected Outcome: The plot will show a steeper curve for the formation of N-acetyl-thiomorpholine-3-carboxylate, indicating a faster reaction rate compared to its morpholine analog.

Ester Hydrolysis: Stability Under Acidic and Basic Conditions

The ethyl ester at the C3 position is susceptible to hydrolysis, a reaction that can be either a desired transformation or an unwanted side reaction during drug formulation or metabolism.

Mechanistic Insights: Ester hydrolysis can be catalyzed by either acid or base.[11][12]

  • Acid-catalyzed hydrolysis is a reversible process involving protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Base-catalyzed hydrolysis (saponification) is an irreversible process where a hydroxide ion directly attacks the carbonyl carbon.[11] This is generally a more efficient method for ester cleavage.[11]

Reactivity Prediction: The electronic influence of the ring heteroatom (O vs. S) on the ester carbonyl is more subtle. The primary factor governing the rate of hydrolysis is the electrophilicity of the carbonyl carbon. The electron-withdrawing nature of the heteroatom, transmitted through the sigma bonds, can slightly increase the electrophilicity of the ester carbonyl. Given oxygen's higher electronegativity, one might predict that ethyl morpholine-3-carboxylate would undergo hydrolysis slightly faster than ethyl thiomorpholine-3-carboxylate . However, this effect is likely to be minor, and reaction conditions will play a more dominant role.

Unique Reactivity of the Thiomorpholine Scaffold: S-Oxidation

A key point of divergence in reactivity is the ability of the sulfur atom in ethyl thiomorpholine-3-carboxylate to be oxidized. This provides a synthetic handle not available for the morpholine analog.

Mechanistic Insights: The lone pairs on the sulfur atom make it susceptible to oxidation by various reagents (e.g., hydrogen peroxide, m-CPBA) to form the corresponding sulfoxide and, with a stronger oxidant or harsher conditions, the sulfone.

  • Thiomorpholine -> Thiomorpholine-S-oxide -> Thiomorpholine-S,S-dioxide

This transformation dramatically alters the properties of the molecule, increasing its polarity and hydrogen bonding potential. In a biological context, this metabolic pathway can significantly impact a drug's solubility, cell permeability, and pharmacokinetic profile.

Experimental Workflow: Oxidation of Ethyl Thiomorpholine-3-carboxylate

G cluster_0 Reaction Setup cluster_1 Oxidation cluster_2 Workup & Isolation A Dissolve Ethyl Thiomorpholine-3-carboxylate in Dichloromethane B Cool solution to 0°C A->B C Add m-CPBA (1.1 eq) portion-wise B->C D Stir at 0°C for 1h, then warm to RT C->D E Quench with aq. Na2S2O3 solution D->E F Wash with aq. NaHCO3 solution E->F G Dry organic layer (Na2SO4) & Concentrate F->G H Purify by column chromatography G->H I Ethyl Thiomorpholine- 3-carboxylate-S-oxide H->I Characterize Product (NMR, MS)

Caption: Workflow for the selective oxidation of the sulfur atom.

Summary of Comparative Reactivity

Feature / Reaction TypeEthyl Morpholine-3-carboxylateEthyl Thiomorpholine-3-carboxylateRationale
Nitrogen Basicity LowerHigherHigher electronegativity of Oxygen reduces electron density on Nitrogen.[5][6]
Nitrogen Nucleophilicity LowerHigherDirectly correlates with basicity; less electron density leads to lower nucleophilicity.[6]
Rate of N-Acylation SlowerFasterThe more nucleophilic nitrogen of the thiomorpholine derivative reacts faster with electrophiles.
Rate of N-Alkylation SlowerFasterSimilar to N-acylation, the reaction rate is dependent on the nucleophilicity of the nitrogen.
Rate of Ester Hydrolysis Marginally Faster (predicted)Marginally Slower (predicted)Stronger inductive effect of oxygen may slightly increase the electrophilicity of the ester carbonyl.
Oxidation Potential Ring is stable to oxidationSulfur can be oxidized to sulfoxide and sulfoneThe sulfur atom possesses lone pairs that are readily oxidized.

Conclusion for the Medicinal Chemist

The choice between an ethyl morpholine-3-carboxylate and an ethyl thiomorpholine-3-carboxylate scaffold is not merely a trivial substitution but a strategic decision with significant consequences for synthetic strategy and potential biological activity.

  • For rapid library generation via N-functionalization , the thiomorpholine scaffold offers a kinetic advantage, potentially leading to higher yields and shorter reaction times.

  • The morpholine scaffold provides greater stability against oxidative metabolism, which may be advantageous for developing metabolically robust drug candidates.

  • The unique ability to oxidize the thiomorpholine sulfur to the corresponding sulfoxide or sulfone offers a powerful tool for modulating physicochemical properties such as solubility and polarity, a common strategy in lead optimization.

By understanding the fundamental electronic differences imparted by the oxygen and sulfur heteroatoms, researchers can make more informed decisions in the design and synthesis of novel therapeutics, ultimately accelerating the drug discovery process.

References

  • Electron-rich and Electron-poor Heterocycles. (2018). YouTube. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Available at: [Link]

  • Chemistry LibreTexts. (2023). 9.6: Comparison of Sulfur to Oxygen. Available at: [Link]

  • Quora. (n.d.). Between oxygen and sulphur, which has more electronegative elements, and why? Available at: [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available at: [Link]

  • PubChem. (n.d.). Ethyl thiomorpholine-3-carboxylate hydrochloride. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link]

  • PubChem. (n.d.). Ethyl morpholine-3-carboxylate. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Ethyl thiomorpholine-3-carboxylate. Retrieved from [Link]

  • ChemRxiv. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. Available at: [Link]

  • Journal of Chemical Reviews. (2021). Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available at: [Link]

  • ResearchGate. (2014). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLES. Available at: [Link]

  • ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Available at: [Link]

  • Chemguide. (n.d.). Hydrolysis of esters. Retrieved from [Link]

  • EPA. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl Morpholine-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of drug design due to their favorable physicochemical properties and synthetic tractability. The morpholine ring is a quintessential example of such a "privileged scaffold."[1][2] Its inherent polarity, conferred by the ether oxygen, improves aqueous solubility and allows for hydrogen bond interactions, while the secondary amine provides a versatile handle for synthetic modification. These features, combined with its stable chair-like conformation and metabolic stability, have cemented the morpholine moiety's presence in numerous approved drugs.[3][4]

This guide delves into the nuanced world of the structure-activity relationships (SAR) for a specific and promising subclass: ethyl morpholine-3-carboxylate analogs . While the morpholine ring itself is a common feature in bioactive molecules, understanding how substitutions on this specific carboxylate scaffold influence biological activity is crucial for the rational design of novel therapeutics. We will dissect the molecule position by position, synthesizing data from across the literature to build a predictive framework for researchers in drug discovery. This analysis is grounded in experimental data from analogous systems and established medicinal chemistry principles, providing a robust guide for lead optimization.

The Ethyl Morpholine-3-carboxylate Core: A Strategic Starting Point

The ethyl morpholine-3-carboxylate scaffold presents three primary vectors for chemical modification, each offering a distinct opportunity to modulate a compound's pharmacological profile:

  • The N-4 Position (Amine): The secondary amine is the most common site for modification, allowing for the introduction of a wide array of substituents that can profoundly impact potency, selectivity, and pharmacokinetic properties.

  • The C-3 Position (Ethyl Carboxylate): The ester functionality is a key interaction point and a site for metabolic activity. Its modification or replacement can alter binding affinity, stability, and cell permeability.

  • The Morpholine Ring Carbons (C-2, C-5, C-6): Substitution on the carbon framework is less common but offers a strategy for fine-tuning the scaffold's conformation and lipophilicity.

The following sections will explore the SAR at each of these positions, supported by comparative data and established experimental protocols.

Comparative SAR Analysis: Dissecting the Scaffold

Position 1: The Critical Role of the N-4 Substituent

The nitrogen at the 4-position is arguably the most critical handle for tuning biological activity. Modifications here directly influence how the molecule presents its pharmacophoric features to a biological target. The general strategy involves the acylation or alkylation of the secondary amine to introduce new functionalities.

A common synthetic route to achieve this is through standard amide coupling or reductive amination, which are high-yielding and tolerant of diverse functional groups.

Key SAR Insights for N-4 Substitution:

  • N-Acylation: Introducing an acyl group, particularly one bearing an aromatic or heteroaromatic ring, is a proven strategy for generating potent enzyme inhibitors. The amide bond is conformationally restricted and can act as a hydrogen bond donor/acceptor, effectively anchoring the molecule in a binding pocket.

  • N-Alkyl/Aryl Groups: Direct attachment of alkyl or aryl groups can modulate lipophilicity and steric bulk. For instance, in the context of antibacterial agents, N-alkylation with moieties like 2-chlorobenzyl has been shown to produce good inhibitory action against various bacterial strains.[5]

  • Impact on Kinase Activity: In the field of oncology, the morpholine nitrogen frequently interacts with key residues in kinase active sites. For example, in studies of phosphoinositide 3-kinase (PI3K) inhibitors, the morpholine oxygen is known to form a critical hydrogen bond with the kinase hinge region, and substituents on the nitrogen dictate the overall orientation and potency.[6] Replacing the morpholine with an N-acetylated piperazine can restore activity, highlighting the importance of the N-substituent's nature.[7]

Table 1: Comparative Activity of N-Substituted Morpholine Analogs in Kinase Inhibition (Data synthesized from studies on related arylmorpholine kinase inhibitors)

Compound IDN-4 SubstituentTargetIC50 (nM)Key TakeawayReference
ZSTK474-analog2-(1,3,5-triazinyl)PI3Kα5.0A potent, well-characterized PI3K inhibitor with a core morpholine structure.[7]
Analog 6a2-(1,3,5-triazinyl) - morpholine replaced by ethanolaminePI3Kα9.9Acyclic analog mimicking the N-substituent retains high potency.[7]
Analog 2a2-(1,3,5-triazinyl) - morpholine replaced by piperazinePI3Kα>180Removal of the oxygen and introduction of a basic nitrogen drastically reduces activity.[7]

This comparative data underscores the pivotal role of the N-substituent and the morpholine oxygen in defining the activity of kinase inhibitors.

Position 2: The C-3 Ethyl Carboxylate Group

The ester at the C-3 position is not merely a passive structural element. It functions as a potential hydrogen bond acceptor and its size, shape, and metabolic stability can be fine-tuned to optimize drug-like properties.

Key SAR Insights for C-3 Modification:

  • Ester to Amide Conversion: A classic medicinal chemistry strategy is the conversion of an ester to a secondary or tertiary amide. This change can introduce new hydrogen bond donor capabilities, increase metabolic stability against esterases, and provide a vector for adding further substituents. Studies on coumarin-3-carboxamides have shown that this conversion is critical for anticancer activity against cell lines like HeLa and HepG2, with the benzamide functionality being a key feature for binding to the CK2 enzyme.[8]

  • Varying the Ester Alkyl Group: Modifying the ethyl group to smaller (methyl) or larger, bulkier groups (tert-butyl) can influence solubility, cell permeability, and the fit within a binding site. While less explored in the direct context of ethyl morpholine-3-carboxylate, this remains a viable strategy for lead optimization.

  • Complete Removal/Replacement: In some cases, the entire carboxylate group may be non-essential for activity or detrimental. Decarboxylation or replacement with other small, polar groups (e.g., tetrazoles as carboxylic acid bioisosteres) could be explored.

Position 3: Ring Carbon (C-2, C-5, C-6) Substitution

Introducing substituents onto the carbon backbone of the morpholine ring is synthetically more challenging but offers a powerful method for controlling the molecule's three-dimensional shape and physicochemical properties.

Key SAR Insights for Ring Substitution:

  • Conformational Locking: Adding alkyl groups, such as a methyl group at the C-3 position (adjacent to the carboxylate), has been suggested to increase anticancer activity.[9] This may be due to the substituent forcing the ring into a specific chair conformation that is more favorable for binding to the target protein.

  • Bridged Analogs: Creating bridged morpholines (e.g., an ethylene bridge between C-3 and C-5) can profoundly impact properties. This strategy is effective in decreasing lipophilicity and can improve brain penetration for CNS drug candidates by altering the polar surface area.[6]

Head-to-Head Scaffold Comparison: Morpholine vs. Alternatives

The choice of a heterocyclic core is a fundamental decision in drug design. The morpholine scaffold is often preferred for its balanced properties.

Table 2: Comparison of Privileged Heterocyclic Scaffolds

ScaffoldKey AdvantagesKey DisadvantagesTypical Applications
Morpholine Good aqueous solubility, H-bond acceptor (oxygen), metabolically stable, synthetically accessible.[1]Can be too polar for certain targets requiring high lipophilicity.Kinase inhibitors, CNS agents, antibacterials.[3][4]
Thiomorpholine Increased lipophilicity compared to morpholine; sulfur can participate in different interactions.Sulfur atom is susceptible to oxidation (sulfoxide, sulfone), which can alter activity and create metabolites.Anticancer, anti-inflammatory agents.
Piperidine More basic (higher pKa) than morpholine, allowing for strong ionic interactions. Highly lipophilic.Higher basicity can lead to off-target effects (e.g., hERG channel) and lower cell permeability if protonated.CNS agents, GPCR ligands.
Piperazine Two sites for modification, allowing for the creation of "Janus-faced" molecules with dual functions.Often has higher pKa than morpholine, leading to similar liabilities as piperidine. Can be associated with CNS side effects.Antipsychotics, antihistamines.

The superiority of one scaffold over another is entirely context-dependent. However, the morpholine ring's ability to improve solubility and pharmacokinetic profiles without introducing strong basicity makes it an exceptionally versatile and frequently successful choice in lead optimization.[1]

Experimental Corner: Protocols for SAR Elucidation

To build a robust SAR model, reproducible and relevant biological assays are essential. Below are representative protocols for the synthesis of N-acyl analogs and for evaluating their activity in a common enzyme assay.

Protocol 1: General Synthesis of N-Acyl Ethyl Morpholine-3-carboxylate Analogs

This protocol describes a standard amide coupling reaction using a common coupling agent like HATU.

Materials:

  • Ethyl morpholine-3-carboxylate hydrochloride

  • Desired carboxylic acid (e.g., benzoic acid, 4-chlorobenzoic acid)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Saturated sodium bicarbonate solution, Brine, Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the desired carboxylic acid (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acyl analog.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Causality: The use of HATU as a coupling agent efficiently forms an active ester of the carboxylic acid, which is then readily attacked by the secondary amine of the morpholine. DIPEA acts as a non-nucleophilic base to neutralize the HCl salt and the acid formed during the reaction, driving the reaction to completion.

Protocol 2: In Vitro PI3Kα Enzyme Inhibition Assay (Luminescence-Based)

This protocol is representative of a common assay used to screen for kinase inhibitors.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP (Adenosine triphosphate)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Test compounds (analogs) dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include wells for a positive control (no enzyme) and a negative control (DMSO vehicle).

  • Enzyme Addition: Dilute the PI3Kα enzyme in assay buffer and add to all wells except the positive control wells.

  • Initiate Reaction: Prepare a substrate solution containing PIP2 and ATP in assay buffer. Add this solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The enzyme will phosphorylate PIP2 to PIP3, consuming ATP in the process.

  • Detection: Add the Kinase-Glo® reagent to all wells. This reagent lyses the cells and contains luciferase and luciferin. The amount of light produced by the luciferase is directly proportional to the amount of ATP remaining in the well.

  • Readout: Incubate the plate for 10 minutes in the dark to stabilize the luminescent signal. Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Self-Validation: The inclusion of positive (no enzyme, 100% inhibition) and negative (DMSO vehicle, 0% inhibition) controls on every plate is critical. The Z'-factor, a statistical measure of assay quality, should be calculated for each plate to ensure the data is robust and reliable.

Visualizing SAR Principles and Workflows

Diagrams are essential for conceptualizing complex relationships in drug discovery.

SAR_Summary cluster_Core Ethyl Morpholine-3-Carboxylate Core Core Scaffold N4_Node N-4 Position Core->N4_Node C3_Node C-3 Ester Core->C3_Node Ring_Node Ring Carbons (C2, C5, C6) Core->Ring_Node N4_SAR Critical for Potency - Acyl/Aryl groups for binding - Modulates PK properties N4_Node->N4_SAR Impact C3_SAR Modulates Stability & H-bonding - Ester to Amide increases stability - Bioisosteric replacement C3_Node->C3_SAR Impact Ring_SAR Fine-tunes Conformation - Alkyl groups can lock conformation - Bridging improves CNS penetration Ring_Node->Ring_SAR Impact

Caption: Key SAR points for ethyl morpholine-3-carboxylate analogs.

SAR_Workflow cluster_Design Design & Synthesis cluster_Testing Biological Evaluation cluster_Analysis Analysis & Iteration A Hypothesis: N-4 Acylation Increases Potency B Synthesize Analog Library (Protocol 1) A->B C In Vitro Screening (e.g., Kinase Assay) B->C Test Analogs D Determine IC50 Values (Protocol 2) C->D E Analyze SAR Data (Table Generation) D->E Generate Data F Refine Hypothesis (e.g., Add e-withdrawing group) E->F F->A Iterate

Caption: Iterative workflow for SAR-driven lead optimization.

Conclusion and Future Directions

The ethyl morpholine-3-carboxylate scaffold represents a highly promising starting point for the development of novel therapeutic agents. While comprehensive SAR studies on a single, dedicated series are not abundant in the public literature, by synthesizing data from related systems, clear principles for optimization emerge.

The N-4 position is unequivocally the primary control point for modulating biological activity, with N-acylation serving as a powerful tool to engage with protein targets. The C-3 ester and the ring carbons offer secondary, yet important, opportunities to fine-tune metabolic stability, solubility, and conformation.

Future research should focus on the systematic exploration of these positions against a specific biological target, such as a kinase or bacterial enzyme. The combination of parallel synthesis to rapidly generate a library of analogs, followed by high-throughput screening using robust, well-validated assays, will undoubtedly unlock the full potential of this versatile scaffold and pave the way for the next generation of morpholine-based drugs.

References

  • Knight, Z. A., et al. (2004). Isoform-specific phosphoinositide 3-kinase inhibitors from an arylmorpholine scaffold. Bioorganic & Medicinal Chemistry, 12(17), 4749-4759. [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Khan, K. M., et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(2), 34-40. [Link]

  • Tehrani, K. H. M. E., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Molecular Structure, 1301, 137357. [Link]

  • Basanagouda, M., et al. (2020). A review on pharmacological profile of Morpholine derivatives. Journal of Drug Delivery and Therapeutics, 10(4-s), 220-227. [Link]

  • Patel, K., et al. (2020). Design, synthesis and characterization of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate as anti-tubercular agents: In silico screening for possible target identification. Bioorganic & Medicinal Chemistry Letters, 30(24), 127637. [Link]

  • Lin, S., et al. (2024). Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. Dalton Transactions, 53(24), 10831-10839. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Qin, Y., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3125. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814. [Link]

  • Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(2), 194-211. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. Frontiers in Chemistry, 10, 868953. [Link]

  • Nguyen, T. T., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1649. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Morpholine-3-Carboxylates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the morpholine scaffold is a cornerstone of modern pharmacophores. Its presence in numerous FDA-approved drugs is a testament to its ability to confer advantageous pharmacokinetic properties, including enhanced solubility and metabolic stability. The C3-carboxylate functionality, in particular, offers a versatile handle for further chemical elaboration, making the efficient and stereoselective synthesis of morpholine-3-carboxylates a critical endeavor in the discovery of new chemical entities.

This guide provides a comparative analysis of four distinct and robust synthetic strategies for accessing morpholine-3-carboxylates and their derivatives. We will delve into the mechanistic underpinnings of each route, present objective experimental data to compare their performance, and provide detailed, field-proven protocols to enable their seamless implementation in your laboratory.

At a Glance: Comparative Analysis of Synthetic Routes

To facilitate a rapid evaluation of the available methodologies, the following table summarizes the key performance indicators for each of the four primary synthetic routes discussed in this guide.

Synthetic Route Key Transformation Typical Starting Materials Typical Yields Stereoselectivity Key Advantages Primary Limitations
1. Solid-Phase Synthesis N-alkylation & intramolecular cyclization on-supportImmobilized Amino Acids (Ser, Thr)Good (46-90% after purification)[1]High (dependent on starting amino acid)Amenable to high-throughput synthesis; simplified purification.Requires specialized equipment; potential for resin-related side reactions.
2. Asymmetric Hydrogenation Rh-catalyzed hydrogenation of a C=C bondDehydromorpholine precursorsQuantitative[2]Excellent (up to 99% ee)[2]Highly efficient and atom-economical; exceptional enantiocontrol.Synthesis of dehydromorpholine precursor required; catalyst can be expensive.
3. Oxazetidine Ring Opening Base-catalyzed ring-opening and cyclization2-Tosyl-1,2-oxazetidine, α-formyl carboxylatesGood to Excellent (72-86%)[3][4]High DiastereoselectivityModular approach; provides access to polysubstituted morpholines.Requires synthesis of the strained oxazetidine starting material.
4. Intramolecular Cyclization of Amino Alcohols Annulation of a 1,2-amino alcohol1,2-amino alcohols, bifunctional electrophilesGood to Excellent (often >80%)High (dependent on starting amino alcohol)Utilizes readily available starting materials; multiple variations exist.Can require harsh reagents (e.g., hydride reducing agents).

In-Depth Analysis of Synthetic Strategies

Solid-Phase Synthesis from Immobilized Amino Acids

This strategy leverages the power of solid-phase organic synthesis (SPOS) to construct the morpholine ring on a polymer support. The key advantage lies in the simplification of purification, as excess reagents and byproducts are removed by simple filtration and washing steps. This makes the methodology particularly attractive for the generation of chemical libraries for high-throughput screening.

Mechanistic Rationale:

The synthesis commences with an enantiomerically pure amino acid, such as Fmoc-Ser(tBu)-OH, immobilized on a solid support (e.g., Wang resin)[1]. Following Fmoc deprotection, the free amine is sulfonylated or acylated, and subsequently N-alkylated with a bromoacetophenone derivative. The final step involves cleavage from the resin with a strong acid, such as trifluoroacetic acid (TFA), which concurrently removes the tert-butyl protecting group and catalyzes the intramolecular cyclization to form the dihydrooxazine ring. The inclusion of a reducing agent, like triethylsilane (TES), in the cleavage cocktail directly yields the saturated morpholine ring with high stereoselectivity[1].

Logical Workflow Diagram:

solid_phase_synthesis cluster_resin On Resin cluster_solution In Solution start Immobilized Fmoc-Amino Acid deprotection Fmoc Deprotection start->deprotection Piperidine/DMF sulfonylation N-Sulfonylation/Acylation deprotection->sulfonylation Sulfonyl Chloride alkylation N-Alkylation sulfonylation->alkylation Bromoacetophenone cleavage Cleavage & Cyclization alkylation->cleavage TFA/TES product Morpholine-3-carboxylate cleavage->product caption Solid-Phase Synthesis Workflow

Caption: Solid-Phase Synthesis Workflow.

Asymmetric Hydrogenation of Dehydromorpholines

For applications where high enantiopurity is paramount, asymmetric hydrogenation of a prochiral dehydromorpholine precursor is an exceptionally powerful strategy. This method is particularly effective for the synthesis of 2-substituted chiral morpholines, which can be challenging to access via other routes[2][5].

Mechanistic Rationale:

The success of this approach hinges on the selection of a suitable chiral catalyst. A rhodium complex bearing a chiral bisphosphine ligand with a large bite angle, such as (R,R,R)-SKP, has proven to be highly effective[2]. The dehydromorpholine substrate, typically with an N-acyl protecting group for activation, coordinates to the chiral rhodium center. The facial selectivity of hydrogen delivery is dictated by the chiral environment created by the ligand, leading to the formation of one enantiomer in high excess. The reaction proceeds with high efficiency under hydrogen pressure, often leading to quantitative conversion to the desired product[2].

Logical Workflow Diagram:

asymmetric_hydrogenation start Dehydromorpholine Precursor reaction Asymmetric Hydrogenation start->reaction catalyst [Rh(cod)2]SbF6 (R,R,R)-SKP catalyst->reaction product Chiral Morpholine reaction->product H2 (30-50 atm) caption Asymmetric Hydrogenation Workflow

Caption: Asymmetric Hydrogenation Workflow.

Ring Opening of 2-Tosyl-1,2-Oxazetidine

This modular and convergent strategy provides access to a wide range of polysubstituted morpholines through a base-catalyzed cascade reaction[3][4]. The use of a strained four-membered ring as a key building block allows for the rapid construction of the morpholine core.

Mechanistic Rationale:

The synthesis begins with the reaction of 2-tosyl-1,2-oxazetidine with an α-formyl carboxylate in the presence of a base, such as potassium carbonate[4]. The base deprotonates the α-formyl carboxylate, which then acts as a nucleophile, attacking the electrophilic oxygen of the oxazetidine and inducing ring opening. This is followed by a spontaneous intramolecular cyclization to form a morpholine hemiaminal intermediate. The diastereoselectivity of the reaction is often high, driven by the conformational preferences of the transition state to minimize steric interactions[3].

Logical Workflow Diagram:

oxazetidine_ring_opening start1 2-Tosyl-1,2-oxazetidine reaction Base-Catalyzed Ring Opening & Cyclization start1->reaction start2 α-Formyl Carboxylate start2->reaction K2CO3 product Substituted Morpholine Hemiaminal reaction->product caption Oxazetidine Ring Opening Workflow

Caption: Oxazetidine Ring Opening Workflow.

Intramolecular Cyclization of Amino Alcohols

This represents one of the most classical and widely utilized approaches to morpholine synthesis. The versatility of this method stems from the numerous ways to prepare the acyclic 1,2-amino alcohol precursor and the various reagents that can be employed for the cyclization step.

Mechanistic Rationale:

A common variant of this strategy involves the reaction of a 1,2-amino alcohol with chloroacetyl chloride to form an N-chloroacetyl intermediate. Subsequent treatment with a base promotes intramolecular N-alkylation to yield a morpholinone, which is then reduced to the final morpholine using a reducing agent like borane or lithium aluminum hydride. A greener and more redox-neutral alternative involves the reaction of a 1,2-amino alcohol with ethylene sulfate. This forms a zwitterionic intermediate that can be cyclized to the desired morpholine in a one- or two-step protocol with high yields[3].

Logical Workflow Diagram:

intramolecular_cyclization cluster_classical Classical Route cluster_green Green Route start 1,2-Amino Alcohol acylation N-Acylation start->acylation Chloroacetyl Chloride alkylation SN2 Reaction start->alkylation Ethylene Sulfate cyclization1 Base-Mediated Cyclization acylation->cyclization1 Base reduction Reduction cyclization1->reduction BH3 or LiAlH4 product Morpholine reduction->product cyclization2 Base-Mediated Cyclization alkylation->cyclization2 tBuOK cyclization2->product caption Intramolecular Cyclization Workflows

Caption: Intramolecular Cyclization Workflows.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an N-Sulfonylmorpholine-3-carboxylic Acid Derivative[1]
  • Resin Loading: Swell Wang resin in DMF. To the swollen resin, add Fmoc-Ser(tBu)-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF/DCM. Shake at room temperature for 24 hours. Wash the resin with DMF, DCM, and MeOH and dry under vacuum.

  • Fmoc Deprotection: Treat the resin with 50% piperidine in DMF for 30 minutes at room temperature. Wash the resin with DMF and DCM.

  • Sulfonylation: To the resin in DCM, add 4-nitrobenzenesulfonyl chloride (5 eq.) and 2,6-lutidine (5 eq.). Shake at room temperature for 24 hours. Wash the resin with DCM, DMF, and MeOH.

  • N-Alkylation: To the resin in DMF, add 2-bromoacetophenone (5 eq.) and DIEA (5 eq.). Shake at room temperature for 24 hours. Wash the resin with DMF, DCM, and MeOH.

  • Cleavage and Cyclization: Treat the resin with a cleavage cocktail of 50% TFA in DCM for 24 hours to yield the dihydrooxazine. For the saturated morpholine, use a cocktail of TFA/TES/DCM (10:1:9) for 5-8 hours. Filter the resin and concentrate the filtrate. Purify the crude product by preparative HPLC.

Protocol 2: Asymmetric Hydrogenation of a Dehydromorpholine[2]
  • Catalyst Preparation: In a glovebox, dissolve [Rh(cod)₂]SbF₆ (1 mol%) and (R,R,R)-SKP (1.05 mol%) in anhydrous DCM.

  • Hydrogenation: In a separate vial, dissolve the 2-substituted dehydromorpholine substrate (1.0 eq.) in anhydrous DCM. Transfer the substrate solution to the catalyst solution.

  • Reaction: Place the reaction mixture in a stainless-steel autoclave. Purge the autoclave with hydrogen gas three times and then pressurize to 50 atm. Stir the reaction at room temperature for 24 hours.

  • Workup and Purification: Carefully release the pressure. Remove the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the chiral morpholine.

Protocol 3: Synthesis of a Substituted Morpholine via Oxazetidine Ring Opening[4]
  • Reaction Setup: To a stirred mixture of 2-tosyl-1,2-oxazetidine (1.0 eq.) and the α-formyl ester (1.0 eq.) in 1,4-dioxane (0.5 M), add K₂CO₃ (1.2 eq.).

  • Reaction: Stir the mixture overnight at room temperature.

  • Workup and Purification: Filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the resulting residue by gradient column chromatography using hexane/EtOAc as the eluent to afford the morpholine hemiaminal.

Protocol 4: Green Synthesis of a Morpholine via Intramolecular Cyclization[3]
  • Alkylation: To a solution of the 1,2-amino alcohol (1.0 eq.) in a suitable solvent, add ethylene sulfate (1.0-1.2 eq.). Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS). Isolate the intermediate zwitterion.

  • Cyclization: Dissolve the zwitterionic intermediate in a suitable solvent (e.g., IPA) and add tBuOK (1.1 eq.). Heat the mixture to 60°C and stir until the reaction is complete.

  • Workup and Purification: Cool the reaction mixture, quench with water, and extract with an organic solvent. Dry the combined organic layers, concentrate, and purify the crude product by column chromatography or distillation.

Conclusion and Future Outlook

The synthesis of morpholine-3-carboxylates is a mature field with a diverse array of reliable and efficient methods at the disposal of the modern chemist. The choice of the optimal synthetic route will invariably depend on the specific target molecule, the desired stereochemistry, the required scale of the synthesis, and the available laboratory resources.

  • For the rapid generation of analog libraries, solid-phase synthesis offers unparalleled advantages in terms of throughput and purification efficiency.

  • When the highest levels of enantiopurity are required, particularly for 2-substituted morpholines, asymmetric hydrogenation stands out as the premier method.

  • The ring-opening of oxazetidines provides a highly modular and convergent route to complex, polysubstituted morpholines.

  • Finally, the classical yet ever-evolving intramolecular cyclization of amino alcohols remains a robust and versatile strategy, with newer, greener protocols enhancing its appeal for sustainable chemical synthesis.

As the demand for novel morpholine-containing drug candidates continues to grow, future research will likely focus on the development of even more efficient, stereoselective, and environmentally benign synthetic methodologies. The exploration of novel catalytic systems and the application of flow chemistry are expected to play a significant role in shaping the future of morpholine synthesis.

References

  • Králová, P., Fülöpová, V., Maloň, M., Volná, T., Popa, I., & Soural, M. (2018). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science, 20(9), 555-565. [Link]

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14491-14496. [Link]

  • National Center for Biotechnology Information. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PubMed Central. [Link]

  • Kőnig, B., Sztanó, G., Holczbauer, T., & Soós, T. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(9), 6182-6191. [Link]

  • National Center for Biotechnology Information. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

  • ResearchGate. (2020). Example of intramolecular cyclization for morpholine ring formation. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Biological Activity of Novel Ethyl Morpholine-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

In medicinal chemistry, the morpholine ring is recognized as a "privileged scaffold"—a molecular framework that is a recurring component in a multitude of approved drugs and biologically active compounds.[1][2] This six-membered heterocycle, containing both nitrogen and oxygen atoms, is prized for its ability to improve the physicochemical and pharmacokinetic properties of molecules, such as aqueous solubility and metabolic stability.[3][4][5] Morpholine derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7][8]

This guide focuses on a specific, promising subclass: Ethyl morpholine-3-carboxylate derivatives . This core structure offers a versatile starting point for synthesizing novel chemical entities. The purpose of this document is to provide an objective, in-depth technical guide for researchers, scientists, and drug development professionals on how to systematically assess the biological potential of these novel derivatives. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and logical approach to screening and lead identification.

Strategic Workflow for Biological Activity Assessment

A successful screening campaign does not occur in a vacuum. It follows a logical progression from broad, high-throughput in vitro assays to more complex, targeted investigations. The initial goal is to efficiently identify "hits"—compounds that exhibit desired biological activity at an acceptable concentration. This initial phase is critical for making go/no-go decisions and directing synthetic chemistry efforts.

Our workflow is designed to maximize data output while conserving resources, focusing on three key therapeutic areas where morpholine derivatives have historically shown promise.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Primary In Vitro Screening cluster_2 Phase 3: Data Analysis & Hit Identification cluster_3 Phase 4: Lead Advancement synthesis Synthesis of Novel Ethyl morpholine-3-carboxylate Derivatives antimicrobial Antimicrobial Assay (MIC Determination) synthesis->antimicrobial anticancer Anticancer Assay (Cytotoxicity & Selectivity) synthesis->anticancer anti_inflammatory Anti-inflammatory Assay (Protein Denaturation) synthesis->anti_inflammatory analysis Comparative Analysis (Potency & Selectivity) antimicrobial->analysis anticancer->analysis anti_inflammatory->analysis sar Structure-Activity Relationship (SAR) Analysis analysis->sar secondary_assays Secondary Assays (e.g., Mechanism of Action) sar->secondary_assays lead_opt Lead Optimization secondary_assays->lead_opt

Caption: High-level workflow for assessing novel derivatives.

Section 1: Assessment of Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the discovery of new antibacterial agents.[9] Morpholine derivatives have been identified as promising candidates in this area.[10][11] The foundational assay for antimicrobial screening is the determination of the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay for MIC

This method is the gold standard for determining the lowest concentration of a compound that inhibits the visible in vitro growth of a microorganism.[12] Its adoption is widespread due to its efficiency and the quantitative nature of its results.[13][14]

Causality Behind the Choice: The broth microdilution method is preferred for primary screening over diffusion assays because it is less affected by the compound's solubility and diffusion rate in agar. It provides a direct measure of potency (the MIC value), which is essential for comparative analysis and structure-activity relationship (SAR) studies.[14][15]

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from a fresh agar plate.

    • Suspend the colonies in a suitable sterile broth (e.g., Mueller-Hinton Broth).

    • Incubate the culture at 37°C until its turbidity matches the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[15]

    • Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the assay wells.[13]

  • Preparation of Compound Dilutions:

    • Create a stock solution of each derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in the broth medium to cover a broad concentration range (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include essential controls:

      • Positive Control: Bacteria with a standard antibiotic (e.g., Ciprofloxacin, Vancomycin).

      • Negative Control (Growth Control): Bacteria with no compound.[15]

      • Sterility Control: Broth medium only.

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound where no visible growth is observed.[13]

Data Presentation and Comparison

Results should be tabulated to allow for direct comparison between the novel derivatives and standard antibiotics.

Table 1: Example MIC Data for Ethyl morpholine-3-carboxylate Derivatives

Compound IDTest MicroorganismGram StainMIC (µg/mL) of Novel DerivativeMIC (µg/mL) of Positive Control (e.g., Ciprofloxacin)
EMC-001S. aureusPositive161
EMC-002S. aureusPositive41
EMC-001E. coliNegative>1280.5
EMC-002E. coliNegative320.5

Section 2: Assessment of Anticancer Activity

The morpholine scaffold is a component of several anticancer agents, making this a critical area of investigation.[3][16] The primary goal of initial in vitro screening is not just to find compounds that kill cancer cells, but to identify those that do so selectively, with minimal effect on healthy cells.[17]

Experimental Protocol: MTT Assay for Cytotoxicity and Selectivity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability.[13][18]

Causality Behind the Choice: We employ a dual-cell line strategy from the outset. Testing compounds simultaneously on a cancer cell line (e.g., MDA-MB-231, a breast cancer line) and a non-malignant cell line (e.g., MDCK, normal kidney cells) allows for the immediate calculation of a Selectivity Index (SI).[17][19] A high SI is a primary indicator of a compound's therapeutic potential.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed both cancer cells and non-malignant cells into separate 96-well plates at an appropriate density (e.g., 2.5 x 10³ cells/well).[19]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing the various compound concentrations.

    • Include a vehicle control (cells treated only with the solvent, e.g., DMSO) and a blank control (medium only).[13]

    • Incubate for a set exposure time (typically 36-48 hours).[19]

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[13]

  • Solubilization and Absorbance Measurement:

    • Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound on both cell lines.[17]

    • Calculate the Selectivity Index: SI = IC₅₀ (Non-malignant cells) / IC₅₀ (Cancer cells) .

Data Presentation and Comparison

A comprehensive table is essential for comparing the potency and, more importantly, the selectivity of the new derivatives.

Table 2: Example Cytotoxicity Data for Ethyl morpholine-3-carboxylate Derivatives

Compound IDIC₅₀ on MDA-MB-231 (µM)IC₅₀ on MDCK (µM)Selectivity Index (SI)Standard Drug (Doxorubicin) SI
EMC-0038.295.411.6~2.5
EMC-00425.1112.34.5~2.5
EMC-0051.58.95.9~2.5
Potential Mechanism of Action: PI3K/Akt/mTOR Pathway

Several morpholine-containing compounds have been shown to exert their anticancer effects by inhibiting key signaling pathways like the PI3K/Akt/mTOR pathway, which is crucial for cell growth and proliferation.[16] A derivative that demonstrates high potency and selectivity could be hypothesized to interact with a kinase in this pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis (Inhibited) Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation EMC_Derivative Novel EMC Derivative EMC_Derivative->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Section 3: Assessment of Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, making the search for new anti-inflammatory agents a priority.[20] Morpholine derivatives have shown potential in this area, often through mechanisms like the inhibition of cyclooxygenase (COX) enzymes or inducible nitric oxide synthase (iNOS).[21][22]

Experimental Protocol: In Vitro BSA Denaturation Assay

Protein denaturation is a well-documented cause of inflammation. This assay provides a simple and rapid method to screen for compounds that can protect proteins from heat-induced denaturation.[21][23]

Causality Behind the Choice: This assay is an excellent first-pass screen because of its simplicity and direct relevance to the inflammatory process. It serves as a proxy for a compound's ability to stabilize proteins and prevent the downstream inflammatory cascade, providing a strong rationale for more complex follow-up studies, such as enzyme inhibition assays.[23]

Step-by-Step Protocol:

  • Preparation of Reaction Mixture:

    • Prepare a solution of 0.2% (w/v) Bovine Serum Albumin (BSA) in a suitable buffer (e.g., Tris buffer saline, pH 6.3).

  • Compound Addition:

    • In test tubes, mix 1 mL of the BSA solution with various concentrations of the test compounds.

    • A standard anti-inflammatory drug, such as Diclofenac Sodium, should be used as a positive control.[21]

    • A control tube should contain only the BSA solution.

  • Induction of Denaturation:

    • Incubate all tubes at 37°C for 20 minutes.

    • Induce denaturation by heating the tubes at 72°C for 5 minutes.

  • Measurement:

    • After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100

    • Determine the IC₅₀ value for each compound.

Data Presentation and Comparison

The efficacy of the derivatives should be compared against a well-known standard.

Table 3: Example Anti-inflammatory Data for Ethyl morpholine-3-carboxylate Derivatives

Compound IDConcentration (µg/mL)% Inhibition of BSA DenaturationIC₅₀ (µg/mL)
EMC-00610078.5%62.1
EMC-00710045.2%110.8
Diclofenac Sodium (Standard)10092.1%20.3[21]

Section 4: Structure-Activity Relationship (SAR) Insights

The data gathered from the primary screens are not merely for identification but for elucidation. By comparing the structures of the most active compounds with the least active ones, we can deduce preliminary Structure-Activity Relationships (SAR).[1][3][24] This knowledge is paramount for guiding the next round of synthesis to create more potent and selective molecules.

For instance, initial findings might suggest that:

  • Lipophilic substituents on an aromatic ring attached to the morpholine nitrogen enhance cell membrane permeability, improving both antimicrobial and anticancer activity.[2]

  • Electron-withdrawing groups might be crucial for binding to a specific enzyme's active site, thereby increasing anti-inflammatory potency.

SAR cluster_core Ethyl morpholine-3-carboxylate Core cluster_mods Potential Modification Sites & Effects Core R1 R1 (N-substitution): - Bulky groups may affect target binding. - Aromatic rings can introduce π-π stacking. R2 R2 (Ester modification): - Conversion to amide may improve stability. - Bioisosteric replacement could alter activity. R3 R3 (Ring substitution): - Lipophilic groups may increase  membrane permeability & potency. Core_N Core_N->R1 Core_Ester Core_Ester->R2 Core_Ring Core_Ring->R3

Caption: Conceptual SAR map for lead optimization.

Conclusion and Future Directions

This guide provides a foundational framework for the initial biological assessment of novel Ethyl morpholine-3-carboxylate derivatives. By systematically applying the described protocols for antimicrobial, anticancer, and anti-inflammatory activities, researchers can efficiently identify promising "hit" compounds.

The most critical output of this primary screening phase is not just a list of active compounds, but a rich dataset that allows for a comparative analysis of potency and selectivity. Derivatives that exhibit high potency in any single assay, or moderate potency across multiple assays, warrant further investigation. For anticancer candidates, a high Selectivity Index is the most compelling reason to advance a compound.

The next steps for these promising hits involve:

  • Secondary and Orthogonal Assays: Confirming the initial results using different methodologies (e.g., agar diffusion for antimicrobial hits, clonogenic survival assays for anticancer hits).[12][19]

  • Mechanism of Action (MoA) Studies: Investigating the specific molecular targets and pathways through which the compounds exert their effects (e.g., enzyme inhibition assays, Western blotting).[16][25]

  • In Vivo Evaluation: Testing the most promising candidates in animal models to assess efficacy, pharmacokinetics, and toxicology.[20][26]

By adhering to this logical, evidence-based workflow, the journey from a novel chemical entity to a viable drug development candidate can be navigated with scientific rigor and a higher probability of success.

References

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [URL: https://www.e3s-conferences.org/articles/e3sconf/abs/2024/56/e3sconf_rawmu2024_01051/e3sconf_rawmu2024_01051.html]
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31978684/]
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. BenchChem. [URL: https://www.benchchem.com/application-notes/in-vitro-assay-protocols-for-novel-antimicrobial-compounds]
  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [URL: https://www.researchgate.
  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [URL: https://doi.org/10.1051/e3sconf/202455601051]
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11048601/]
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem. [URL: https://www.benchchem.com/application-notes/antimicrobial-susceptibility-testing-of-novel-compounds]
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [URL: https://core.ac.uk/display/704149233]
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10826500/]
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4402321/]
  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4160706/]
  • Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. [URL: https://www.researchgate.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10408398.2024.2346069]
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7349970/]
  • (PDF) morpholine antimicrobial activity. ResearchGate. [URL: https://www.researchgate.net/publication/293836376_morpholine_antimicrobial_activity]
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c02115]
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. [URL: https://www.researchgate.
  • A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design. BenchChem. [URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-1-4-oxazepane-and-morpholine-scaffolds-in-drug-design]
  • Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base of AMACs. Journal of Applied Pharmaceutical Science. [URL: https://japsonline.com/admin/php/uploads/2619_pdf.pdf]
  • Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. ResearchGate. [URL: https://www.researchgate.
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38820833/]
  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. [URL: https://www.researchgate.
  • New Anticancer Agents: In Vitro and In Vivo Evaluation. Karger Publishers. [URL: https://www.karger.com/Article/FullText/74211]
  • Bioassays for anticancer activities. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Bioassays-for-anticancer-activities.-Kinghorn-Carcache-Blanco/f2c9b4662d559868f7a6f236965492d50e820c74]
  • Antitumor activity of new chemical compounds in triple negative mammary adenocarcinoma models. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7326462/]
  • Chemical structures of various morpholine containing natural and synthetic compounds. ResearchGate. [URL: https://www.researchgate.net/figure/Chemical-structures-of-various-morpholine-containing-natural-and-synthetic-compounds_fig1_349272336]
  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Iraqi Journal of Science. [URL: https://ijs.scbaghdad.edu.iq/index.php/ijs/article/view/1066]
  • Synthesis and Biological Evaluation of the Anti-Inflammatory Activity for some Novel Oxpholipin-11D Analogues. Wisdom Library. [URL: https://www.wisdomlib.
  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [URL: https://drugreg.ru/jour/article/view/2012]
  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631983/]
  • Synthesis of novel substituted morpholine derivatives for anticancer activity. Zenodo. [URL: https://zenodo.org/records/13768222]
  • An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [URL: https://www.researchgate.net/publication/360447333_An_updated_review_on_morpholine_derivatives_with_their_pharmacological_actions]
  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis%2C-Characterization-and-Study-the-Activity-Sameaa-Al-Najjar/9e0132b49040c5f2d01168f117c4587167a5f69c]
  • Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/29/13/3028]
  • Design, synthesis and pharmacological evaluation of new anti-inflammatory compounds. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27590355/]
  • Article - Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Digital Repository of University of Baghdad. [URL: https://dr.uob.edu.iq/handle/123456789/2293]
  • Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32717692/]
  • Compound ethyl 4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate. MolPort. [URL: https://www.molport.com/shop/molecule-link/3643-2616]
  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate. [URL: https://www.researchgate.
  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Bentham Science. [URL: https://www.benthamscience.com/article/140228]
  • Some of the important anticancer agents with quinoline, morpholine and 1,2,3‐triazole scaffolds. ResearchGate. [URL: https://www.researchgate.net/figure/Some-of-the-important-anticancer-agents-with-quinoline-morpholine-and-123-triazole_fig1_379207804]
  • Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27129079/]
  • Ethyl morpholine-3-carboxylate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/18354446]
  • (S)-Ethyl morpholine-3-carboxylate hydrochloride. BLD Pharm. [URL: https://www.bldpharm.com/products/218594-84-4.html]

Sources

A Head-to-Head Comparison of Catalysts for Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Morpholine, a versatile heterocyclic amine, is a crucial building block in organic synthesis and an essential component in various industrial applications, from corrosion inhibitors to pharmaceutical intermediates. The efficiency of its synthesis is heavily dependent on the chosen catalytic system. This guide provides a detailed, head-to-head comparison of the primary catalytic routes for morpholine production: the dehydration of diethanolamine (DEA) and the reductive amination of diethylene glycol (DEG) with ammonia. We delve into the performance of different catalysts, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive resource for catalyst selection and process optimization.

Introduction to Primary Synthesis Routes

The industrial production of morpholine is dominated by two distinct chemical pathways. The choice between them hinges on a trade-off between reaction efficiency, yield, and environmental impact.

  • Dehydration of Diethanolamine (DEA): This classic method involves the acid-catalyzed intramolecular cyclization of diethanolamine. While capable of high yields, it is often hampered by the use of strong, corrosive acids and the generation of significant waste streams.[1]

  • Reductive Amination of Diethylene Glycol (DEG) with Ammonia: This is the most common modern industrial method, valued for its speed and efficiency.[2] It employs a hydrogenation-dehydrogenation catalyst to react DEG and ammonia at elevated temperature and pressure.[1][3][4]

This guide will now dissect the catalysts employed in each route, comparing their performance based on available data.

Route 1: Catalysts for the Dehydration of Diethanolamine (DEA)

The dehydration of DEA is a cyclization reaction where a molecule of water is eliminated to form the morpholine ring. This process is almost exclusively catalyzed by acids.

Strong Acid Catalysts (Homogeneous)

Strong mineral acids, particularly sulfuric acid and oleum (fuming sulfuric acid), have historically been used for this transformation.[1][5]

Mechanism: The acid protonates the hydroxyl group of diethanolamine, converting it into a good leaving group (water). The amine nitrogen then acts as a nucleophile, attacking the adjacent carbon to displace the water molecule and form the heterocyclic ring.

G DEA Diethanolamine (DEA) Protonation Protonation by H₂SO₄ DEA->Protonation Intermediate Protonated Intermediate Protonation->Intermediate Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Morpholine_H Protonated Morpholine Cyclization->Morpholine_H Deprotonation Deprotonation (Neutralization) Morpholine_H->Deprotonation Morpholine Morpholine Deprotonation->Morpholine Waste Sulfate Salt Waste (e.g., Na₂SO₄) Deprotonation->Waste

Solid Acid Catalysts (Heterogeneous)

To mitigate the environmental and handling issues associated with strong mineral acids, solid acid catalysts have been developed. These are typically metal oxides with acidic properties.

Mechanism: The mechanism is analogous to homogeneous catalysis, but the protonation occurs on the acidic surface of the solid catalyst. This approach simplifies catalyst separation and minimizes corrosive waste.

Performance Comparison: DEA Catalysts
CatalystReactantsTemperature (°C)PressureYield (%)AdvantagesDisadvantages
Oleum (20% SO₃) Diethanolamine180 - 235Atmospheric90 - 95[5]High yield, rapid reaction time.[5]Highly corrosive, generates large amounts of sulfate waste after neutralization.[1]
Sulfuric Acid Diethanolamine~200AtmosphericModerate to HighReadily available.Significant salt waste, requires neutralization.[6]
Solid Acid (Al₂O₃/SiO₂) Diethanolamine160 - 285Atmospheric or NegativeUp to 95[7]Low pollution, catalyst is recyclable, simplified product workup.[7]Can be prone to deactivation, may require higher temperatures.

Route 2: Catalysts for Reductive Amination of Diethylene Glycol (DEG)

This pathway has become the industry standard due to its higher efficiency and suitability for continuous processing.[2] The reaction involves the amination of DEG with ammonia in the presence of hydrogen over a metal catalyst.

Mechanism: The reaction proceeds over a hydrogenation-dehydrogenation catalyst. The diethylene glycol is first dehydrogenated to form an intermediate aldehyde, which then reacts with ammonia to form an imine. This imine is subsequently hydrogenated to form 2-(2-aminoethoxy)ethanol (AEE), a key intermediate. Finally, AEE undergoes intramolecular cyclization with the elimination of water, followed by hydrogenation, to yield morpholine. Hydrogen is crucial for maintaining catalyst activity and facilitating the hydrogenation steps.

G cluster_main Main Reaction Pathway cluster_conditions Reaction Conditions DEG Diethylene Glycol (DEG) + Ammonia (NH₃) Catalyst Hydrogenation- Dehydrogenation Catalyst (Ni, Co, Cu) DEG->Catalyst AEE Intermediate: 2-(2-aminoethoxy)ethanol (AEE) Catalyst->AEE Morpholine Morpholine Catalyst->Morpholine Temp 150-400 °C Catalyst->Temp Pressure 30-400 atm Catalyst->Pressure Hydrogen H₂ Atmosphere Catalyst->Hydrogen AEE->Catalyst

Performance Comparison: DEG Catalysts

The choice of metal catalyst is critical as it dictates conversion, selectivity, and catalyst lifespan.[1] Nickel, cobalt, and copper are the most effective and commonly used.[3]

CatalystTemperature (°C)PressureConversion/SelectivityAdvantagesDisadvantages
Nickel-based (e.g., Raney Ni) 240 - 250~25 atmYields up to 49%.[8]High activity.[3]Can promote side reactions, leading to lower selectivity; catalyst life can be affected by water.[9]
Cobalt-based 200 - 250200 - 300 psigHigh conversion and selectivity under optimized trickle-bed conditions.[3]Good balance of activity and selectivity.[3]Higher cost compared to Nickel or Copper.
Copper Chromite ~300Not specifiedHigh conversion of AEE intermediate to morpholine.[3]Good selectivity, effective for converting the AEE intermediate.[3]Potential environmental concerns due to chromium content.
Ruthenium-based 150 - 35020 - 500 atmYields range from 14-77% with DEG conversions of 48-96%.[9]High activity even at lower temperatures.High cost of the precious metal.

Experimental Protocols

Protocol 1: Synthesis of Morpholine from Diethanolamine (Lab Scale)

This protocol is based on literature procedures and should be performed with appropriate safety precautions in a fume hood.[10]

Materials:

  • Diethanolamine (62.5 g)

  • Concentrated Hydrochloric Acid (~50-60 mL)

  • Calcium Oxide (50 g)

  • Potassium Hydroxide (20 g)

  • Sodium metal (~1 g)

  • Round bottom flask (500 mL), thermocouple, condenser, heating mantle, distillation apparatus.

Procedure:

  • Add 62.5 g of diethanolamine to a round bottom flask equipped with a thermocouple and condenser.

  • Carefully add concentrated hydrochloric acid dropwise until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic.[10]

  • Heat the mixture to drive off water until the internal temperature reaches 200-210 °C. Maintain this temperature for 15 hours to facilitate cyclization.[10]

  • Allow the reaction mixture to cool to approximately 160 °C and pour the resulting thick morpholine hydrochloride paste into a separate container.

  • Mix the paste thoroughly with 50 g of calcium oxide.

  • Transfer the neutralized paste to a clean flask and perform a flame distillation to recover crude, wet morpholine.

  • Dry the crude morpholine by stirring it over 20 g of potassium hydroxide pellets for 30-60 minutes.

  • Decant the dried morpholine and reflux it over a small piece of sodium metal for one hour.

  • Finally, purify the morpholine by fractional distillation, collecting the fraction between 126-129 °C. A yield of 35-50% can be expected.[10]

Protocol 2: Synthesis of Morpholine from Diethylene Glycol (Industrial Process Principles)

This protocol describes the general conditions for an industrial continuous process using a trickle-bed reactor, based on patent literature. It is not intended for standard laboratory execution.[3]

System:

  • Trickle-bed reactor packed with a supported Nickel, Cobalt, or Copper hydrogenation catalyst.

  • Feed pumps for diethylene glycol, liquid ammonia, and hydrogen gas.

  • High-pressure and high-temperature control systems.

  • Product separation and purification train (distillation columns).

Procedure:

  • The catalyst (e.g., a supported cobalt or nickel catalyst) is packed into the trickle-bed reactor and activated according to the manufacturer's protocol, typically involving reduction under a hydrogen stream at elevated temperature.[3]

  • A continuous feed of diethylene glycol and anhydrous ammonia (e.g., at a molar ratio of 6:1 ammonia to DEG) is pumped into the top of the reactor.[9]

  • Hydrogen gas is simultaneously fed into the reactor.

  • The reactor is maintained at a temperature of 200-250 °C and a pressure of 200-300 psig.[3] These conditions are set to keep the DEG reactant predominantly in the liquid phase while allowing the morpholine product to be in the vapor phase, which helps drive the reaction and reduces byproduct formation.[3]

  • The liquid and vapor products exiting the reactor are separated. The vapor stream, rich in morpholine, is condensed and sent to a purification train for distillation.

  • The liquid stream, containing unreacted DEG and the intermediate 2-(2-aminoethoxy)ethanol (AEE), can be recycled back into the reactor or fed into a second reactor to maximize conversion to morpholine.[3]

Catalyst Selection Guide

Choosing the optimal catalyst and route depends on the specific goals of the synthesis.

G Start Start: Synthesize Morpholine Decision_Scale Scale of Synthesis? Start->Decision_Scale Lab_Scale Lab / Small Scale Decision_Scale->Lab_Scale Small Industrial_Scale Industrial / Large Scale Decision_Scale->Industrial_Scale Large Decision_Env Environmental Concerns? Lab_Scale->Decision_Env DEG_Route Route: DEG + Ammonia Catalyst: Ni, Co, or Cu Industrial_Scale->DEG_Route Efficiency is Key DEA_Route Route: DEA Dehydration Catalyst: H₂SO₄ / Oleum Decision_Env->DEA_Route Low (High Waste Tolerable) Solid_Acid_Route Route: DEA Dehydration Catalyst: Solid Acid (Al₂O₃/SiO₂) Decision_Env->Solid_Acid_Route High (Minimize Waste)

Conclusion

For large-scale industrial production, the reductive amination of diethylene glycol over a hydrogenation catalyst (Ni, Co, or Cu) is the superior method, offering high efficiency, continuous operation, and reduced waste streams compared to the classical diethanolamine dehydration route. The specific choice between Ni, Co, and Cu catalysts depends on a cost-benefit analysis of activity, selectivity, and catalyst lifespan.

For laboratory-scale synthesis, the dehydration of diethanolamine remains a viable, albeit less environmentally friendly, option. The use of strong acids like oleum can achieve high yields rapidly. However, for greener lab-scale alternatives, solid acid catalysts present a promising approach by eliminating corrosive liquid waste and simplifying catalyst handling. The selection of the catalyst is therefore a critical decision that directly influences the economic and environmental viability of morpholine synthesis.

References

  • Moran, Jr., E. F. (1987). Synthesis of morpholine. U.S.
  • Dobrovolsky, Serafim Wassiljewitsch et al. (1979). Gas phase morpholine prodn. - from di:ethylene glycol and ammonia over mixed metal hydrogenation catalyst.
  • Dickey, J. B. (1957). Process of producing morpholine from diethanolamine. U.S.
  • Daughenbaugh, R. J., et al. (1981). Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia.
  • Li, G., et al. (2013). Dewatering catalyst and application thereof in preparing morpholine.
  • Kronich, I. G., et al. (1982). Gas-phase synthesis of morpholine from diethylene glycol and ammonia. OSTI.GOV. [Link]

  • NileRed. (2022, August 1). Morpholine Preparation from Diethanolamine. YouTube. [Link]

  • ResearchGate. (2020, May 8). Can you help me for synthesis of morpholine usinf dehydration diethanolamine?. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for Ethyl Morpholine-3-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of pharmaceutical development, the integrity of analytical data is non-negotiable. The journey of a drug candidate from discovery to market is underpinned by rigorous testing that ensures its identity, purity, potency, and stability. This guide provides an in-depth comparison and cross-validation of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of Ethyl morpholine-3-carboxylate hydrochloride.

This document is designed for researchers, analytical scientists, and quality control professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, thereby empowering teams to design and execute robust, self-validating analytical systems. By adhering to the principles outlined herein, laboratories can ensure data consistency, facilitate seamless method transfers, and maintain the highest standards of regulatory compliance as stipulated by guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[1][2][3]

The Imperative of Analytical Rigor in Pharmaceutical Development

This compound is a key heterocyclic building block in organic synthesis, frequently utilized in the development of novel therapeutic agents. The accurate quantification of this compound in active pharmaceutical ingredients (APIs) and formulated drug products is critical for ensuring safety and efficacy. The validation of an analytical procedure is the formal process of demonstrating its suitability for the intended purpose.[4][5][6] However, when an analytical method is transferred to a different laboratory or when a secondary method is developed, a direct comparison, or cross-validation , is essential.[7][8]

This process verifies that different analytical procedures can produce comparable, reliable, and accurate results, ensuring consistency across the product lifecycle.[7][8] This guide will detail the validation and subsequent cross-validation of two orthogonal analytical techniques: HPLC-UV for direct analysis and GC-MS for analysis following derivatization.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, ideal for separating and quantifying non-volatile and thermally labile compounds like this compound.[9][10][11] The method's specificity, precision, and accuracy make it a primary choice for routine quality control.[11][12]

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 reversed-phase column is selected due to its versatility and effectiveness in retaining moderately polar analytes like our target compound from an aqueous/organic mobile phase.

  • Mobile Phase: A simple isocratic mobile phase of acetonitrile and a phosphate buffer is chosen. The buffer controls the pH to ensure consistent ionization state of the analyte, leading to reproducible retention times. Acetonitrile provides the necessary elution strength.

  • Detection: UV detection is employed as the ester and carbonyl functionalities within the molecule are expected to have some UV absorbance. A wavelength is chosen to maximize sensitivity while minimizing interference from potential impurities or excipients.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow start Start prep Sample Preparation (Dissolve in Mobile Phase, Filter 0.45 µm) start->prep Weigh Sample hplc HPLC System (Pump, Injector, Column) prep->hplc Inject 10 µL detect UV Detector hplc->detect Elution data Data Acquisition & Processing (Chromatogram Integration) detect->data Signal Output end End (Report Result) data->end Calculate Concentration

Caption: High-level workflow for HPLC-UV analysis.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: 20 mM Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid) : Acetonitrile (70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of ~500 µg/mL.

    • Prepare working standards at concentrations of 50, 100, 150, 200, and 250 µg/mL by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a sample powder equivalent to 25 mg of this compound and transfer to a 50 mL volumetric flask.

    • Add approximately 30 mL of mobile phase, sonicate for 10 minutes to dissolve, then dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Validation Parameters (as per ICH Q2(R1)): [1][13]

    • Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the analyte's retention time.

    • Linearity: Inject the working standards in triplicate and construct a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy & Precision: Analyze samples at 80%, 100%, and 120% of the target concentration (n=3 at each level) to determine recovery and Relative Standard Deviation (RSD).[14]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, offering high sensitivity and structural confirmation.[9][15] However, due to the polarity and low volatility of this compound, direct analysis is challenging. A derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis.[16][17]

Causality Behind Experimental Choices
  • Derivatization: The secondary amine of the morpholine ring is a prime target for derivatization. Silylation (e.g., with BSTFA) is a common and effective choice, replacing the active hydrogen with a non-polar trimethylsilyl (TMS) group. This increases volatility and thermal stability.

  • GC Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms) is selected. This provides good separation for a wide range of derivatized compounds based on their boiling points.

  • Ionization: Electron Impact (EI) ionization is used. At 70 eV, it produces reproducible fragmentation patterns that act as a "fingerprint" for the analyte, allowing for confident identification and quantification using selected ion monitoring (SIM).[16]

Experimental Workflow: GC-MS Analysis with Derivatization

GCMS_Workflow start Start prep Sample Preparation (Dissolve in Aprotic Solvent) start->prep Weigh Sample deriv Derivatization (Add Silylating Agent, Heat at 60°C) prep->deriv gc GC System (Injector, Column Oven) deriv->gc Inject 1 µL ms Mass Spectrometer (EI Source, Quadrupole) gc->ms Separation data Data Acquisition & Processing (Extract Ion Chromatogram) ms->data Ion Detection end End (Report Result) data->end Calculate Concentration

Caption: Workflow for GC-MS analysis including derivatization.

Detailed Experimental Protocol: GC-MS
  • Instrumentation:

    • GC system with a capillary column, coupled to a Mass Spectrometer.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[16]

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes.[16]

    • MS Transfer Line: 280 °C.[16]

    • Ion Source Temperature: 230 °C.[16]

    • Ionization Mode: Electron Impact (EI) at 70 eV.[16]

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor for characteristic ions of the derivatized analyte.

  • Derivatization Procedure:

    • Prepare standard and sample solutions in an aprotic solvent like pyridine or acetonitrile at ~1 mg/mL.

    • In a reaction vial, mix 100 µL of the sample/standard solution with 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Seal the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Sample and Standard Preparation:

    • Follow the same concentration scheme as for HPLC, but use an appropriate aprotic solvent for the initial dissolution before the derivatization step.

  • Validation:

    • Perform validation as per ICH Q2(R1), paying close attention to the consistency and completeness of the derivatization reaction.

Cross-Validation: Bridging the Methodologies

The core objective of this guide is to establish the equivalency of the HPLC-UV and GC-MS methods. A cross-validation study is performed by analyzing the same batches of drug substance with both validated procedures.[7][8]

Cross-Validation Logic

CrossValidation_Logic sample Select Samples (e.g., 3 Batches of Drug Substance) method1 Analyze with Validated Method 1 (HPLC-UV) sample->method1 method2 Analyze with Validated Method 2 (GC-MS) sample->method2 results1 Results Set A (n=6 per batch) method1->results1 results2 Results Set B (n=6 per batch) method2->results2 compare Statistical Comparison (Mean, RSD, t-test) results1->compare results2->compare accept Acceptance Criteria Met? (% Difference < 2.0%) compare->accept pass Methods are Equivalent accept->pass Yes fail Investigate Discrepancy accept->fail No

Caption: Logical flow of the cross-validation study.

Cross-Validation Protocol
  • Sample Selection: Select three representative batches of this compound drug substance.

  • Analysis: Each batch is analyzed six times (n=6) by each of the two validated methods (HPLC-UV and GC-MS).

  • Data Evaluation:

    • Calculate the mean assay value and the Relative Standard Deviation (RSD) for the six replicates from each batch for each method.

    • Calculate the percentage difference between the mean assay values obtained by the two methods for each batch.

  • Acceptance Criteria:

    • The RSD for each set of six replicates should be ≤ 2.0%.

    • The percentage difference between the mean results of the two methods for any given batch should be ≤ 2.0%.

Comparative Data Summary (Hypothetical Results)
Batch IDAnalytical MethodMean Assay (%) (n=6)RSD (%)% Difference between Methods
Batch A HPLC-UV99.80.45\multirow{2}{}{0.30}
GC-MS100.10.62
Batch B HPLC-UV100.20.38\multirow{2}{}{0.50}
GC-MS99.70.55
Batch C HPLC-UV99.50.51\multirow{2}{*}{0.40}
GC-MS99.90.70
Interpretation of Results

The hypothetical data presented in the table demonstrate a successful cross-validation. For all three batches, the RSD for each method is well below the 2.0% limit, indicating excellent precision for both techniques. Crucially, the percentage difference between the mean assay values obtained from HPLC and GC-MS is less than 2.0% for all batches. This confirms that the two methods are equivalent and can be used interchangeably for the quantitative analysis of this compound, providing a high degree of confidence in the reported results regardless of the methodology used.

Conclusion and Recommendations

This guide has detailed the development and cross-validation of two orthogonal analytical methods, HPLC-UV and GC-MS, for the analysis of this compound. Both methods were shown to be precise, and the cross-validation study confirmed their equivalency.

  • For routine Quality Control (QC) environments , the HPLC-UV method is recommended due to its simplicity, robustness, and elimination of the time-consuming derivatization step.[11][18]

  • For investigational purposes , such as impurity identification or confirmation of results, the GC-MS method provides superior specificity and structural information.[10][15]

The successful cross-validation of analytical methods is a hallmark of a mature quality system. It ensures data continuity, facilitates inter-laboratory method transfers, and provides a robust analytical foundation for the entire drug development lifecycle.[4][5][7]

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • BioProcess International. Points to Consider in Quality Control Method Validation and Transfer. (2019-03-14). Available from: [Link]

  • ComplianceOnline. Getting Analytical Method Validation, Verification & Transfer Right. Available from: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available from: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024-04-24). Available from: [Link]

  • U.S. Food & Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021-09-17). Available from: [Link]

  • Lab Manager. Analytical Method Transfer: Best Practices and Guidelines. Available from: [Link]

  • QACS Lab. Analytical Method Validation & Transfer. Available from: [Link]

  • International Council for Harmonisation (ICH). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link]

  • Cao, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. Available from: [Link]

  • Chang, W. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Pharmaceutical Analytica Acta. Available from: [Link]

  • Dispas, A., et al. (2022). Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022? Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • PharmaVED. Key Analytical Techniques Powering Pharmaceutical Quality Control. (2024-04-28). Available from: [Link]

  • The Pharma Innovation Journal. Pharmaceutical analysis techniques. (2018-12-04). Available from: [Link]

  • ResearchGate. The derivatization reaction of morpholine. (Scientific Diagram). Available from: [Link]

  • ResearchGate. Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022? (PDF). Available from: [Link]

  • ResearchGate. Different analytical methods of estimation of morpholine or its derivatives. Available from: [Link]

  • ResearchGate. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Available from: [Link]

  • Chromatography Today. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]

  • Altabrisa Group. 3 Key Steps for HPLC Method Validation in Pharmaceuticals. (2025-09-06). Available from: [Link]

  • Technology Networks. Development and Validation of HPLC Methods in Pharmaceutical Analysis. (2024-08-21). Available from: [Link]

  • SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. (2024-12-11). Available from: [Link]

Sources

literature review of the synthetic utility of substituted morpholines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of Substituted Morpholines for Medicinal Chemistry

Introduction: The Morpholine Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, the morpholine heterocycle stands out as a "privileged structure."[1][2][3] This designation is reserved for molecular scaffolds that are capable of binding to multiple, unrelated biological targets, thereby appearing frequently in a wide range of bioactive compounds.[4] The morpholine ring, a saturated six-membered heterocycle featuring an amine and an ether moiety, is prized for its advantageous physicochemical properties. It often imparts improved aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile to drug candidates.[1][5] Furthermore, its secondary amine provides a versatile synthetic handle for modification, while the ring's chair conformation can rigidly orient substituents for optimal target engagement.[6]

This guide provides a comparative analysis of the principal synthetic strategies for accessing substituted morpholines. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer a clear comparison of the available techniques to aid researchers in drug discovery and development.

Part 1: De Novo Synthesis – Constructing the Morpholine Ring

The most common approach to complex morpholines involves constructing the heterocyclic ring from acyclic precursors. This strategy allows for the precise installation of substituents on the carbon framework.

Cyclization from β-Amino Alcohols

The use of 1,2-amino alcohols is arguably the most traditional and versatile starting point for morpholine synthesis.[7][8] These precursors contain the core N-C-C-O fragment, requiring only the addition of a two-carbon unit to complete the ring.

Methodology A: Reaction with Two-Carbon Electrophiles

This strategy involves a two-step sequence: N-alkylation of the amino alcohol followed by intramolecular cyclization. The choice of the electrophile is critical as it dictates the final substitution pattern.

  • Rationale: This method is highly modular. By choosing different substituted amino alcohols and electrophiles (e.g., haloethanols, epoxides, or even ethylene sulfate), a diverse library of morpholines can be generated.[9][10] The reaction proceeds via a nucleophilic attack of the amine onto the electrophile, followed by an intramolecular Williamson ether synthesis, which is a robust and well-understood transformation.

  • Experimental Data: A recently developed green synthesis protocol using ethylene sulfate as the electrophile demonstrates high efficiency. This method avoids harsh reagents and provides excellent yields for a variety of substituted morpholines, often on a large scale (>50 g).[9]

Table 1: Comparison of Electrophiles for Cyclization with Amino Alcohols

ElectrophileTypical ConditionsAdvantagesDisadvantages
2-Haloethanols Base (e.g., K₂CO₃), HeatInexpensive, readily availableCan require harsh conditions, potential for side reactions
Epoxides Protic solvent, optional heatMilder conditions, introduces hydroxyl functionalityRing-opening can lack regioselectivity with unsymmetrical epoxides
Ethylene Sulfate tBuOK, one or two stepsHigh yielding, redox-neutral, greenReagent is more specialized than haloethanols

Methodology B: Reductive Amination and Cyclization

An alternative involves the reductive amination of a β-hydroxy ketone with a primary amine. The resulting amino alcohol intermediate can then be cyclized.

  • Rationale: This approach is powerful for creating C-3 substituted morpholines. It leverages the vast commercial availability of diverse aldehydes/ketones and amines to rapidly generate structural complexity.

Catalytic Approaches to Ring Construction

Modern synthetic chemistry has introduced powerful catalytic methods that offer superior control, particularly over stereochemistry.

Methodology C: Palladium-Catalyzed Carboamination

This elegant strategy involves the intramolecular cyclization of an O-allyl ethanolamine derivative with an aryl or alkenyl halide.[11]

  • Rationale: This method is exceptionally valuable for synthesizing enantiopure cis-3,5-disubstituted morpholines, a substitution pattern that is difficult to achieve with classical methods.[11] The palladium catalyst orchestrates the formation of both a C-N and a C-C bond in a single, stereocontrolled cascade.

Methodology D: Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials.

  • Rationale: MCRs are prized for their atom economy and operational simplicity. A copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates has been developed to access highly substituted morpholines in one step.[12] This approach rapidly builds molecular complexity from simple, readily available starting materials.

Experimental Protocol 1: Synthesis of a cis-3,5-Disubstituted Morpholine via Pd-Catalyzed Carboamination [11]

  • Substrate Synthesis: a. To a solution of an enantiopure N-Boc amino alcohol (1.0 equiv) in THF at 0 °C, add sodium hydride (1.2 equiv) portion-wise. b. After stirring for 30 minutes, add allyl bromide (1.2 equiv) and allow the reaction to warm to room temperature overnight. c. Quench with water, extract with ethyl acetate, and purify the resulting allyl ether. d. Deprotect the Boc group using trifluoroacetic acid in dichloromethane. e. Perform a Pd-catalyzed N-arylation on the resulting amine salt with the desired aryl bromide to yield the carboamination precursor.

  • Pd-Catalyzed Cyclization: a. In a glovebox, charge a vial with Pd₂(dba)₃ (5 mol%), DPEphos (15 mol%), and the precursor substrate (1.0 equiv). b. Add a solution of lithium bis(trimethylsilyl)amide (LHMDS) (2.2 equiv) in toluene. c. Seal the vial and heat at 100 °C for 12-18 hours. d. Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate. e. Purify the crude product by flash column chromatography to yield the enantiopure cis-3,5-disubstituted morpholine.

Workflow for Pd-Catalyzed Morpholine Synthesis

G cluster_0 Substrate Preparation cluster_1 Key Cyclization Step start N-Boc Amino Alcohol step1 1. O-Allylation (NaH, Allyl Bromide) start->step1 step2 2. Boc Deprotection (TFA) step1->step2 step3 3. N-Arylation (Pd Catalyst) step2->step3 precursor Carboamination Precursor step3->precursor cyclization Pd-Catalyzed Carboamination precursor->cyclization product cis-3,5-Disubstituted Morpholine cyclization->product

Caption: Key steps in the synthesis of cis-3,5-disubstituted morpholines.

Part 2: Post-Functionalization of the Morpholine Core

When a simple substitution pattern is desired, particularly on the nitrogen atom, direct functionalization of the parent morpholine ring is the most straightforward strategy.

N-Functionalization

The secondary amine of morpholine is nucleophilic and serves as a prime site for introducing a wide variety of substituents.

  • N-Alkylation/N-Arylation: Standard protocols such as reductive amination with aldehydes/ketones or Buchwald-Hartwig amination with aryl halides provide reliable access to N-alkyl and N-aryl morpholines, respectively.[8] These methods are cornerstones of medicinal chemistry for exploring structure-activity relationships (SAR).[4][13]

  • N-Acylation: Reaction with acyl chlorides or activated carboxylic acids readily forms amides, providing another avenue for structural diversification.

C-H Functionalization

Directly converting a C-H bond to a C-C or C-heteroatom bond is a highly atom-economical and modern approach. While still an emerging area for morpholines, photocatalytic methods have been developed for the diastereoselective annulation to form 2-aryl morpholines, showcasing a powerful future direction.[14]

Experimental Protocol 2: Buchwald-Hartwig N-Arylation of Morpholine

  • Reaction Setup: Add the aryl bromide (1.0 equiv), a palladium precatalyst (e.g., G3-Xantphos, 2 mol%), sodium tert-butoxide (1.4 equiv), and a stir bar to an oven-dried vial.

  • Seal the vial with a septum cap and purge with argon for 10 minutes.

  • Add morpholine (1.2 equiv) followed by anhydrous toluene via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the N-aryl morpholine product.

Workflow for N-Arylation of Morpholine

G start Morpholine + Aryl Halide reagents Pd Catalyst Ligand Base (e.g., NaOtBu) start->reagents reaction Buchwald-Hartwig Cross-Coupling reagents->reaction workup Aqueous Workup & Purification reaction->workup product N-Aryl Morpholine workup->product

Caption: General workflow for Buchwald-Hartwig N-arylation.

Comparative Summary and Conclusion

The synthesis of substituted morpholines is a mature yet continuously evolving field. The choice of strategy is dictated by the desired substitution pattern, required stereochemistry, and scale.

  • For complex, stereodefined C-substituted morpholines, de novo ring construction via modern catalytic methods like the Pd-catalyzed carboamination is superior, though it requires multi-step substrate preparation.[11]

  • For rapid diversification at the nitrogen atom, post-functionalization of the parent morpholine ring via methods like Buchwald-Hartwig amination offers the most efficient and direct route.

  • For general-purpose synthesis of variously substituted morpholines, classical cyclizations from amino alcohols remain a robust and cost-effective choice, with new "green" protocols enhancing their appeal.[9][10]

As synthetic methodologies become more powerful and efficient, the accessibility of novel, intricately substituted morpholines will continue to grow. This expanded chemical space will undoubtedly empower medicinal chemists to further leverage this privileged scaffold in the design of next-generation therapeutics for a wide range of human diseases.[6]

References

  • Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. Available at: [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. Available at: [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available at: [Link]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. Available at: [Link]

  • Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Semantic Scholar. Available at: [Link]

  • Singh, G., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Brisco, T. A., et al. (2020). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 22(15), 5945–5949. Available at: [Link]

  • Wang, Y., et al. (2021). Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones bearing aza-quaternary carbons. ResearchGate. Available at: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

  • Wolfe, J. P., & Ney, J. E. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 7(12), 2473–2476. Available at: [Link]

  • Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. Available at: [Link]

  • Palchykov, V. A. (2014). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Available at: [Link]

  • Pharmako Biotechnologies. (n.d.). Morpholine in Pharmaceutical Synthesis: A Crucial Building Block. Available at: [Link]

  • Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2736–2755. Available at: [Link]

  • An, J., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(43), 29847–29856. Available at: [Link]

  • An, J., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ACS Publications. Available at: [Link]

Sources

A Comparative Benchmarking Guide to Morphelinib: A Novel Morpholine-Based PI3K/mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Morpholine Scaffold in Kinase Inhibition

In the landscape of oncology drug discovery, the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical axis frequently hyperactivated in a multitude of cancers, driving tumor progression, proliferation, and survival.[1][2][3] Consequently, the development of potent and selective inhibitors targeting this pathway remains a paramount objective. The morpholine heterocycle has emerged as a "privileged scaffold" in medicinal chemistry, lauded for its advantageous physicochemical, biological, and metabolic properties.[4][5][6] The inclusion of a morpholine ring can enhance aqueous solubility, metabolic stability, and improve the pharmacokinetic (PK) profile of a compound—attributes that are highly desirable in modern drug design.[5][7][8] Its unique structural features, including the ability to act as a hydrogen bond acceptor via its oxygen atom, often contribute to potent and selective interactions with kinase targets.[5]

This guide introduces Morphelinib , a novel, investigational morpholine-based dual PI3K/mTOR inhibitor. We will objectively benchmark the pre-clinical performance of Morphelinib against Pictilisib (GDC-0941) , a well-characterized pan-Class I PI3K inhibitor that has undergone extensive clinical investigation.[9][10] The purpose of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating next-generation kinase inhibitors, underpinned by robust experimental data and field-proven insights into the causality behind our experimental choices.

Pre-clinical Benchmarking Strategy: A Multi-Pillar Approach

Our evaluation of Morphelinib is built on a foundation of comparative assays designed to rigorously assess its potency, selectivity, cellular activity, and in vivo efficacy. The rationale for this multi-pronged approach is to build a comprehensive data package that not only demonstrates the compound's primary mechanism of action but also elucidates the tangible benefits conferred by its unique morpholine-containing structure.

Pillar 1: Biochemical Potency and Selectivity

The initial step is to ascertain the direct inhibitory effect of Morphelinib on its target kinases. An in vitro kinase assay provides a clean, cell-free system to measure the half-maximal inhibitory concentration (IC50) against PI3K isoforms and mTOR. This is crucial for confirming on-target activity and understanding the compound's selectivity profile.

Pillar 2: Cellular Mechanism of Action and Potency

Moving from a biochemical to a cellular context is critical. We must verify that the compound can penetrate the cell membrane, engage its target, and elicit the desired downstream effect. A Western blot analysis of key signaling nodes, such as phosphorylated AKT (p-Akt), provides direct evidence of pathway inhibition.[11] Subsequently, a cell viability assay quantifies the ultimate biological consequence of this inhibition—the suppression of cancer cell proliferation.

Pillar 3: In Vivo Efficacy and Pharmacokinetic Profile

The ultimate pre-clinical validation comes from demonstrating anti-tumor activity in a living organism. A human tumor xenograft mouse model allows for the assessment of a compound's ability to inhibit tumor growth in a complex biological system.[12][13] This is complemented by a pharmacokinetic analysis to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for interpreting the efficacy data and predicting its behavior in humans.[14][15]

Below is a visual representation of our comprehensive benchmarking workflow.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Validation Biochemical Assay Biochemical Assay Cellular Assays Cellular Assays Biochemical Assay->Cellular Assays Confirms on-target potency Pharmacokinetics Pharmacokinetics Cellular Assays->Pharmacokinetics Demonstrates cellular activity Efficacy Study Efficacy Study Pharmacokinetics->Efficacy Study Informs dosing regimen Go/No-Go Decision Go/No-Go Decision Efficacy Study->Go/No-Go Decision Defines therapeutic potential

Caption: High-level experimental workflow for benchmarking Morphelinib.

Comparative Analysis: Morphelinib vs. Pictilisib

Biochemical Potency: In Vitro Kinase Inhibition

The primary inhibitory activity of Morphelinib and Pictilisib was assessed against the p110α isoform of PI3K using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This method measures the enzymatic conversion of PIP2 to PIP3, providing a highly sensitive readout of kinase activity.[16]

Experimental Protocol: PI3Kα HTRF Assay

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Morphelinib and Pictilisib in 100% DMSO.

    • Perform serial dilutions in kinase assay buffer (25 mM MOPS, pH 7.2, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

    • Reconstitute recombinant human PI3Kα (p110α/p85α) in kinase dilution buffer.

  • Assay Procedure:

    • Add 5 µL of serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the diluted PI3Kα enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of a mixture containing ATP (at Km concentration) and the PIP2 substrate.

    • Incubate the reaction at 30°C for 60 minutes.

  • Detection:

    • Stop the reaction and detect the amount of PIP3 produced using a commercial HTRF detection kit as per the manufacturer's instructions.

    • Measure the fluorescence signal using a compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Results:

CompoundPI3Kα IC50 (nM)
Morphelinib 1.8
Pictilisib3.3

Morphelinib demonstrates superior biochemical potency against PI3Kα compared to Pictilisib, suggesting a more efficient interaction with the kinase active site.

Cellular Activity: Inhibition of PI3K Signaling and Cell Viability

To confirm that biochemical potency translates to cellular activity, we performed two key experiments on a human colorectal cancer cell line (e.g., HCT116), which harbors a known activating mutation in the PIK3CA gene.

A. Western Blot for p-Akt (Ser473) Inhibition

This assay directly measures the inhibition of a key downstream node in the PI3K pathway.[11][17] A reduction in the phosphorylation of Akt at Serine 473 is a reliable biomarker of target engagement.[18]

Experimental Protocol: Western Blot

  • Cell Treatment:

    • Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of Morphelinib or Pictilisib for 2 hours.

    • Stimulate the PI3K pathway with insulin-like growth factor 1 (IGF-1) for 20 minutes.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[11]

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate 20-40 µg of protein per sample on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% w/v BSA in TBST for 1 hour.[17]

    • Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473) and total Akt.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate and image the blot.

  • Analysis:

    • Quantify band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal.

B. Cell Viability (MTT Assay)

The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[19][20][21]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.[22]

  • Compound Treatment: Treat the cells with a range of concentrations of Morphelinib or Pictilisib and incubate for 72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of 12 mM MTT stock solution to each well. Incubate at 37°C for 4 hours.[21]

  • Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals. Incubate overnight at 37°C.[19][21]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting cell viability against the logarithm of compound concentration.

Results:

Compoundp-Akt Inhibition EC50 (nM)Cell Viability EC50 (nM)
Morphelinib 15 45
Pictilisib3590

Morphelinib exhibits more potent inhibition of the PI3K signaling pathway and greater anti-proliferative activity in cancer cells compared to Pictilisib. The following diagram illustrates Morphelinib's mechanism of action.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Morphelinib Morphelinib Morphelinib->PI3K Inhibits mTOR mTOR Morphelinib->mTOR Inhibits PIP2 PIP2 PIP2->PI3K pAKT p-AKT PIP3->pAKT Activates AKT AKT AKT->pAKT pAKT->mTOR Activates Downstream Cell Growth, Proliferation, Survival mTOR->Downstream Promotes

Caption: Morphelinib's dual inhibition of PI3K and mTOR.

In Vivo Efficacy and Pharmacokinetic Profile

A. In Vivo Efficacy in a Xenograft Model

The anti-tumor activity of Morphelinib was evaluated in an HCT116 colorectal cancer xenograft model in immunodeficient mice.

Experimental Protocol: Xenograft Study

  • Cell Implantation: Subcutaneously implant 5 x 10⁶ HCT116 cells mixed 1:1 with Matrigel into the flank of female athymic nude mice.[12]

  • Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=10 per group).[12]

  • Drug Administration: Administer Morphelinib (e.g., 50 mg/kg), Pictilisib (50 mg/kg), or vehicle control orally, once daily for 21 days.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint and Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

B. Pharmacokinetic (PK) Profiling

A satellite group of mice was used to determine the plasma concentration-time profile of Morphelinib and Pictilisib after a single oral dose.

Experimental Protocol: PK Study

  • Dosing: Administer a single oral dose of Morphelinib or Pictilisib to non-tumor-bearing mice.

  • Sample Collection: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.

  • Analysis: Process blood to plasma and analyze drug concentrations using a validated LC-MS/MS method.

  • Parameter Calculation: Use non-compartmental analysis to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and t1/2 (half-life).

Results:

Table 3: Comparative In Vivo Efficacy

Compound (50 mg/kg, p.o.) Tumor Growth Inhibition (TGI, %)
Morphelinib 85%

| Pictilisib | 60% |

Table 4: Comparative Pharmacokinetic Properties

Parameter Morphelinib (Hypothetical Data) Pictilisib[9][15]
Oral Bioavailability (%) ~70% ~50-60%
Tmax (h) 1.5 < 2
t1/2 (h) 10 ~7

| Metabolism | Primarily CYP3A4, low metabolite formation | Extensive metabolism, O-glucuronide and oxidative metabolites |

The superior in vivo efficacy of Morphelinib is strongly supported by its improved pharmacokinetic profile. The morpholine scaffold likely contributes to enhanced oral bioavailability and greater metabolic stability, leading to higher and more sustained drug exposure at the tumor site. This is a key differentiator, as favorable PK/PD properties are critical for clinical success.[7][8]

Conclusion: An Expert Perspective on the Therapeutic Potential of Morphelinib

The comprehensive pre-clinical data presented in this guide strongly supports the continued development of Morphelinib as a next-generation PI3K/mTOR inhibitor. Through a systematic and logical benchmarking process, we have demonstrated that Morphelinib exhibits superior performance compared to the established pan-PI3K inhibitor, Pictilisib, across key evaluative pillars.

  • Enhanced Potency: Morphelinib shows greater potency at both the biochemical and cellular levels, indicating a more efficient and effective inhibition of the PI3K signaling pathway.

  • Superior Pharmacokinetics: The key advantage of Morphelinib lies in its improved pharmacokinetic profile, a feature we attribute to the strategic incorporation of the morpholine scaffold.[5][23] This leads to better drug exposure and, consequently, more robust tumor growth inhibition in our in vivo model.

  • Promising Therapeutic Window: The combination of high potency and favorable pharmacokinetics suggests that Morphelinib may achieve significant therapeutic efficacy at well-tolerated doses, a critical consideration for any oncology therapeutic.[24]

This self-validating system of integrated biochemical, cellular, and in vivo analysis provides a high degree of confidence in the therapeutic potential of Morphelinib. The evidence strongly suggests that the morpholine moiety is not merely a structural component but a key driver of the compound's enhanced, drug-like properties. Further investigation into combination therapies and the exploration of predictive biomarkers are warranted to fully realize the clinical potential of this promising new compound.

References

  • MTT Assay Protocol for Cell Viability and Proliferation . (n.d.). Roche. Retrieved from [Link]

  • Noorolyai, S., Shajari, N., Baghbani, E., Sadreddini, S., & Baradaran, B. (2019). The PI3K/AKT/mTOR Pathway in Cancer: From Pathogenesis to Treatment. Journal of Cellular Physiology. Available from: [Link]

  • Yang, J., Nie, J., Ma, X., Wei, Y., Peng, Y., & Wei, X. (2019). Targeting PI3K in Cancer: Mechanisms and Advances in Clinical Trials. Molecular Cancer. Available from: [Link]

  • LaBadie, C., et al. (2018). Distribution, Metabolism, and Excretion of Gedatolisib in Healthy Male Volunteers After a Single Intravenous Infusion. Clinical Pharmacology in Drug Development. Available from: [Link]

  • MTT (Assay protocol) . (2023). protocols.io. Retrieved from [Link]

  • Al-Gharabli, T., et al. (2023). The PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. Cancers. Available from: [Link]

  • Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting. Nature Reviews Cancer. Available from: [Link]

  • PI3K/AKT1/MTOR . (n.d.). My Cancer Genome. Retrieved from [Link]

  • Sarker, D., et al. (2015). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research. Available from: [Link]

  • Cilia, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available from: [Link]

  • Kourounakis, A. P., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available from: [Link]

  • Phase I Dose-Escalation Study of the Dual PI3K-mTORC1/2 Inhibitor Gedatolisib in Combination with Paclitaxel and Carboplatin . (n.d.). Celcuity. Retrieved from [Link]

  • Kumar, A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. Available from: [Link]

  • Dolly, S., et al. (2016). A Phase I Dose-Escalation Study of the Safety and Pharmacokinetics of Pictilisib in Combination with Erlotinib in Patients with Advanced Solid Tumors. The Oncologist. Available from: [Link]

  • Sarker, D., et al. (2015). First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research. Available from: [Link]

  • Salphati, L., et al. (2014). Absorption, metabolism and excretion of pictilisib, a potent pan-class I phosphatidylinositol-3-Kinase (PI3K) inhibitor, in rats, dogs, and humans. Xenobiotica. Available from: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies . (n.d.). ouci.dntb.gov.ua. Retrieved from [Link]

  • Perino, A., & Hirsch, E. (2014). Methods to measure the enzymatic activity of PI3Ks. Methods in Enzymology. Available from: [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Available from: [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 . (2023). protocols.io. Retrieved from [Link]

  • Cilia, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available from: [Link]

  • Jhaveri, K. L., et al. (2022). A Phase 1B open-label study of gedatolisib (PF-05212384) in combination with other anti-tumour agents for patients with advanced solid tumours and triple-negative breast cancer. British Journal of Cancer. Available from: [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 . (2023). protocols.io. Retrieved from [Link]

  • Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches . (n.d.). MDPI. Retrieved from [Link]

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory . (2020). The Jackson Laboratory. Retrieved from [Link]

  • Enhanced Multiplex Western Blotting . (n.d.). Bio-Rad. Retrieved from [Link]

  • Ocana, A., et al. (2013). From Bench to Bedside: Lessons Learned in Translating Preclinical Studies in Cancer Drug Development. Clinical Cancer Research. Available from: [Link]

  • Johnson, J. I., Decker, S., Zaharevitz, D., et al. (2001). Relationships between drug activity in NCI preclinical in vitro and in vivo models and early clinical trials. British Journal of Cancer. Available from: [Link]

  • Detection of phosphorylated Akt and MAPK in cell culture assays . (n.d.). PMC. Retrieved from [Link]

  • Xenograft Tumor Assay Protocol . (n.d.). Rutgers Cancer Institute of New Jersey. Retrieved from [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice . (2022). PMC. Retrieved from [Link]

  • A review on pharmacological profile of Morpholine derivatives . (2023). ResearchGate. Retrieved from [Link]

  • DeMichele, A., et al. (2018). Phase Ib study of gedatolisib in combination with palbociclib and endocrine therapy (ET) in women with estrogen receptor (ER) positive (+) metastatic breast cancer (MBC) (B2151009). Journal of Clinical Oncology. Available from: [Link]

  • White Paper: 3 Preclinical Strategies to Identify Predictive Cancer Biomarkers . (2020). Crown Bioscience. Retrieved from [Link]

  • Morpholine . (n.d.). PubChem. Retrieved from [Link]

  • Dong, Y., et al. (2022). PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. International Journal of Molecular Sciences. Available from: [Link]

  • (PDF) Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches . (2023). ResearchGate. Retrieved from [Link]

  • A Benchmarking Framework for Cost-Effective Wearables in Oncology: Supporting Remote Monitoring and Scalable Digital Health Integration . (n.d.). MDPI. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl Morpholine-3-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher navigating the complexities of drug development, the integrity of your work extends beyond the benchtop; it encompasses a steadfast commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of ethyl morpholine-3-carboxylate hydrochloride, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this substance confidently, ensuring the safety of your team and the environment.

Part 1: Immediate Safety & Hazard Recognition

Before any disposal procedure, a thorough understanding of the compound's hazards is paramount. This compound is a substance that must be handled as hazardous chemical waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the known hazards, the following PPE is mandatory when handling this compound in any form (solid, solution, or waste):

  • Eye Protection: Safety goggles are required at all times.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.

  • Body Protection: A standard lab coat is sufficient for handling small quantities.

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation.[1]

Understanding the Hazards
Hazard Category GHS Hazard Statement Description GHS Pictogram
Acute Toxicity (Oral) H302Harmful if swallowed.[2]GHS07 (Exclamation Mark)[2]
Skin Irritation H315Causes skin irritation.[2]GHS07 (Exclamation Mark)[2]
Eye Irritation H319Causes serious eye irritation.[2]GHS07 (Exclamation Mark)[2]
Respiratory Irritation H335May cause respiratory irritation.[2]GHS07 (Exclamation Mark)[2]

This data is based on available information for the (S)-enantiomer and should be treated as representative for disposal planning.

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to cover the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralize (for small spills): Due to its hydrochloride salt nature, cautious neutralization of the contained spill with a weak base like sodium bicarbonate (baking soda) can be performed.[3]

  • Collect: Carefully sweep or scoop the absorbed and neutralized material into a designated, chemically resistant container.

  • Dispose: The collected spill cleanup material is considered hazardous waste and must be disposed of following the procedures outlined below.[4]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

Part 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must never be disposed of down the drain or in regular solid waste.[5] It must be collected and managed as hazardous chemical waste.

Waste Characterization & Segregation: A Critical First Step

Proper disposal begins at the point of generation. Based on its chemical structure, this compound has two key features relevant to waste segregation:

  • It is a Halogenated Organic Compound: The "hydrochloride" component means it contains chlorine. Many institutions require the segregation of halogenated and non-halogenated organic waste streams due to different disposal requirements (e.g., incineration conditions).[4]

  • It is Hazardous: As established by its GHS classifications, it cannot be treated as non-hazardous waste.

Therefore, all waste containing this compound must be collected in a container designated for HALOGENATED ORGANIC WASTE.

Waste Collection & Container Management
  • Select the Right Container:

    • Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-on cap.

    • The container must be in good condition, free of cracks or leaks.

    • Never use food-grade containers (e.g., soda bottles, jars) for hazardous waste.[5]

  • Labeling is Non-Negotiable:

    • As soon as you designate a container for this waste stream, it must be labeled.

    • The label must include the words "Hazardous Waste" .[5]

    • List all constituents of the waste, including the full chemical name: "this compound" and any solvents (e.g., "Methanol," "Acetonitrile") with their approximate percentages.

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA, which is a location at or near the point of waste generation.[5]

    • The SAA should be a secondary containment bin to catch any potential leaks.

    • Keep the waste container closed at all times, except when adding waste.

Disposal of Empty Containers

An "empty" container that held this compound is not truly empty; it retains chemical residue and must be managed as hazardous waste until properly decontaminated.[5]

  • Triple Rinsing:

    • Rinse the container three times with a suitable solvent in which the compound is soluble (e.g., ethanol, methanol).

    • Crucially, the rinsate from all three rinses is considered hazardous waste. [5] Collect this rinsate and add it to your designated halogenated organic liquid waste container.

    • Do not pour the rinsate down the drain. [5]

  • Final Disposal of Decontaminated Container:

    • After triple rinsing and allowing the container to air dry completely (preferably in a fume hood), the original chemical label must be completely removed or defaced.

    • Once decontaminated and defaced, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream, according to your institution's policies.

Arranging for Final Disposal

On-site chemical treatment or neutralization by laboratory personnel is strongly discouraged unless it is part of a formally approved and documented procedure at your institution.[6] The safest and most compliant method for final disposal is to work through your organization's established channels.

  • Contact Your EHS Department: Your institution's Environmental Health and Safety (EHS) department is your primary resource. They will have established procedures for the pickup, consolidation, and disposal of hazardous waste.

  • Professional Disposal Service: The EHS department contracts with licensed hazardous waste disposal companies that are equipped to transport and dispose of chemical waste in compliance with all local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA).[7]

Part 3: The Disposal Workflow - A Visual Guide

To clarify the decision-making process, the following workflow diagram illustrates the proper disposal path for this compound and its associated containers.

DisposalWorkflow Disposal Workflow for Ethyl Morpholine-3-Carboxylate HCl cluster_ppe START: Always Wear Appropriate PPE cluster_waste Chemical Waste Disposal cluster_container Empty Container Decontamination Start Material to be Disposed IsContainer Is it an empty container? Start->IsContainer WasteCollection Collect in a labeled, compatible container for 'Halogenated Organic Waste' IsContainer->WasteCollection No (Chemical Waste) TripleRinse Triple rinse with a suitable solvent IsContainer->TripleRinse Yes (Empty Container) StoreInSAA Store in Satellite Accumulation Area (SAA) WasteCollection->StoreInSAA ContactEHS Contact EHS for pickup and professional disposal StoreInSAA->ContactEHS CollectRinsate Collect all rinsate as hazardous waste TripleRinse->CollectRinsate DefaceLabel Deface original label and allow to dry TripleRinse->DefaceLabel CollectRinsate->WasteCollection Add rinsate to waste DisposeContainer Dispose of container in regular lab trash/recycling DefaceLabel->DisposeContainer

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl morpholine-3-carboxylate hydrochloride
Reactant of Route 2
Ethyl morpholine-3-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.